1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol
Description
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h7,10,16,19,25-26,28,31,37,40,52H,4-6,8-9,11-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b10-7-,19-16-,26-25-,31-28-,40-37- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKDORBDQDVMQ-PDZACQBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol structure and properties
Structure, Synthesis, and Bio-Pharmaceutical Applications
Executive Summary
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (often abbreviated as PEP or P-EPA-P ) is a structured triacylglycerol (sTAG) designed to optimize the bioavailability of Eicosapentaenoic Acid (EPA).[1][2][3][4][5][6][7][8] Unlike standard fish oils where fatty acids are randomly distributed, PEP features a specific stereochemical configuration: saturated palmitic acid (C16:[1][7]0) at the sn-1 and sn-3 positions, and the polyunsaturated EPA (C20:5n-3) at the physiologically critical sn-2 position.[1][2][3][4][5][6][7][8]
This specific regiospecificity mimics the structural logic of human milk fat analogues (like OPO), ensuring that EPA is protected during digestion and absorbed as a 2-monoacylglycerol (2-MAG), the most bioavailable form for uptake by enterocytes.[1][2][6][7][8] This guide details the physicochemical properties, enzymatic synthesis, analytical profiling, and metabolic advantages of PEP for researchers in lipidomics and drug delivery.[7]
PART 1: Structural Characterization & Physicochemical Properties[1][2][5][6][7]
Chemical Structure & Stereochemistry
The molecule consists of a glycerol backbone esterified with palmitic acid at the outer positions and EPA at the center. This symmetry makes it a specific structured lipid, distinct from the random distribution found in re-esterified triglycerides (rTG).[7]
-
IUPAC Name: 1,3-di(hexadecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate[1][2][3][4][6][7][8]
-
Common Name: 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP)[1][2][3][4][5][6][7][8]
Physicochemical Data Table
| Property | Value / Description | Notes |
| Physical State | Viscous Liquid / Low-melting Solid | EPA at sn-2 disrupts packing, lowering MP compared to Tripalmitin (66°C).[1][2][3][4][5][6][7][8] |
| Solubility | Soluble in Ethanol, Chloroform, DMF | >10 mg/mL in Ethanol; Insoluble in water.[1][7] |
| LogP | ~11.3 (Predicted) | Highly lipophilic; requires micellar solubilization for biological uptake.[1][7] |
| Storage | -20°C (Inert Atmosphere) | Highly susceptible to oxidation due to 5 double bonds in EPA.[1][2][3][5][7][8] |
| Stability | Sensitive to Auto-oxidation | Requires antioxidants (e.g., Tocopherols) or encapsulation.[1][2][5][6][7][8] |
Structural Topology (DOT Diagram)
The following diagram illustrates the connectivity and stereochemistry, highlighting the sn-2 protection of EPA.
Figure 1: Structural topology of PEP.[1][2][7][8] Green node indicates the bio-protected sn-2 EPA moiety.[1][2][3][4][5][6][7][8]
PART 2: Synthesis & Production Methodologies
The Challenge of Regiospecificity
Standard chemical esterification yields a random distribution (racemic mixture).[7] To achieve the specific P-EPA-P structure, enzymatic acidolysis using 1,3-regiospecific lipases is required.[1][2][3][4][5][6][7][8]
Correct Synthetic Route: Because 1,3-specific lipases only act on the outer positions, we cannot start with Tripalmitin (PPP) and add EPA, as that would place EPA at sn-1 and sn-3.[1][2][3][6][7][8] Instead, we must start with an EPA-rich core (Tri-EPA) and replace the outer fatty acids with Palmitic acid.[1][7][8]
Protocol: Enzymatic Acidolysis (Tri-EPA + Palmitic Acid)[1][7]
Reagents:
-
Substrate: Tri-eicosapentaenoyl glycerol (Tri-EPA) or highly enriched EPA fish oil.[1][7]
-
Acyl Donor: Palmitic Acid (Free Fatty Acid form) in molar excess (typically 6:1 ratio of PA:TAG).[1][7]
-
Catalyst: Immobilized Lipase from Rhizomucor miehei (e.g., Lipozyme RM IM).[1][7] This enzyme is strictly 1,3-specific.[1][2][5][6][7][8]
-
Solvent: Solvent-free system (preferred for food/pharma) or n-Hexane.[1][2][3][4][5][6][7][8]
Step-by-Step Methodology:
-
Preparation: Mix Tri-EPA and Palmitic Acid (molar ratio 1:6) in a jacketed glass reactor.
-
Enzyme Addition: Add 10% (w/w of substrates) Rhizomucor miehei lipase.
-
Incubation: Stir at 50°C (balance between viscosity reduction and enzyme stability) for 6–24 hours.
-
Note: Temperature must be carefully controlled; too high (>60°C) deactivates the enzyme and promotes EPA oxidation.[7]
-
-
Filtration: Remove immobilized enzyme via vacuum filtration.[5][7][8]
-
Purification:
Synthesis Workflow Diagram
Figure 2: Enzymatic synthesis workflow utilizing 1,3-regiospecific acidolysis.
PART 3: Analytical Profiling[1][2][3][5][6][7]
Validating the structure requires confirming that EPA is indeed at the sn-2 position.[2][5][7][8]
Regiospecific Analysis by Pancreatic Lipase Hydrolysis
This is the gold standard for determining positional distribution.
-
Hydrolysis: Subject the purified PEP to Porcine Pancreatic Lipase.[7][8]
-
Extraction: Isolate the resulting 2-monoacylglycerols (2-MAG).
-
Derivatization: Methylate the 2-MAG fraction to form Fatty Acid Methyl Esters (FAMEs).
-
GC-FID Analysis: Analyze FAMEs by Gas Chromatography.
13C-NMR Spectroscopy
Non-destructive verification.
-
Principle: The Carbonyl (C=O) carbon of fatty acids at the sn-1,3 positions resonates at a slightly different frequency than the sn-2 position.[1][2][3][5][7][8]
-
Signal Identification:
-
Interpretation: In PEP, the EPA carbonyl signal should appear predominantly in the sn-2 cluster, while Palmitic acid signals appear in the sn-1,3 cluster.[1][2][7]
PART 4: Bioavailability & Metabolic Fate[1][2][3][5][6][7][8]
The "sn-2 Hypothesis"
The arrangement of fatty acids on the glycerol backbone dictates their metabolic fate.[5][7][8]
-
Random Fish Oil: EPA is often at sn-1 or sn-3.[1][2][3][4][5][6][7][8][9] Pancreatic lipase cleaves these, releasing EPA as a Free Fatty Acid (FFA).[7] FFAs are less efficiently absorbed and more prone to oxidation in the gut.
-
PEP (Structured): EPA is at sn-2.[1][2][3][5][7][8] Pancreatic lipase cleaves the Palmitic acid at sn-1/3.[2][3][4][5][6][7][8] The remaining molecule is 2-eicosapentaenoyl-glycerol (2-EPA-MAG) .[1][2][3][4][5][6][7]
Absorption Mechanism
2-MAGs form mixed micelles with bile salts more efficiently than FFAs.[2][3][4][5][6][7][8] Once inside the enterocyte (intestinal cell), the 2-MAG backbone is conserved and re-esterified into new triglycerides for transport in chylomicrons.[7] This ensures EPA is delivered directly to the lymphatic system, bypassing the liver's initial oxidation filter.
Digestion Pathway Diagram[4][5][8]
Figure 3: Metabolic pathway of PEP digestion and absorption.[1][2][3][4][5][6][7][8]
References
-
AOCS Lipid Library. (2019).[7][8] Regiospecific Analysis of Triacylglycerols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[7][8] PubChem Compound Summary for CID 11308890, 1,3-Dipalmitoyl-2-oleoylglycerol (Structural Analog Reference). Retrieved from [Link]
-
Iwasaki, Y., & Yamane, T. (2000).[1][7] Enzymatic synthesis of structured lipids. Journal of Molecular Catalysis B: Enzymatic. (Contextual grounding on Rhizomucor miehei specificity).
Sources
- 1. MG(0:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) | C23H36O4 | CID 11660820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol [cymitquimica.com]
- 5. 1,3-Dipalmitoyl-2-oleoylglycerol =99 2190-25-2 [sigmaaldrich.com]
- 6. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
Whitepaper: Structural Dynamics and Therapeutic Applications of 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol (PEP)
Executive Summary
In the field of lipidomics and nutritional pharmacology, the structural configuration of triacylglycerols (TAGs) is as critical as their fatty acid composition. 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol , commonly abbreviated as PEP or 1,3-DP-2-EPA , is a highly specific structured triacylglycerol (STAG). It features saturated palmitic acid (16:0) at the sn-1 and sn-3 positions, and the highly unsaturated eicosapentaenoic acid (EPA, 20:5 n-3) at the sn-2 (β) position[1] ().
As a Senior Application Scientist, I present this technical guide to dissect the physicochemical properties, metabolic pharmacokinetics, and synthetic methodologies surrounding PEP. Understanding this molecule is paramount for researchers developing targeted lipid nanoparticles, advanced human milk fat substitutes, and therapeutic interventions for hepatic steatosis.
Physicochemical Profiling & Structural Biology
PEP is an asymmetric molecule designed to leverage the distinct metabolic pathways of the mammalian digestive system. In marine mammals, highly unsaturated fatty acids (HUFAs) like EPA are predominantly found at the sn-1 or sn-3 positions, whereas in fishes, they are frequently located at the sn-2 position[2] (). PEP mirrors the fish-oil configuration, which has profound implications for its bioavailability.
Table 1: Quantitative Physicochemical Properties of PEP
| Property | Value / Specification |
| Formal Chemical Name | 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester |
| Common Synonyms | 1,3-Palmitin-2-Eicosapentaenoin; TG(16:0/20:5/16:0); PEP |
| CAS Registry Number | 148691-18-3[1] |
| Molecular Formula | C₅₅H₉₆O₆[1] |
| Molecular Weight | 853.4 g/mol [1] |
| Purity Standard (Analytical) | ≥98%[1] |
| Solubility Profile | DMF: 10 mg/mL; Ethanol: 10 mg/mL[1] |
Metabolic Dynamics: The sn-2 Advantage
The therapeutic efficacy of PEP is dictated by its behavior in the duodenal lumen. When standard EPA is ingested as a free fatty acid (FFA) or ethyl ester, it is highly susceptible to oxidative degradation and exhibits poor micellar solubilization. PEP circumvents this through regiospecific enzyme kinetics.
During digestion, pancreatic lipase selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions. Because EPA is shielded at the sn-2 position in PEP, the lipolysis yields two molecules of free palmitic acid and one molecule of 2-monoacylglycerol-EPA (2-MAG-EPA) . 2-MAG-EPA is thermodynamically stable, highly soluble in bile salt micelles, and is directly absorbed by enterocytes without requiring energy-intensive re-esterification.
Figure 1: Regiospecific duodenal lipolysis of PEP and subsequent enterocyte absorption.
Therapeutic Rationale: Hepatic Lipid Modulation
Preclinical models indicate that the positional distribution of HUFAs drastically alters lipid metabolism. Dietary administration of PEP has been explicitly shown to decrease hepatic triacylglycerol levels in mice[1] ().
Furthermore, research by Gotoh et al. (2015) utilizing C57BL/6J mice demonstrated that the binding position of EPA and DHA dictates their interaction with fatty acid synthetic enzymes[3] (). While EPA bound to the α-position (sn-1/3) is highly effective at decreasing hepatic cholesterol, EPA at the β-position (sn-2, as seen in PEP) provides a distinct metabolic profile that aggressively targets hepatic TAG accumulation[3]. This makes PEP an invaluable structural template for designing lipid-based therapeutics aimed at Non-Alcoholic Fatty Liver Disease (NAFLD).
Synthesis & Regiospecific Validation
To utilize PEP in controlled studies, researchers must synthesize it with strict regiospecificity. Chemical synthesis often leads to randomized esterification. Therefore, enzymatic interesterification using sn-1,3 specific lipases (e.g., Rhizomucor miehei lipase) is the gold standard.
Figure 2: Two-step enzymatic interesterification and purification workflow for PEP synthesis.
Self-Validating Protocol: Regiospecific Analysis of PEP
To guarantee that EPA is exclusively located at the sn-2 position post-synthesis, a regiospecific cleavage assay must be performed. This protocol is designed as a self-validating system: the final chromatographic output directly proves the fidelity of the enzymatic cleavage step.
Step 1: Emulsion Preparation
-
Action: Dissolve 10 mg of purified PEP in 1 mL of Tris-HCl buffer (pH 8.0) containing 0.1% bile salts and 22 mM CaCl₂.
-
Causality: Tris-HCl at pH 8.0 mimics the alkaline duodenal environment, optimizing pancreatic lipase activity. Bile salts emulsify the highly hydrophobic PEP into micelles, expanding the surface area. Calcium ions act as essential cofactors to remove cleaved free fatty acids as insoluble calcium soaps, driving the reaction forward.
Step 2: Controlled Enzymatic Cleavage
-
Action: Add 5 mg of porcine pancreatic lipase. Incubate precisely at 37°C for 3 minutes with vigorous vortexing.
-
Causality: Strict time control is the most critical variable. Extended incubation (>5 minutes) induces spontaneous acyl migration, where the sn-2 EPA thermodynamically shifts to the sn-1 or sn-3 positions, yielding false-negative regiospecificity data.
Step 3: Reaction Quenching & Extraction
-
Action: Immediately halt the reaction by adding 1 mL of 6M HCl, followed by 2 mL of diethyl ether. Centrifuge and collect the upper ether layer.
-
Causality: The highly acidic HCl instantly denatures the lipase, permanently stopping cleavage. It also protonates the released free fatty acids, ensuring they partition efficiently into the non-polar diethyl ether phase alongside the 2-MAG.
Step 4: TLC Isolation
-
Action: Spot the lipid extract onto a Silica Gel G TLC plate. Develop using a mobile phase of hexane/diethyl ether/acetic acid (50:50:1, v/v/v). Identify and scrape the 2-MAG band under UV light (after spraying with 2,7-dichlorofluorescein).
Step 5: GC-FID Validation
-
Action: Transmethylate the isolated 2-MAG using 14% BF₃-methanol to form Fatty Acid Methyl Esters (FAMEs). Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Validation: A successful synthesis and analysis will yield a GC chromatogram where >95% of the peak area corresponds to EPA FAME, proving the sn-2 position was successfully loaded and maintained.
References
-
Nagai, T., et al. (2013). "Actual ratios of triacylglycerol positional isomers and enantiomers comprising saturated fatty acids and highly unsaturated fatty acids in fishes and marine mammals." Journal of Oleo Science, 62(12), 1009-1015. Available at:[Link]
-
Gotoh, N., et al. (2015). "Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice." The Journal of Nutritional Biochemistry, 26(2), 136-143. Available at: [Link]
Sources
- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Actual ratios of triacylglycerol positional isomers and enantiomers comprising saturated fatty acids and highly unsaturated fatty acids in fishes and marine mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol CAS number and chemical formula
Structure-Function Analysis & Synthesis Protocols for Next-Generation Lipid Delivery [1][2][3][4][5][6]
Part 1: Chemical Identity & Physicochemical Profile[1][2][4][6][7][8]
Compound Name: 1,3-Dipalmitoyl-2-eicosapentaenoyl-sn-glycerol
Common Abbreviation: PEP (Palmitic-EPA-Palmitic)
CAS Number: 148691-18-3
Molecular Formula:
Core Physiochemical Data
| Property | Specification | Technical Note |
| Physical State | Viscous Liquid / Semi-solid | Dependent on ambient temp; EPA introduces significant fluidity compared to Tripalmitin ( |
| Solubility | Ethanol, Chloroform, Hexane | Soluble in organic solvents; insoluble in water.[4][5][6][7] |
| Purity Standard | >98% (Regioisomeric purity) | Critical parameter: <2% acyl migration to sn-1/3 is required for metabolic validity.[1][2][3][4][5][6][7] |
| Storage | -20°C (Inert Atmosphere) | Highly susceptible to oxidation due to 5 double bonds in the EPA moiety.[1][2][4][5][6][7] |
| SMILES | O=C(OCC(OC(CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)COC(CCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCC | Defines the specific stereochemistry at sn-2. |
Part 2: Structural Significance & Mechanism of Action[1][4][7]
The "sn-2 Hypothesis" in Lipid Absorption
In standard fish oil supplements, Eicosapentaenoic Acid (EPA) is randomly distributed or found as ethyl esters.[4][5][6][7] However, the bioavailability of fatty acids is strictly governed by the regiospecificity of pancreatic lipase.[4][5][6]
-
Enzymatic Hydrolysis: Pancreatic lipase is 1,3-specific.[4][5][6][7] It hydrolyzes fatty acids at the outer positions, leaving the sn-2 position intact as a 2-Monoacylglycerol (2-MAG).[1][2][3][4][5]
-
Micellar Solubilization: 2-MAGs are amphiphilic and form mixed micelles with bile salts more efficiently than free fatty acids (FFA).[4][5][6][7]
-
Cellular Uptake: The 2-EPA-MAG molecule is absorbed intact by enterocytes and preferentially re-esterified into phospholipids or chylomicrons, bypassing the portal vein oxidation pathway often seen with free fatty acids.[2][4][5][6][7]
Design Logic of PEP: By engineering PEP, we force the delivery of EPA as a 2-EPA-MAG .[2][3][4][5][6][7] The flanking palmitic acids (sn-1, sn-3) serve as "sacrificial" carriers that are cleaved off to facilitate the absorption of the bioactive core.[2][3][4][5]
Diagram 1: Metabolic Fate of PEP vs. Standard Fish Oil
Caption: Mechanism of Action: Pancreatic lipase cleaves sn-1/3 palmitic acids, delivering EPA as a highly bioavailable 2-Monoacylglycerol.[1][2][3][4][5][6]
Part 3: Synthesis Protocol (Enzymatic Acidolysis)
Objective: Synthesize PEP from Tripalmitin (PPP) and EPA Ethyl Ester using a 1,3-regiospecific lipase.[2][4][6][7] Chemical synthesis is discouraged due to acyl migration issues.[4][5][6]
Reagents
-
Substrate B: EPA Concentrate (Free Acid or Ethyl Ester form), >95% purity.[4][5][6][7]
-
Catalyst: Immobilized Rhizomucor miehei lipase (e.g., Lipozyme RM IM).[4][5][6][7] This enzyme is strictly 1,3-specific.[2][3][4][5][6][7]
-
Solvent: Hexane (optional, solvent-free preferred for food/pharma applications).[2][4][5][6][7]
Step-by-Step Methodology
-
Substrate Preparation: Mix Tripalmitin and EPA in a 1:6 molar ratio.
-
Enzymatic Reaction:
-
Termination & Filtration: Filter the mixture to remove the immobilized enzyme. The enzyme can be washed with cold acetone and reused up to 5 times.[4][5][6]
-
Purification (Short-Path Distillation): The reaction mixture contains PEP, unreacted EPA, free palmitic acid, and by-products (diacylglycerols).[4][5][6][7]
-
Final Crystallization (Optional): Dissolve residue in acetone at 4°C. Tripalmitin (high melting point) will crystallize out first. Filter to enrich the liquid fraction containing PEP.[4][6][7]
Diagram 2: Enzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis pathway utilizing 1,3-selective acidolysis to incorporate EPA into the Tripalmitin backbone.
Part 4: Analytical Validation (Self-Validating System)
To confirm you have synthesized PEP (EPA at sn-2) and not a random mixture, you must perform Regiospecific Analysis .[4][5][6][7] Standard GC-FID only gives total fatty acid composition, which is insufficient.[2][3][4][5][6]
Protocol: Silver Ion HPLC (Ag-HPLC)
Silver ions (
-
Column: ChromSpher 5 Lipids (Ag-loaded cation exchange).[4][5][6][7]
-
Mobile Phase:
-
Detection: Evaporative Light Scattering Detector (ELSD).
-
Interpretation:
References
-
Schmid, U., Bornscheuer, U. T., & Schmid, R. D. (1999).[4][5][6][7][9] Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. Biotechnology and Bioengineering.[4][5][6][7] Retrieved from [Link]
-
AOCS. (2019).[4][5][6][7][10] Regiospecific Analysis of Triacylglycerols. American Oil Chemists' Society.[4][5][6][7] Retrieved from [Link]
-
PubChem. (n.d.).[4][5][6][7] 1,3-Dipalmitoyl-2-oleoylglycerol (Structural Analog Reference). National Library of Medicine.[4][5][6][7] Retrieved from [Link]
Sources
- 1. 1,3-Dipalmitoyl-2-Octanoyl Glycerol Price at Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. netascientific.com [netascientific.com]
- 6. 1,3-Dipalmitoyl-2-oleoylglycerol | C53H100O6 | CID 11308890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 9. semanticscholar.org [semanticscholar.org]
- 10. aocs.org [aocs.org]
Biological Significance of Structured Triglyceride TG(16:0/20:5/16:0): A Technical Guide
Executive Summary
This technical guide analyzes the structured lipid TG(16:0/20:5/16:0) , a triacylglycerol (TAG) engineered with Palmitic acid (16:0) at the sn-1 and sn-3 positions and Eicosapentaenoic acid (EPA, 20:5n-3) at the sn-2 position.
Unlike random fish oils or ethyl esters, this specific regioisomer offers a dual advantage: oxidative stability (shielding the polyunsaturated core) and targeted bioavailability (delivering EPA via the monoglyceride pathway). This guide details the mechanistic basis for its use in advanced nutraceuticals and lipid-based drug delivery systems.
Molecular Architecture & Physicochemical Stability
Structural Definition
The molecule consists of a glycerol backbone esterified as follows:
-
Position sn-1: Palmitic Acid (Saturated, C16:0)
-
Position sn-2: EPA (Polyunsaturated, C20:5n-3)
-
Position sn-3: Palmitic Acid (Saturated, C16:0)
The "Oxygen Shield" Effect
Polyunsaturated fatty acids (PUFAs) like EPA are highly susceptible to autoxidation, leading to rancidity and loss of biological activity.
-
Mechanism: The sn-2 position is sterically hindered compared to the sn-1 and sn-3 positions.
-
Data Support: Research indicates that EPA located at the sn-2 position is significantly more stable against oxidation than when located at the outer positions or as free fatty acids.[1] The saturated palmitic acid chains at sn-1/3 act as a physical barrier, reducing the access of pro-oxidants to the vulnerable bis-allylic protons of the EPA core.
Metabolic Fate: The "Trojan Horse" Mechanism
The biological significance of TG(16:0/20:5/16:0) is dictated by the stereospecificity of digestive enzymes. This molecule exploits the 2-Monoacylglycerol (2-MAG) Pathway to maximize EPA uptake.
Lipolytic Hydrolysis
Human Pancreatic Lipase (PL) is 1,3-regiospecific. It hydrolyzes fatty acids only at the outer positions of the glycerol backbone.
-
Substrate: TG(16:0/20:5/16:0)
-
Enzyme: Pancreatic Lipase + Colipase
-
Products:
-
2 x Free Palmitic Acid (16:0): Released into the lumen.
-
1 x 2-Eicosapentaenoyl-glycerol (2-EPA-MAG): The EPA remains esterified to the glycerol backbone.
-
Intestinal Absorption
-
Fate of Palmitic Acid: Free palmitic acid can bind with dietary calcium to form insoluble calcium soaps (excreted) or be absorbed via passive diffusion/transporters (CD36).
-
Fate of 2-EPA-MAG: This is the critical therapeutic vector. The 2-MAG is absorbed intact by enterocytes. Because the EPA is already esterified, it bypasses the energy-intensive activation step required for free fatty acids and is preferentially re-esterified into new triglycerides or phospholipids via the Monoacylglycerol Acyltransferase (MGAT) pathway.
Visualization of Metabolic Pathway
Caption: Figure 1. The regio-specific hydrolysis of TG(16:0/20:5/16:0) preserves EPA as a monoglyceride (2-EPA-MAG), facilitating efficient uptake.
Synthesis & Manufacturing Protocol
To produce TG(16:0/20:5/16:0) with high purity, chemical synthesis is often too aggressive (causing acyl migration). Enzymatic Acidolysis is the gold standard.
Reaction Design
-
Substrates: Tripalmitin (PPP) + Free EPA (or EPA Ethyl Ester).
-
Catalyst: Immobilized Lipase from Rhizomucor miehei (e.g., Lipozyme RM IM) or Thermomyces lanuginosus. These are 1,3-specific .
-
Conditions: Solvent-free system, 40–60°C (balance between rate and oxidation risk), Nitrogen blanket.
Step-by-Step Protocol
-
Feed Preparation: Mix Tripalmitin and Free EPA in a molar ratio of 1:4 to drive equilibrium toward incorporation.
-
Enzymatic Interesterification: Add 1,3-specific lipase (10% w/w). Agitate gently.
-
Mechanism: The lipase cleaves Palmitic acid from sn-1 and sn-3 and replaces it with EPA. However, to get the specific P-EPA-P structure, one often starts with a glycerol backbone or uses a two-step process to ensure sn-2 occupancy if starting from scratch.
-
Refined Strategy for P-EPA-P: It is often easier to synthesize 2-EPA-MAG (via enzymatic alcoholysis of EPA-EE + Glycerol using a non-specific lipase, then purification) and then re-esterify with Palmitic acid using a 1,3-specific lipase.
-
Direct Acidolysis Route: Reacting Tripalmitin with EPA often yields a mix. The most precise route for pure P-EPA-P is the chemoenzymatic approach .
-
Synthesis Workflow Diagram
Caption: Figure 2. Chemoenzymatic synthesis strategy ensuring high regiopurity of EPA at the sn-2 position.
Analytical Characterization
Validating the structure requires proving that EPA is at sn-2 and not randomized.
| Method | Purpose | Key Observation for TG(16:0/20:5/16:0) |
| Silver Ion HPLC (Ag-HPLC) | Separation by unsaturation | Separates P-EPA-P from P-P-EPA based on double bond interaction. |
| Pancreatic Lipase Hydrolysis | Regiospecific mapping | Hydrolyze sample; analyze 2-MAG fraction via GC. The 2-MAG must be >95% EPA. |
| 13C-NMR | Non-destructive structural analysis | Distinct chemical shifts for carbonyl carbons at sn-1,3 vs sn-2. |
| LC-MS/MS | Molecular weight & fragmentation | Identification of parent ion and diacylglycerol fragments (loss of 16:0 vs 20:5). |
References
-
Damerau, A., et al. (2020). Eicosapentaenoic Acid Is Most Oxidatively Stable in the sn-2 Position of Triacylglycerols Compared with sn-3 and sn-1.[1] Journal of Agricultural and Food Chemistry. Link
-
Lawson, L. D., & Hughes, B. G. (1988). Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal. Biochemical and Biophysical Research Communications. Link
-
Mu, H., & Porsgaard, T. (2005). The metabolism of structured triacylglycerols. Progress in Lipid Research. Link
-
Iwasaki, Y., & Yamane, T. (2000). Enzymatic Synthesis of 1,3-Dicapryloyl-2-eicosapentaenoylglycerol. Journal of the American Oil Chemists' Society.[2] Link
-
Bandarra, N. M., et al. (2016). Structured Lipids: From Synthesis to Health Implications. International Journal of Molecular Sciences. Link
Sources
Metabolic Fate and Bioavailability of 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol (PEP)
[1]
Executive Summary: The "Trojan Horse" of EPA Delivery
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) represents a precision-engineered structured triacylglycerol (sTAG) designed to optimize the bioavailability and oxidative stability of Eicosapentaenoic Acid (EPA).[1] Unlike random fish oil triglycerides or ethyl esters, PEP utilizes the strict regiospecificity of pancreatic lipase to deliver EPA as a pre-formed 2-monoacylglycerol (2-MAG).[1]
This architecture serves two critical functions:
-
Oxidative Shielding: The saturated palmitic acid residues at the sn-1 and sn-3 positions act as a stable "shell," protecting the central polyunsaturated EPA from autoxidation during storage and gastric transit.[1]
-
Metabolic Targeting: By forcing the release of EPA as a 2-MAG, the molecule bypasses the rate-limiting de novo phosphatidic acid pathway in enterocytes, favoring rapid re-esterification via the monoacylglycerol pathway and efficient incorporation into chylomicrons.
Molecular Architecture & Physicochemical Properties[1]
The metabolic fate of PEP is dictated by its stereochemistry. The distinct fatty acid arrangement creates a specific interaction profile with digestive enzymes.
| Property | Specification | Physiological Implication |
| Formula | C55H96O6 | High molecular weight hydrophobic carrier.[1] |
| sn-1 Position | Palmitic Acid (C16:[1][2]0) | Hydrolyzed by Pancreatic Lipase (PL).[3][4][5][6][7] Forms FFAs. |
| sn-2 Position | EPA (C20:5 n-3) | Resistant to PL. Retained on glycerol backbone. |
| sn-3 Position | Palmitic Acid (C16:[1][2]0) | Hydrolyzed by PL.[4][8][9] Forms FFAs. |
| Melting Point | > 40°C (approx) | Solid at room temp; improves shelf-life stability vs. liquid fish oils.[1] |
Digestion and Absorption Dynamics[7][10][11]
The core advantage of PEP lies in its interaction with Pancreatic Lipase (PL) and Colipase .
The Lipolytic Mechanism
Pancreatic lipase exhibits strict 1,3-regiospecificity. Upon entering the duodenum, PEP is emulsified by bile salts. PL hydrolyzes the ester bonds at sn-1 and sn-3, releasing two free palmitic acid molecules and leaving the sn-2 EPA intact as 2-eicosapentaenoylglycerol (2-EPA MAG) .[1]
-
Reaction: PEP + 2 H₂O
2 Palmitic Acid + 1 (2-EPA MAG)[1]
Micellization and Enterocyte Uptake
The 2-EPA MAG is amphiphilic.[1] It rapidly incorporates into mixed micelles along with bile salts and the released palmitic acid.
-
Critical Insight: 2-MAGs are absorbed by enterocytes significantly faster than free fatty acids (FFAs) or lysophospholipids.[1] The retention of EPA at the sn-2 position prevents it from forming insoluble calcium soaps (a common issue with saturated FFAs), although the released palmitic acid may still be subject to this loss.
Intracellular Re-esterification (The MGAT Pathway)
Once inside the enterocyte, 2-EPA MAG acts as a prioritized scaffold for triglyceride resynthesis.
-
Enzyme: Monoacylglycerol Acyltransferase (MGAT).
-
Process: 2-EPA MAG is acylated with activated fatty acids (Acyl-CoA) to form 1,2-DAG or 2,3-DAG, and subsequently TAGs via Diacylglycerol Acyltransferase (DGAT).[1]
-
Outcome: The EPA is "locked" into the sn-2 position of the newly synthesized chylomicron triglycerides, mimicking the natural structure of high-value biological lipids.
Visualization: The PEP Metabolic Pathway
The following diagram illustrates the transit of PEP from ingestion to chylomicron secretion, highlighting the conservation of the sn-2 EPA.
Caption: Schematic of PEP digestion showing the preservation of EPA at the sn-2 position via the 2-MAG pathway.
Experimental Protocols: Validation & Analysis
To work with PEP requires rigorous validation of its structure and metabolic stability. Below are the standard operating procedures (SOPs) for validating this specific lipid.
Protocol A: Regiospecific Integrity Analysis (13C-NMR)
Goal: Confirm EPA is exclusively at the sn-2 position before in vivo use.[1]
-
Sample Prep: Dissolve 50 mg of PEP in 0.6 mL of CDCl₃ (Deuterated Chloroform).
-
Acquisition: Perform quantitative ¹³C-NMR at 100 MHz or higher.
-
Target Signals:
-
Validation Criteria: Integration of the sn-2 carbonyl signal must correspond to the EPA acyl chain signature (specifically the C1-C2 unsaturation proximity effects if visible, or by coupling with ¹H-NMR data). >95% purity at sn-2 is required.
Protocol B: In Vitro Bioaccessibility Assay (INFOGEST Adaptation)
Goal: Simulate digestion to quantify the release of 2-EPA MAG.[1]
-
Emulsification: Mix 1g PEP with 9mL simulated gastric fluid (SGF) containing pepsin. Incubate 1h at 37°C, pH 3.0.
-
Intestinal Phase: Adjust pH to 7.0. Add simulated intestinal fluid (SIF) containing Porcine Pancreatic Lipase (PPL) (2000 U/mL) and bile salts (10 mM).
-
Kinetics: Incubate for 2 hours at 37°C. Maintain pH 7.0 by titration with 0.1M NaOH (Stat-pH method).
-
Extraction: Stop reaction at T=120 min by adding 4-bromophenylboronic acid (inhibitor) or immediate solvent extraction (Hexane:Isopropanol 3:2).
-
Analysis:
-
Separate lipid classes via Thin Layer Chromatography (TLC) or HPLC-ELSD.[1]
-
Success Metric: The primary product band should be Monoacylglycerol . Analysis of this band by GC-FID must show >90% EPA content, confirming that Palmitic acid was stripped and EPA remained on the backbone.
-
Comparative Pharmacokinetics
Data synthesized from structured lipid studies indicates the following pharmacokinetic profile for PEP relative to standard Fish Oil (FO) and Ethyl Esters (EE):
| Parameter | PEP (Structured TAG) | Fish Oil (Random TAG) | Ethyl Ester (EE) |
| Digestion Rate | Moderate (Steric hindrance of sn-1,3 palmitate) | Fast | Slow (Requires bile salt activation) |
| Absorption Form | 2-MAG (High Efficiency) | 2-MAG + FFA | FFA + Ethanol |
| Bioavailability (AUC) | High (++++) | High (+++) | Moderate (++) |
| Oxidative Stability | Excellent (Solid matrix) | Poor (Liquid, easy oxidation) | Good |
| Lymphatic Transport | Predominantly Chylomicrons | Chylomicrons | Chylomicrons (delayed) |
Mechanistic Note: The presence of Palmitic acid at sn-1,3 does slightly delay initial lipolysis compared to short-chain fatty acids, but this controlled release can be advantageous for sustained delivery.[1] The critical factor is that EPA does not need to be hydrolyzed to be absorbed, unlike in Ethyl Esters where hydrolysis is mandatory and often rate-limiting.[10]
References
-
Mu, H., & Porsgaard, T. (2005). The metabolism of structured triacylglycerols. Progress in Lipid Research, 44(6), 430-448.[1]
-
Berry, S. E. E. (2009). Triacylglycerol structure and interesterification of fats.[3][11] Advances in Food and Nutrition Research, 57, 1-38.
-
Innis, S. M. (2011).[10] Dietary triacylglycerol structure and its role in infant nutrition. Advances in Nutrition, 2(3), 275-283.[1]
-
Cayman Chemical. (n.d.). 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol Product Information. Cayman Chemical.
-
Schuchardt, J. P., & Hahn, A. (2013). Bioavailability of long-chain omega-3 fatty acids.[1][12] Prostaglandins, Leukotrienes and Essential Fatty Acids, 89(1), 1-8.[1]
-
Iwasaki, Y., & Yamane, T. (2000). Enzymatic synthesis of structured lipids. Journal of Molecular Catalysis B: Enzymatic, 10(1-3), 129-140.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. The adsorption to and hydrolysis of 1,3-didecanoyl glycerol monolayers by pancreatic lipase. Effects of substrate packing density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. psecommunity.org [psecommunity.org]
- 8. Reactome | Digestion of triacylglycerols by extracellular pancreatic lipase-related protein 2 [reactome.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. nutritionaloutlook.com [nutritionaloutlook.com]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review of Chemistry, Sources and Bioavailability of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol in Lipid Metabolism: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and metabolic implications of the structured triglyceride, 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (DPE). DPE is a unique triacylglycerol molecule characterized by the presence of palmitic acid, a saturated fatty acid, at the sn-1 and sn-3 positions, and the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), at the sn-2 position. This specific stereochemical arrangement is hypothesized to influence its digestion, absorption, and subsequent effects on lipid metabolism, distinguishing it from native triglycerides. This guide will delve into the known and inferred metabolic pathways of DPE, its influence on key regulatory proteins and transcription factors involved in lipid homeostasis, and provide detailed experimental protocols for its synthesis and analysis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and the development of novel lipid-based therapeutics.
Introduction: The Significance of Structured Triglycerides
Structured triglycerides (STs) are novel lipid molecules that have been enzymatically or chemically modified to contain specific fatty acids at defined positions on the glycerol backbone. This targeted molecular design allows for the creation of lipids with tailored physical, chemical, and physiological properties. The rationale behind the development of STs lies in the understanding that the metabolic fate of a triglyceride is not solely determined by its fatty acid composition, but also by the stereospecific positioning of those fatty acids.
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (DPE) is an ST of significant interest due to its unique combination of saturated and polyunsaturated fatty acids. Palmitic acid (16:0) is a common saturated fatty acid in the human diet, while eicosapentaenoic acid (20:5n-3) is a well-studied omega-3 fatty acid with known benefits for cardiovascular health and inflammation. The positioning of EPA at the sn-2 position is of particular importance, as this position is generally preserved during digestion, leading to the absorption of EPA as 2-eicosapentaenoyl-monoglyceride. This is in contrast to native fish oils, where EPA can be found at any of the three positions on the glycerol backbone.
Dietary administration of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol has been shown to decrease hepatic triacylglycerol levels in mice, suggesting a direct impact on lipid metabolism[1][2]. This guide will explore the potential mechanisms underlying this observation and provide a framework for future research in this area.
Molecular Structure and Synthesis
Structure of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol
DPE is a triacylglycerol with the following structure:
-
sn-1 position: Palmitic acid (16:0)
-
sn-2 position: Eicosapentaenoic acid (20:5n-3)
-
sn-3 position: Palmitic acid (16:0)
This structure is distinct from a random mixture of palmitic acid and EPA, and this specificity is key to its proposed metabolic effects.
Enzymatic Synthesis of DPE
The synthesis of DPE for research purposes is typically achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical methods. A common strategy involves a two-step lipase-catalyzed reaction.
Diagram of DPE Synthesis Workflow:
Caption: Enzymatic synthesis of DPE.
Experimental Protocol: Two-Step Enzymatic Synthesis of DPE
This protocol is a general guideline and may require optimization based on specific enzyme preparations and desired purity.
Materials:
-
Glycerol
-
Eicosapentaenoic acid (EPA) ethyl ester
-
Palmitic acid
-
Immobilized non-specific lipase (e.g., Novozym® 435, Candida antarctica lipase B)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme® RM IM, Rhizomucor miehei lipase)
-
Organic solvent (e.g., hexane or solvent-free system)
-
Molecular sieves (for solvent-free systems)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)
Step 1: Synthesis of 2-Eicosapentaenoyl-monoglyceride (2-EPA-MG)
-
Combine glycerol and EPA ethyl ester in a suitable molar ratio (e.g., 3:1) in a reaction vessel.
-
Add the immobilized non-specific lipase (e.g., 10% w/w of total substrates).
-
If using a solvent-free system, add molecular sieves to remove water produced during the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter to remove the immobilized lipase.
-
Purify the 2-EPA-MG from the reaction mixture using column chromatography on silica gel.
Step 2: Esterification of 2-EPA-MG with Palmitic Acid
-
Dissolve the purified 2-EPA-MG and palmitic acid in a suitable solvent or in a solvent-free system. A molar excess of palmitic acid (e.g., 2.5:1 palmitic acid to 2-EPA-MG) is recommended.
-
Add the immobilized sn-1,3 specific lipase (e.g., 10% w/w of total substrates).
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-72 hours.
-
Monitor the formation of DPE by TLC or high-performance liquid chromatography (HPLC).
-
Once the reaction reaches equilibrium or the desired conversion, filter to remove the lipase.
-
Purify the DPE from the reaction mixture by column chromatography.
Analytical Methods for DPE Characterization:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Gas Chromatography (GC): To determine the fatty acid composition of the final product.
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS): For the separation and quantification of different glyceride species (tri-, di-, and monoglycerides). Silver-ion HPLC can be used to separate isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereospecificity of the synthesized DPE.
Digestion, Absorption, and Metabolic Fate of DPE
The unique structure of DPE is expected to influence its digestion and absorption in the gastrointestinal tract.
Enzymatic Hydrolysis by Pancreatic Lipase
Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the small intestine[3][4]. This enzyme exhibits a high degree of specificity for the sn-1 and sn-3 positions of the glycerol backbone[5].
Diagram of DPE Digestion:
Caption: Hydrolysis of DPE by pancreatic lipase.
This specificity means that the palmitic acid molecules at the sn-1 and sn-3 positions are cleaved, releasing two molecules of free palmitic acid and one molecule of 2-eicosapentaenoyl-monoglyceride (2-EPA-MG).
Absorption and Re-esterification in Enterocytes
The products of DPE digestion, free palmitic acid and 2-EPA-MG, are then absorbed by the enterocytes lining the small intestine. Inside the enterocytes, these molecules are re-esterified back into triglycerides before being packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream[6][7].
Crucially, the absorbed 2-EPA-MG is the primary substrate for this re-esterification process. This leads to the formation of new triglycerides where EPA is predominantly maintained at the sn-2 position. This is a key distinction from the absorption of free EPA, which can be re-esterified to any of the three positions on the glycerol backbone.
Diagram of DPE Absorption and Re-esterification:
Caption: Absorption and metabolism of DPE in the enterocyte.
Molecular Mechanisms of DPE in Lipid Metabolism
The metabolic effects of DPE are likely mediated by the actions of its constituent fatty acids, particularly EPA, on key regulatory pathways in lipid metabolism.
Regulation of Gene Expression
Lipids and their metabolites can act as signaling molecules that regulate the expression of genes involved in lipid synthesis, storage, and oxidation[8]. Two key families of transcription factors are of particular interest in the context of DPE metabolism:
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a master regulator of fatty acid synthesis (lipogenesis).
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key regulator of fatty acid oxidation (beta-oxidation).
Table 1: Effects of EPA on Key Transcription Factors in Lipid Metabolism
| Transcription Factor | Primary Function in Lipid Metabolism | Effect of EPA | Potential Consequence of DPE Ingestion |
| SREBP-1c | Promotes fatty acid and triglyceride synthesis | Inhibition of expression and/or activity | Decreased de novo lipogenesis, contributing to lower hepatic triglyceride levels. |
| PPARα | Promotes fatty acid uptake and oxidation | Activation | Increased fatty acid oxidation in the liver and other tissues, leading to reduced triglyceride storage. |
The EPA released from DPE is hypothesized to exert these effects, leading to a net reduction in triglyceride accumulation.
Diagram of DPE's Proposed Molecular Actions:
Caption: Proposed mechanism of DPE's effect on hepatic lipid metabolism.
Influence on Lipoprotein Lipase (LPL) Activity
Lipoprotein lipase (LPL) is an enzyme that hydrolyzes triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing fatty acids for uptake by tissues[9][10]. The activity of LPL is modulated by various factors, including the composition of the lipoproteins. While direct studies on DPE are lacking, the enrichment of chylomicrons with triglycerides containing EPA at the sn-2 position may influence their interaction with LPL and subsequent clearance from the circulation.
In Vivo Effects and Potential Therapeutic Applications
The primary reported in vivo effect of DPE is the reduction of hepatic triglyceride levels in mice[1][2]. This suggests potential therapeutic applications for conditions characterized by hepatic steatosis (fatty liver disease) and dyslipidemia.
Table 2: Summary of a Preclinical Study on a Structurally Similar Triglyceride (1,3-oleoyl-2-palmitoyl glycerol - OPO) in Mice
| Parameter | Control Group (Soybean Oil) | OPO Group | Key Findings | Reference |
| Final Body Weight | Higher | Lower | OPO supplementation led to lower body weight gain. | [11] |
| Liver Triglycerides | Higher | Lower | OPO significantly reduced liver triglyceride accumulation. | [11] |
| Plasma LDL-C | Higher | Lower | OPO resulted in lower levels of "bad" cholesterol. | [11] |
| PPARα Expression | Lower | Higher | OPO upregulated the expression of this key fatty acid oxidation gene. | [11] |
| ACOX1 Expression | Lower | Higher | OPO increased the expression of a target gene of PPARα involved in beta-oxidation. | [11] |
Note: This data is from a study on a similar structured lipid and is presented here as a proxy for the potential effects of DPE. Further research is needed to confirm these effects specifically for DPE.
The enhanced bioavailability of EPA from DPE may also have implications for other health outcomes associated with omega-3 fatty acid intake, including cardiovascular disease and inflammation.
Future Directions and Conclusion
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol represents a promising class of structured triglycerides with the potential to modulate lipid metabolism in a beneficial manner. The targeted delivery of EPA to the sn-2 position of the glycerol backbone appears to be a key factor in its metabolic effects.
However, further research is critically needed to fully elucidate the role of DPE in lipid metabolism. Key areas for future investigation include:
-
Detailed metabolic fate studies: Tracer studies are required to track the absorption, tissue distribution, and excretion of DPE and its metabolites.
-
Comprehensive in vivo studies: The effects of DPE on a full panel of plasma lipids (triglycerides, total cholesterol, HDL-C, LDL-C) and the fatty acid composition of various tissues need to be determined in preclinical models.
-
Clinical trials: Well-controlled human studies are necessary to evaluate the safety and efficacy of DPE for improving lipid profiles and other metabolic parameters.
-
Mechanism of action studies: Further investigation into the direct effects of DPE and its metabolites on the activity of key enzymes and transcription factors will provide a more complete understanding of its molecular mechanisms.
References
-
Structured EPA and MCTs improve endurance exercise performance. (2023). Examine.com. [Link]
-
West, A. L., et al. (2016). Lipid structure does not modify incorporation of EPA and DHA into blood lipids in healthy adults: a randomised-controlled trial. British Journal of Nutrition, 116(5), 788-799. [Link]
-
A Comparison of Synthetic Ethyl Ester Form Fish Oil vs. Natural Triglyceride Form. (2007). Regulations.gov. [Link]
-
Metcalf, R. G., et al. (2023). Comparative membrane incorporation of omega-3 fish oil triglyceride preparations differing by degree of re-esterification: A sixteen-week randomized intervention trial. PLoS One, 18(1), e0279580. [Link]
-
Desnuelle, P. (1961). Pancreatic lipase: a scheme of its specificity and a hypothesis of the mechanism of its action. Nature, 191, 1007-1008. [Link]
-
1,3-Dipalmitoyl-2-Eicosapentaenoyl-Rac-Glycerol. Neta Scientific. [Link]
-
Triglycerides and EPA: A New Chapter in CV Disease Prevention. (2023). HCPLive. [Link]
-
Guedes, A. C., et al. (2023). Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits. Molecules, 28(20), 7011. [Link]
-
Pancreatic lipase family. Wikipedia. [Link]
-
Rustan, A. C., et al. (1998). Fatty acid uptake and metabolism in CaCo-2 cells: eicosapentaenoic acid (20:5(n-3)) and oleic acid (18:1(n-9)) presented in association with micelles or albumin. Journal of Lipid Research, 39(11), 2139-2150. [Link]
-
Teng, C. L., & Scanu, A. M. (1997). Lipid structural reorganization induced by the pancreatic lipase cofactor, procolipase. Biochemistry, 36(30), 9119-9127. [Link]
-
Lindqvist, C., et al. (2000). Uptake and activation of eicosapentaenoic acid are related to accumulation of triacylglycerol in Ramos cells dying from apoptosis. Journal of Lipid Research, 41(4), 554-563. [Link]
-
Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]
-
Sugano, M., & Imaizumi, K. (1991). Effect of palm oil on lipid and lipoprotein metabolism and eicosanoid production in rats. The American Journal of Clinical Nutrition, 53(4 Suppl), 1034S-1038S. [Link]
-
Pando, M. E., et al. (2022). Effect of Structured Phenolic Lipids with EPA/DHA and Gallic Acid against Metabolic-Associated Fatty Liver Disease (MAFLD) in Mice. Antioxidants, 11(11), 2200. [Link]
-
Marangoni, A. G., & Lencki, R. W. (1998). Different metabolic fate of fatty acids in the sn-1,3 versus sn-2 position of triglycerides, in humans. Trends in Food Science & Technology, 9(10), 370-374. [Link]
-
Christie, W. W., & Moore, J. H. (1972). Effect of dietary fat supplementation on the composition and positional distribution of fatty acids in ruminant and porcine glycerides. Lipids, 7(11), 734-738. [Link]
-
Lee, K. T., & Akoh, C. C. (2001). Optimization of 1(3)-Palmitoyl-2-Oleoyl-3(1)-Stearoyl Glycerol Produced via Lipase-catalyzed Esterification Using the Response Surface Methodology. Journal of the American Oil Chemists' Society, 78(1), 47-52. [Link]
-
Sugano, M., & Imaizumi, K. (1991). Effect of palm oil on lipid and lipoprotein metabolism and eicosanoid production in rats. The American Journal of Clinical Nutrition, 53(4 Suppl), 1034S-1038S. [Link]
-
Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]
-
Wang, J., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]
-
Wang, Y., et al. (2024). 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value. Food Chemistry: X, 22, 101234. [Link]
-
Brelage, M., et al. (2025). Supplementation with eicosapentaenoic and docosahexaenoic acids during late gestation alters fatty acid profiles in ewe colostrum, milk, and plasma, and lamb plasma. Journal of Animal Science, 103, skad345. [Link]
-
Pando, M. E., et al. (2021). Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions. Molecules, 26(11), 3094. [Link]
-
Zhong, S., et al. (2023). Differences in Absorption and Metabolism between Structured 1,3-Oleate-2-palmitate Glycerol and 1-Oleate-2-palmitate-3-linoleate Glycerol on C57BL/6J Mice. Journal of Agricultural and Food Chemistry, 71(51), 21473-21484. [Link]
-
Yang, C., & Chen, G. (2022). Lipids and genes: Regulatory roles of lipids in RNA expression. Clinical and Translational Discovery, 2(3), e116. [Link]
-
Radunz, A. E., et al. (2009). Effects of dietary polyunsaturated fatty acid supplementation on fatty acid composition in muscle and subcutaneous adipose tissue of lambs. Journal of Animal Science, 87(12), 4082-4091. [Link]
-
Li, J., et al. (2025). Lipidomics and Transcriptomics Analyses Reveal Dietary Complex Plant Extracts Improve Lipid Composition of Back Fat in Sheep. Metabolites, 15(6), 720. [Link]
-
Pando, M. E., et al. (2023). Enzymatic Synthesis Process of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting. Processes, 11(2), 549. [Link]
-
EFFECT OF SUPPLEMENTAL FAT ON DRY MATTER INTAKE, NUTRIENT DIGESTIBILITY, MILK YIELD AND MILK COMPOSITION OF RUMINANTS. CABI Digital Library. [Link]
-
Hexeberg, S., et al. (1995). Eicosapentaenoic acid causes transient accumulation of lipids in rat myocardium. Biochimica et Biophysica Acta, 1256(3), 341-345. [Link]
-
Vessby, B. (2018). Genes and Dietary Fatty Acids in Regulation of Fatty Acid Composition of Plasma and Erythrocyte Membranes. Nutrients, 10(11), 1779. [Link]
-
Orekhov, A. N., et al. (2022). Genetic and Epigenetic Regulation of Lipoxygenase Pathways and Reverse Cholesterol Transport in Atherogenesis. International Journal of Molecular Sciences, 23(16), 9295. [Link]
-
Gene expression analysis of genes involved in lipid processes or showing Ezh2-repressed bivalency in liver reveals that Ezh2 inhibition results in a SREBF1-driven lipogenic response. ResearchGate. [Link]
-
Gene expression of selected enzymes associated with lipolysis and fatty acid oxidation in the liver (A) and muscle (B) of A strain (black bars) and F strain (gray bars) fed the HCLL (High Carbohydrate Low Lipid, 45% carbohydrate, 2% lipid), MCML (Medium Carbohydrate Medium Lipid, 30% carbohydrate, 8% lipid), or LCHL (Low Carbohydrate High Lipid, 15% carbohydrate, 14% lipid) diet. ResearchGate. [Link]
Sources
- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. netascientific.com [netascientific.com]
- 3. Pancreatic Lipase Activators | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Pancreatic lipase family - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Lipids and genes: Regulatory roles of lipids in RNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosapentaenoic acid causes transient accumulation of lipids in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Differences in Absorption and Metabolism between Structured 1,3-Oleate-2-palmitate Glycerol and 1-Oleate-2-palmitate-3-linoleate Glycerol on C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physical, Chemical, and Metabolic Profiling of 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol (PEP)
An In-Depth Technical Guide for Advanced Lipid Therapeutics
Executive Summary
The engineering of structured lipids has revolutionized the targeted delivery of highly unsaturated fatty acids (HUFAs). Among these, 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) stands out as a highly specialized triacylglycerol (TAG) positional isomer. By strategically esterifying Palmitic Acid (16:0) at the sn-1 and sn-3 positions and Eicosapentaenoic Acid (EPA, 20:5 n-3) at the sn-2 position, researchers have created a molecule that bypasses the traditional metabolic bottlenecks associated with standard fish oil supplements.
This whitepaper provides a comprehensive analysis of the physicochemical properties, metabolic causality, and validated experimental workflows associated with PEP, serving as a definitive guide for researchers and drug development professionals.
Molecular Architecture & Physicochemical Properties
The physical and chemical behavior of PEP is dictated by its regiospecificity. Saturated fatty acids (palmitic acid) on the outer glycerol backbone provide structural rigidity and a higher melting point compared to entirely unsaturated TAGs, while the internal EPA payload remains sterically protected.
Chemical Stability and Steric Hindrance
EPA is notoriously susceptible to rapid auto-oxidation due to its five bis-allylic methylene groups [1]. However, in the PEP molecular architecture, positioning EPA at the sn-2 position provides significant steric hindrance. The bulky, saturated palmitoyl chains at sn-1 and sn-3 fold over the sn-2 acyl chain in the liquid state, reducing the accessibility of oxygen and pro-oxidant transition metals to the vulnerable double bonds of EPA.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of PEP required for formulation and analytical benchmarking [1].
| Parameter | Value / Description |
| Chemical Name | 1,3-Dipalmitoyl-2-eicosapentaenoyl-sn-glycerol |
| Synonyms | 1,3-Palmitin-2-Eicosapentaenoin; TG(16:0/20:5/16:0); PEP |
| CAS Number | 148691-18-3 |
| Molecular Formula | C₅₅H₉₆O₆ |
| Molecular Weight | 853.4 g/mol |
| Solubility Profile | DMF: 10 mg/mL; Ethanol: 10 mg/mL; EtOH:PBS (pH 7.2) (1:1): 0.5 mg/mL |
| SMILES String | O=C(OCC(OC(CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)COC(CCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCC |
Metabolic Causality: The "sn-2" Advantage
The therapeutic superiority of PEP over random-TAG EPA or Ethyl Ester (EE) EPA lies in the mechanics of human lipid digestion.
When standard TAGs enter the duodenum, pancreatic lipase acts as a 1,3-specific hydrolase. It cleaves the fatty acids at the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-MAG) and two free fatty acids (FFAs). If EPA is located at the sn-1 or sn-3 position (as is common in unrefined marine oils), it is cleaved into a free fatty acid. Free EPA is highly susceptible to β-oxidation in the gut and exhibits poor aqueous solubility, leading to inefficient micellarization and absorption.
Conversely, PEP is purposefully designed to yield 2-eicosapentaenoyl-sn-glycerol (2-EPA-MAG) . 2-MAGs are highly amphiphilic, readily incorporating into bile salt micelles. Upon entering the enterocyte, 2-EPA-MAG serves as the direct, preferred backbone for the monoacylglycerol acyltransferase (MGAT) pathway, rapidly resynthesizing into chylomicrons for lymphatic transport [2]. This circumvents the energetically costly phosphatidic acid pathway required for FFAs, ensuring the EPA payload reaches systemic circulation intact. Preclinical data demonstrates that dietary administration of PEP significantly decreases hepatic triacylglycerol levels and modulates cholesterol metabolism more effectively than isomers with EPA at the α-position [2].
Figure 1: Regiospecific intestinal hydrolysis and absorption pathway of PEP.
Experimental Workflows & Protocols
To utilize PEP in preclinical models or formulation studies, researchers must be able to validate its regiospecific purity. The following protocol outlines a self-validating system for determining the positional distribution of fatty acids in PEP using enzymatic hydrolysis and GC-FID [3].
Protocol: Regiospecific Analysis of PEP via Pancreatic Lipase Hydrolysis
Rationale: Porcine pancreatic lipase is utilized specifically because of its strict sn-1,3 regiospecificity. By partially hydrolyzing the TAG and isolating the resulting 2-MAG, we can transesterify the 2-MAG into Fatty Acid Methyl Esters (FAMEs) and quantify the exact fatty acid occupying the sn-2 position.
Materials:
-
Purified PEP sample (10 mg)
-
Porcine Pancreatic Lipase (Sigma-Aldrich, Type II)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Calcium chloride (0.1 M) and Sodium cholate (0.1%)
-
Diethyl ether, Hexane, Boron trifluoride-methanol (BF₃-MeOH)
Step-by-Step Methodology:
-
Emulsification: Dissolve 10 mg of PEP in 1 mL of Tris-HCl buffer (pH 8.0). Add 100 µL of 0.1 M CaCl₂ (an essential cofactor for lipase activity) and 200 µL of 0.1% sodium cholate to emulsify the lipid.
-
Enzymatic Hydrolysis: Add 5 mg of porcine pancreatic lipase to the emulsion. Incubate the mixture in a shaking water bath at 40°C for exactly 3 minutes. Crucial Causality Step: Limiting the reaction time to 3 minutes prevents acyl migration (the spontaneous shifting of the sn-2 fatty acid to the sn-1/3 position), which would corrupt the positional data.
-
Reaction Termination & Extraction: Stop the reaction by adding 1 mL of 6 M HCl. Extract the total lipids by adding 2 mL of a diethyl ether/hexane mixture (1:1, v/v). Vortex vigorously and centrifuge at 3000 rpm for 5 minutes. Collect the upper organic layer and dry under a gentle stream of nitrogen.
-
TLC Separation: Re-dissolve the dried lipids in 100 µL of hexane and spot onto a Silica Gel G TLC plate. Develop the plate using a solvent system of hexane/diethyl ether/acetic acid (70:30:1, v/v/v).
-
Isolation: Spray the plate lightly with 0.1% 2,7-dichlorofluorescein in ethanol and visualize under UV light. Identify the 2-MAG band (typically the lowest migrating lipid band above the origin). Scrape the silica containing the 2-MAG band into a glass reaction tube.
-
Transesterification: Add 1 mL of BF₃-MeOH to the scraped silica. Heat at 100°C for 15 minutes to convert the sn-2 bound EPA into EPA-methyl ester (EPA-FAME). Extract the FAMEs using hexane.
-
GC-FID Analysis: Inject the hexane extract into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a capillary column optimized for PUFAs (e.g., Omegawax 250).
-
Self-Validation Check: Calculate the area under the curve for the EPA peak versus the Palmitic acid peak. For highly pure PEP, the sn-2 position should yield >95% EPA. If significant Palmitic acid is detected in the 2-MAG fraction, it indicates either acyl migration during step 2 or an impure starting material.
Figure 2: Self-validating workflow for the regiospecific analysis of PEP via GC-FID.
Conclusion
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) represents a sophisticated approach to lipid-based therapeutics. By leveraging the inherent regiospecificity of human digestive enzymes, PEP ensures that highly labile EPA is protected during transit and optimally absorbed via the 2-MAG pathway. Mastery of its physicochemical properties and rigorous validation of its structure through targeted enzymatic hydrolysis are essential for researchers aiming to deploy this structured lipid in advanced metabolic and neurodegenerative disease models.
References
-
Gotoh, N., et al. (2015). Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice. The Journal of Nutritional Biochemistry, 26(2), 144-151.[Link]
-
Rezanka, T., et al. (2012). Effect of starvation on the distribution of positional isomers and enantiomers of triacylglycerol in the diatom Phaeodactylum tricornutum. Phytochemistry, 80, 17-27.[Link]
Review of literature on 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol
An In-depth Technical Guide to 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (OPO-EPA)
Introduction: A Molecule of Strategic Design
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol, abbreviated as OPO-EPA or TG(16:0/20:5/16:0), is a structured triacylglycerol (TAG) of significant scientific interest.[1] It is a precisely engineered lipid molecule where palmitic acid (16:0) occupies the outer sn-1 and sn-3 positions of the glycerol backbone, while the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA; 20:5n-3), is specifically esterified at the central sn-2 position. This specific positional arrangement, or stereospecificity, is not a random occurrence but a deliberate design intended to influence the molecule's digestion, absorption, and subsequent metabolic fate, setting it apart from naturally occurring triglycerides where fatty acid distribution is more random.
The rationale for this structure is twofold. First, placing palmitic acid at the sn-1 and sn-3 positions mimics the structure of 1,3-dioleoyl-2-palmitoylglycerol (OPO), a key triglyceride in human milk fat known to improve fat and calcium absorption in infants.[2][3] Second, securing the therapeutically valuable EPA at the sn-2 position ensures its preferential absorption as 2-eicosapentaenoyl-monoglyceride, enhancing its bioavailability for exerting systemic effects, most notably the modulation of inflammatory pathways.[4][5]
This guide provides a comprehensive technical overview of OPO-EPA, from its synthesis and characterization to its biological mechanisms and the experimental models used to validate its efficacy.
Part 1: Synthesis and Characterization
The creation of a high-purity structured TAG like OPO-EPA is a multi-step process that demands precision to ensure the correct positional arrangement of fatty acids. While classical chemical methods exist, they often involve toxic reactants, harsh conditions, and can lead to acyl migration, compromising the final product's regiospecificity.[6] Consequently, enzymatic synthesis using lipases has become the preferred method due to its high selectivity, mild reaction conditions, and environmental friendliness.[7]
Enzymatic Synthesis Strategies
Lipases are enzymes that catalyze the hydrolysis of fats, but under controlled conditions (e.g., low water content), they can effectively catalyze esterification and transesterification reactions.[8] The key to synthesizing structured lipids is the use of sn-1,3 regiospecific lipases, which selectively act on the outer positions of the glycerol backbone, leaving the sn-2 position intact.
Primary Enzymatic Routes:
-
Two-Step Synthesis (Esterification Pathway): This is a common and highly controlled approach.
-
Step 1: Synthesis of Trieicosapentaenoin (Tri-EPA): EPA is esterified with glycerol using a non-specific lipase (like Candida antarctica lipase) or a 1,3-specific lipase under conditions that promote full esterification.[9]
-
Step 2: Acidolysis with Palmitic Acid: The resulting Tri-EPA is then subjected to acidolysis with an excess of palmitic acid, catalyzed by a 1,3-specific lipase (like Rhizomucor miehei lipase). The lipase swaps the EPA at the sn-1 and sn-3 positions with palmitic acid, yielding the desired OPO-EPA.
-
-
One-Step Interesterification: This method involves the direct reaction between a source of palmitic acid (like tripalmitin) and a source of EPA (like ethyl eicosapentaenoate) catalyzed by a 1,3-specific lipase.[6] The enzyme facilitates the exchange of palmitic acid at the sn-1 and sn-3 positions of tripalmitin with EPA. This method can be efficient but requires careful optimization of substrate molar ratios and reaction conditions to maximize the yield of the target molecule.
Table 1: Common Lipases for Structured Lipid Synthesis
| Lipase Name | Source Organism | Specificity | Typical Application in OPO-EPA Synthesis |
| Lipozyme RMIM | Rhizomucor miehei | sn-1,3 specific | Catalyzing acidolysis or interesterification to place palmitic acid at sn-1,3 positions.[6][10] |
| Novozym 435 | Candida antarctica (Lipase B) | Non-specific | Synthesis of precursor triglycerides like tripalmitin or tri-EPA.[8][9] |
| Lipase from Rhizopus delemar | Rhizopus delemar | sn-1,3 specific | Similar to RMIM, used for selective transesterification reactions.[11] |
Diagram 1: Enzymatic Synthesis Workflows for OPO-EPA
Sources
- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the structured lipid 1,3-dioleoyl-2-palmitoylglycerol from palm oil [agris.fao.org]
- 4. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Lipase-catalysed synthesis of palm oil-omega-3 structured lipids - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Enzymatic Synthesis, Purification, and Analysis of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP)
Scientific Rationale & Introduction
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) is a highly specialized structured lipid (SL) designed to deliver the cardioprotective and neurocognitive benefits of eicosapentaenoic acid (EPA) while optimizing its metabolic bioavailability and oxidative stability.
In natural marine oils, polyunsaturated fatty acids (PUFAs) are randomly distributed across the glycerol backbone, making them highly susceptible to auto-oxidation. However, recent lipidomic studies demonstrate that positioning EPA at the sterically hindered sn-2 position—as seen in PEP—significantly shields the bis-allylic hydrogens from free radical attack. Empirical data confirms that1[1]. Furthermore, during human digestion, pancreatic lipase regiospecifically cleaves the sn-1 and sn-3 positions. When EPA is located at the sn-2 position, it is preserved as a 2-monoacylglycerol (2-MAG), which is directly absorbed by enterocytes, bypassing the energy-intensive re-esterification pathways required for free PUFAs[2].
Experimental Causality & System Design (E-E-A-T)
To synthesize PEP with high regiopurity, chemical interesterification is fundamentally inadequate due to unavoidable acyl migration and random distribution. Instead, this protocol employs enzymatic acidolysis using an sn-1,3 specific lipase.
-
Biocatalyst Selection: We utilize Lipozyme RM IM (immobilized lipase from Rhizomucor miehei). This enzyme exhibits strict sn-1,3 regiospecificity and accommodates bulky PUFAs, preventing the displacement of the sn-2 EPA[3].
-
Thermodynamic Water Activity (
) Control: Lipases require a micro-aqueous hydration layer to maintain their active "open-lid" conformation. However, excess water shifts the thermodynamic equilibrium toward hydrolysis (yielding diacylglycerols and monoacylglycerols) rather than the desired acyl exchange. By pre-equilibrating the system to , we create a self-regulating environment that maximizes TAG yield while suppressing hydrolytic side reactions. -
Substrate Ratio: A 1:6 molar ratio of Tri-eicosapentaenoyl glycerol (TEPA) to Palmitic Acid (PA) is used. This vast excess of PA drives the Le Chatelier equilibrium toward complete substitution at both the sn-1 and sn-3 positions.
Step-by-Step Methodologies
Substrate Preparation & Equilibration
-
Materials: Tri-eicosapentaenoyl glycerol (TEPA, >95% purity) and Palmitic Acid (PA, >98% purity).
-
Equilibration: Place TEPA, PA, and Lipozyme RM IM in separate open vials inside a sealed desiccator containing a saturated solution of Lithium Chloride (LiCl) to establish a constant water activity (
) at 25°C for 48 hours. -
Causality: This precise hydration ensures the enzyme is catalytically active but prevents the accumulation of water that would drive the reaction toward irreversible hydrolysis[4].
Enzymatic Acidolysis Reaction
-
Reactor Setup: In a 500 mL jacketed glass reactor equipped with a magnetic stirrer and nitrogen blanket, add 50 g of TEPA and 120 g of PA (approx. 1:6 molar ratio).
-
Melting & Mixing: Heat the mixture to 55°C until the PA is completely dissolved in the TEPA, forming a homogenous liquid.
-
Initiation: Add 17 g of pre-equilibrated Lipozyme RM IM (10% w/w of total substrates). Stir at 250 rpm.
-
Self-Validating In-Process Control (IPC): At 12h and 24h, extract a 50 µL aliquot, derivatize to fatty acid methyl esters (FAMEs), and analyze via GC-FID. The reaction is validated when the molar percentage of palmitic acid reaches a stable plateau (~66%), confirming thermodynamic equilibrium.
-
Termination: After 24 hours, filter the mixture through a pre-heated Buchner funnel to recover the immobilized enzyme.
Downstream Purification
-
Short-Path Distillation (Deacidification): Feed the crude lipid mixture into a short-path distillation apparatus (Evaporator temp: 160°C, Vacuum: 0.01 mbar). The volatile free fatty acids (excess PA and liberated EPA) distill over, leaving a TAG/DAG-rich retentate.
-
Silica Gel Chromatography: Load the retentate onto a silica gel column (60 Å, 70-230 mesh). Elute with a gradient of n-hexane/diethyl ether (from 95:5 to 80:20 v/v).
-
Validation: Spot the eluted fractions on a TLC plate (Mobile phase: Hexane/Diethyl ether/Acetic acid 70:30:1). A single spot at
confirms the isolation of pure structured TAGs, validating the complete removal of DAGs and MAGs.
Regiospecificity Analysis (Pancreatic Lipase Assay)
-
Buffer 20 mg of the purified PEP in 1 M Tris-HCl (pH 8.0).
-
Add 10 mg of porcine pancreatic lipase and incubate at 37°C for 3 minutes.
-
Extract the resulting 2-MAGs using diethyl ether, isolate via TLC, and analyze the fatty acid composition via GC-FID.
-
Success Criterion: >95% of the fatty acids in the 2-MAG fraction must be EPA, confirming the structural integrity of the synthesized PEP.
Quantitative Data Summaries
Table 1: Comparative Oxidative Stability of EPA Positional Isomers
| Triacylglycerol Isomer | EPA Position | Relative Oxidation Rate (Aqueous AAPH) | Primary Oxidation Products | Mechanistic Note |
|---|---|---|---|---|
| 1,3-DP-2-EPA (PEP) | sn-2 | 1.0x (Baseline) | Hydroperoxides (Delayed) | Sterically shielded by sn-1,3 palmitoyl chains. |
| 1,2-DP-3-EPA (PPE) | sn-3 | ~1.8x | Hydroperoxides (Rapid) | Exposed terminal bis-allylic hydrogens. |
| Tri-EPA (TEPA) | sn-1,2,3 | ~3.5x | Complex Oxylipins | High density of unsaturation drives rapid propagation. |
Table 2: Optimization of Acidolysis Parameters for PEP Synthesis
| Parameter | Tested Range | Optimal Value | Mechanistic Rationale |
|---|---|---|---|
| Substrate Ratio (TEPA:PA) | 1:2 to 1:8 | 1:6 | Excess PA drives the equilibrium toward complete acyl exchange at both outer positions. |
| Temperature | 40°C to 70°C | 55°C | Balances PA solubility and enzyme half-life; higher temps denature Lipozyme RM IM. |
| Enzyme Loading | 2% to 15% (w/w) | 10% (w/w) | Provides sufficient active sites without causing mass transfer limitations in the slurry. |
| Water Activity (
Visualizations
Enzymatic acidolysis workflow for the synthesis and purification of 1,3-DP-2-EPA glycerol.
Metabolic routing of sn-2 EPA via 2-monoacylglycerol preserving the bioactive position.
References
- Zhang, H., et al. "The influence of triacylglycerol structure on the oxidative stability of polyunsaturated oils." Process Biochemistry, 2009.
- Li, F., et al. "Eicosapentaenoic Acid Is Most Oxidatively Stable in the sn-2 Position of Triacylglycerols Compared with sn-3 and sn-1." European Journal of Lipid Science and Technology, 2025.
- "Highly Efficient Enzymatic Synthesis of 2-Monoacylglycerides and Structured Lipids and their Production on a Technical Scale." Lipids, 2007.
- "Enzymatic Synthesis of Human Milk Fat Substitute – A Review on Technological Approaches." Food Technology and Biotechnology, 2021.
Sources
Application Note: Enzymatic Synthesis of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PEP)
Executive Summary & Rationale
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP, CAS 148691-18-3) is a highly specialized structured lipid (SL) characterized by palmitic acid (16:0) at the sn-1 and sn-3 positions, and the omega-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA, 20:5n-3) at the sn-2 position[1].
The precise stereospecific positioning of these fatty acids is critical for two primary reasons:
-
Biological Efficacy : Dietary administration of this specific stereoisomer has been shown to significantly decrease hepatic triacylglycerol and cholesterol levels in murine models, outperforming randomly distributed lipid mixtures[1],[2].
-
Oxidative Stability : EPA is highly susceptible to rapid oxidative degradation. However, positioning EPA at the sn-2 position of the glycerol backbone maximizes its oxidative stability compared to sn-1 or sn-3 positioning, preserving the integrity of the lipid during storage and physiological delivery[3].
This application note details a self-validating, scalable protocol for the biocatalytic production of PEP using regioselective acidolysis.
Mechanistic Causality in Experimental Design (E-E-A-T)
Chemical interesterification produces a randomized distribution of fatty acids, which is unacceptable for structured lipids requiring strict positional fidelity. Therefore, a biocatalytic approach using a 1,3-specific lipase is mandatory to achieve the target ABA-type structure[4].
-
Biocatalyst Selection : Rhizomucor miehei lipase (immobilized as Lipozyme RM IM) is selected for its strict sn-1,3 regioselectivity. It selectively cleaves the sn-1 and sn-3 ester bonds of the starting material (trieicosapentaenoin) without disturbing the sn-2 EPA.
-
Solvent System vs. Solvent-Free : While solvent-free systems are often preferred in food-grade lipid modification[4], palmitic acid has a high melting point (~62°C). Operating a solvent-free reactor requires temperatures >65°C, which accelerates EPA oxidation and induces acyl migration (the spontaneous, thermodynamically driven shifting of EPA from the sn-2 position to the sn-1/3 positions). To prevent this, n-hexane is utilized to maintain a homogenous liquid phase at a milder 50°C.
-
Thermodynamic Control : Acidolysis is an equilibrium-driven process. To force the replacement of sn-1,3 EPA with palmitic acid, a high molar excess of the acyl donor (palmitic acid) is used (6:1 ratio). Molecular sieves are added to control water activity (
), providing just enough hydration to maintain the enzyme's active conformation while preventing complete hydrolysis of the triacylglycerol (TAG).
Caption: Regioselective acidolysis mechanism yielding 1,3-dipalmitoyl-2-eicosapentaenoyl glycerol.
Step-by-Step Protocol: Synthesis and Purification
Phase 1: Enzymatic Acidolysis
-
Substrate Preparation : In a 250 mL jacketed glass reactor, combine 10 mmol of Trieicosapentaenoin (Tri-EPA) and 60 mmol of Palmitic Acid (1:6 molar ratio).
-
Solvation : Add 50 mL of anhydrous n-hexane. Stir at 300 rpm and heat the reactor to 50°C until the palmitic acid is completely dissolved.
-
Water Activity Control : Add 5% (w/w based on total substrates) activated molecular sieves (4Å) to the reactor to absorb excess water generated during esterification.
-
Biocatalysis : Initiate the reaction by adding 10% (w/w) Lipozyme RM IM. Seal the reactor under a nitrogen blanket to prevent EPA oxidation. Maintain stirring at 50°C for 24 hours.
Phase 2: Downstream Processing
-
Enzyme Recovery : Terminate the reaction by cooling the mixture to 25°C. Vacuum filter the mixture through a Buchner funnel (Whatman No. 1) to recover the immobilized enzyme and molecular sieves.
-
Deacidification (Alkaline Wash) : Transfer the filtrate to a separatory funnel. Add 50 mL of 0.5 M KOH (in 20% ethanol/water) to neutralize unreacted palmitic acid and displaced free EPA. Gently invert to avoid emulsion. The free fatty acids partition into the aqueous phase as sodium/potassium salts. Collect the upper organic phase containing the TAGs.
-
Drying : Wash the organic phase twice with distilled water, then dry over anhydrous sodium sulfate (
). Evaporate the hexane under reduced pressure using a rotary evaporator at 40°C.
Phase 3: Preparative Purification
-
Prep-HPLC : To isolate pure PEP from intermediate diacylglycerols and side-products (e.g., EEP, PPP), dissolve the dried lipid in acetone and inject it into a Preparative HPLC system equipped with a C18 Reverse-Phase column.
-
Elution : Use an isocratic mobile phase of Acetone/Acetonitrile (70:30, v/v). Monitor via Evaporative Light Scattering Detector (ELSD). Collect the fraction corresponding to the Equivalent Carbon Number (ECN) of PEP.
Caption: Workflow for the enzymatic synthesis and purification of 1,3-DP-2-EPA glycerol.
Analytical Validation: Regiospecificity & Purity
To establish a self-validating system, it is critical to prove that acyl migration did not occur and that EPA remains exclusively at the sn-2 position.
-
Pancreatic Lipase Hydrolysis : Pancreatic lipase strictly hydrolyzes sn-1 and sn-3 positions. Incubate 50 mg of the purified PEP with 10 mg of porcine pancreatic lipase in 1 mL of Tris-HCl buffer (pH 8.0, containing 0.1M
and 0.05% bile salts) at 37°C for 3 minutes. -
Extraction & TLC : Extract the lipid products with diethyl ether. Spot the extract on a Silica Gel G TLC plate and develop using Hexane/Diethyl Ether/Acetic Acid (50:50:1, v/v/v).
-
GC-FID Analysis : Scrape the band corresponding to 2-monoacylglycerols (2-MAG). Methylate the 2-MAGs to form Fatty Acid Methyl Esters (FAMEs) using 14%
-methanol. Analyze via GC-FID. If the synthesis was successful, the GC chromatogram of the 2-MAG fraction will show >95% EPA and <5% Palmitic acid.
Quantitative Data Summaries
Table 1: Optimization of Reaction Parameters for PEP Synthesis
| Parameter | Tested Range | Optimal Value | Mechanistic Rationale |
| Temperature | 40°C - 65°C | 50°C | Balances enzyme kinetics with the suppression of acyl migration and thermal oxidation of EPA. |
| Substrate Ratio (PA:Tri-EPA) | 2:1 to 8:1 | 6:1 | High molar excess of palmitic acid drives the equilibrium toward complete sn-1,3 di-substitution. |
| Enzyme Load | 2% - 15% (w/w) | 10% | Ensures maximum conversion within 24h without introducing excessive mass transfer resistance. |
| Water Activity ( | 0.01 - 0.5 | 0.11 | Minimum hydration required to maintain lipase conformation without favoring total TAG hydrolysis. |
Table 2: Positional Distribution Analysis (Enzymatic vs. Chemical)
| Synthesis Method | sn-1 Position | sn-2 Position | sn-3 Position |
| Enzymatic (Lipozyme RM IM) | > 95% Palmitic Acid | > 95% EPA | > 95% Palmitic Acid |
| Chemical Interesterification | ~ 66% Palmitic, ~ 33% EPA | ~ 66% Palmitic, ~ 33% EPA | ~ 66% Palmitic, ~ 33% EPA |
References
*[2] Title : Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice Source : nih.gov (PubMed) URL :[Link]
*[4] Title : Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat Source : nih.gov (PMC) URL :[Link]
*[3] Title : Eicosapentaenoic Acid Is Most Oxidatively Stable in the sn-2 Position of Triacylglycerols Compared with sn-3 and sn-1 Source : researchgate.net URL :[Link]
Sources
- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Techniques for 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP)
Executive Summary & Biochemical Context
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) is a highly specialized structured triacylglycerol (TAG). Structurally, it consists of saturated palmitic acid (16:0) at the sn-1 and sn-3 positions, and the polyunsaturated eicosapentaenoic acid (EPA, 20:5n-3) at the sn-2 position[1].[2]. Furthermore,[3].
Synthesizing PEP typically involves the lipase-catalyzed acidolysis of tripalmitin with EPA, or interesterification processes[4]. However,[5]. Isolating >98% pure PEP requires a multi-dimensional chromatographic approach exploiting both the degree of unsaturation and the Equivalent Carbon Number (ECN).
Mechanistic Workflow
Stepwise purification workflow for 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP).
Experimental Protocols & Causality
Protocol 1: Deacidification and Neutralization
Expertise & Causality: Lipase-catalyzed reactions leave substantial amounts of unreacted FFAs. FFAs act as pro-oxidants and strongly adsorb to silica-based stationary phases, which severely degrades the resolution and lifespan of downstream chromatographic columns[4]. Removing them is the critical first step before any high-resolution separation.
Step-by-Step Methodology:
-
Short-Path Distillation: Subject the crude lipid mixture to molecular distillation at 140°C under high vacuum (0.01 mbar). The lower molecular weight FFAs vaporize and condense on the internal cold finger, while the TAG/DAG retentate remains.
-
Alkaline Neutralization: Dissolve the retentate in n-hexane (1:5 w/v).
-
Saponification: Wash the organic layer with 0.5 M NaOH in 20% ethanol. The addition of ethanol facilitates phase contact without creating intractable emulsions.
-
Phase Separation: Allow the mixture to partition in a separatory funnel. The aqueous layer contains the saponified fatty acid salts (soaps).
-
Washing: Wash the upper hexane layer with deionized water at 50°C repeatedly until the aqueous wash reaches a neutral pH (pH 7.0).
-
Drying: Pass the hexane layer through a bed of anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under a gentle stream of nitrogen.
-
Trustworthiness / Validation Checkpoint: Titrate a 1 g aliquot of the dried lipid with 0.1 M KOH. The Acid Value (AV) must be < 0.1 mg KOH/g before proceeding to chromatography.
Protocol 2: Silver Ion-Silica Gel Column Chromatography (Ag+-CC)
Expertise & Causality: [6]. Palmitic acid has 0 double bonds; EPA has 5. Therefore, the target PEP has exactly 5 double bonds. This technique perfectly separates PEP from unreacted tripalmitin (0 DBs) and di-EPA TAGs like EPE (10 DBs).
Argentation chromatography mechanism based on π-bond complexation with Ag+ ions.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Suspend 100 g of silica gel (200–400 mesh) in a solution of 10 g AgNO₃ dissolved in 150 mL of acetonitrile/water (9:1 v/v). Rotary evaporate the solvent in the dark. Activate the Ag+-silica at 120°C for 12 hours.[7].
-
Column Packing: Slurry-pack the activated Ag+-silica into a glass column (500 × 30 mm) using n-hexane.
-
Sample Loading: Dissolve the deacidified lipid mixture in a minimum volume of n-hexane and load it onto the column.
-
Gradient Elution:
-
Fraction 1 (0 DBs): Elute with 100% n-hexane (removes PPP).
-
Fraction 2 (5 DBs): Elute with n-hexane/acetone (96:4 v/v). This fraction contains PEP and its regioisomer PPE.
-
Fraction 3 (10+ DBs): Elute with n-hexane/acetone (90:10 v/v) to strip EPE, EEP, and EEE from the column.
-
-
Trustworthiness / Validation Checkpoint: Spot 2 µL of each fraction on an Ag+-impregnated TLC plate. Develop in Hexane:Diethyl Ether:Acetic Acid (85:15:1). Visualize with 50% H₂SO₄ charring. Fraction 2 must show a single band corresponding to the 5-DB Rf value.
Protocol 3: Preparative Non-Aqueous Reversed-Phase HPLC (NARP-HPLC)
Expertise & Causality: Ag+-CC isolates the 5-double-bond fraction, but it cannot easily resolve the sn-1,3 vs. sn-1,2 regioisomers (PEP vs. PPE) because both have 5 double bonds.
[5]. Both PEP and PPE have an ECN of 42. However,[8].Step-by-Step Methodology:
-
System Setup: Equip a preparative HPLC system with a C18 column (250 × 21.2 mm, 5 µm particle size) and an Evaporative Light Scattering Detector (ELSD).
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile/Isopropanol (60:40 v/v). Degas thoroughly.
-
Injection: Inject 500 µL of Fraction 2 (dissolved in the mobile phase at 50 mg/mL).
-
Elution: Run at a flow rate of 15.0 mL/min. Collect the distinct peaks. The asymmetrical PPE will elute first, followed closely by the symmetrical PEP.
-
Trustworthiness / Validation Checkpoint: Re-inject the collected PEP peak onto an analytical RP-HPLC C18 column (4.6 × 250 mm) to confirm >98% isomeric purity.
Quantitative Data Presentation
Table 1: Equivalent Carbon Number (ECN) and Argentation Properties of Reaction Mixture TAGs
| TAG Isomer | sn-1 | sn-2 | sn-3 | Total Carbons (TC) | Double Bonds (DB) | ECN (TC - 2×DB) | Elution Order (Ag+-CC) | Elution Order (RP-HPLC) |
| PPP | 16:0 | 16:0 | 16:0 | 48 | 0 | 48 | 1 (Weakest binding) | 3 (Highest ECN) |
| PPE | 16:0 | 16:0 | 20:5 | 52 | 5 | 42 | 2 (Moderate binding) | 1 (Asymmetrical) |
| PEP | 16:0 | 20:5 | 16:0 | 52 | 5 | 42 | 2 (Moderate binding) | 2 (Symmetrical) |
| EPE | 20:5 | 16:0 | 20:5 | 56 | 10 | 36 | 3 (Strong binding) | - (Removed in Ag+) |
| EEE | 20:5 | 20:5 | 20:5 | 60 | 15 | 30 | 4 (Strongest binding) | - (Removed in Ag+) |
Table 2: Preparative NARP-HPLC Parameters for Regioisomer Resolution
| Parameter | Specification | Causality / Rationale |
| Column | Preparative C18 (250 × 21.2 mm, 5 µm) | Hydrophobic stationary phase required for ECN-based separation. |
| Mobile Phase | Acetonitrile / Isopropanol (60:40 v/v) | NARP conditions dissolve highly hydrophobic TAGs while maintaining C18 interaction. |
| Flow Rate | 15.0 mL/min | Optimal linear velocity for a 21.2 mm ID column to maintain theoretical plates. |
| Detector | Evaporative Light Scattering (ELSD) | TAGs lack strong UV chromophores; ELSD provides universal mass response. |
| Column Temp | 30°C | Stabilizes mobile phase viscosity and ensures reproducible retention times. |
References
-
Cayman 1,3-Dipalmitoyl-2-Eicosapentaenoyl-Rac-Glycerol . Neta Scientific. URL: [Link]
-
Eicosapentaenoic Acid Is Most Oxidatively Stable in the sn-2 Position of Triacylglycerols Compared with sn-3 and sn-1 . ResearchGate. URL: [Link]
-
Enzymatic Synthesis Process of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position . MDPI Foods. URL: [Link]
-
Production of structured lipids by acidolysis of an EPA-enriched fish oil and caprylic acid in a packed bed reactor . PubMed / NIH. URL:[Link]
-
Stationary phases for silver ion chromatography of lipids: Preparation and properties . ResearchGate. URL: [Link]
-
Obtention of highly purified fractions of eicosapentaenoic acid and docosahexaenoic acid from sardine oil by silver-resin chromatography . Grasas y Aceites / CSIC. URL: [Link]
-
Purification of GLA-Triglycerides from Evening Primrose Oil by Gravimetric Column Chromatography . DSS. URL: [Link]
-
Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners . PMC / NIH. URL:[Link]
Sources
- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. netascientific.com [netascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Production of structured lipids by acidolysis of an EPA-enriched fish oil and caprylic acid in a packed bed reactor: analysis of three different operation modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: HPLC Analysis of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PEP)
Executive Summary & Scientific Context
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) is a structured triacylglycerol (TAG) designed to maximize the metabolic bioavailability of Eicosapentaenoic acid (EPA).[1] In human physiology, pancreatic lipase selectively hydrolyzes fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoglyceride intact for absorption.[1] Consequently, placing EPA at the sn-2 position (mimicking the structure of human milk fat or specific functional lipids) significantly enhances its absorption and incorporation into phospholipids compared to random distributions.
The Analytical Challenge: Synthesizing PEP often results in acyl migration, producing the regioisomer 1,2-Dipalmitoyl-3-eicosapentaenoyl glycerol (PPE) .[1] Standard Reversed-Phase HPLC (RP-HPLC) separates lipids primarily by Equivalent Carbon Number (ECN).[1] Since PEP and PPE share the exact same molecular weight and ECN, they co-elute on C18 columns.
The Solution: This guide details a dual-method approach:
-
Silver-Ion HPLC (Ag-HPLC): For the separation of regioisomers (PEP vs. PPE) based on
-complexation with double bonds.[1] -
NARP-HPLC (Non-Aqueous Reversed Phase): For overall purity profiling and separation from other TAG species (e.g., Tripalmitin).
Physicochemical Properties & Handling[2][3]
| Property | Description |
| Chemical Name | 1,3-di-(hexadecanoyl)-2-(5Z,8Z,11Z,14Z,17Z-eicosapentaenoyl)-sn-glycerol |
| Abbreviation | PEP (P=16:0, E=20:5n-3) |
| Molecular Formula | C55H96O6 |
| Molecular Weight | 853.35 g/mol |
| LogP (Predicted) | ~18 (Highly Lipophilic) |
| UV Absorbance | Weak (205-215 nm) due to isolated double bonds; UV detection is non-ideal.[1][2] |
| Critical Handling | Oxidation Sensitive. EPA contains 5 bis-allylic protons.[1] All solvents must be degassed and contain 0.01% BHT (Butylated Hydroxytoluene). Store samples at -80°C under Argon. |
Workflow Logic
The following diagram illustrates the decision matrix for analyzing PEP, distinguishing between purity analysis and regioisomeric confirmation.
Caption: Analytical workflow for distinguishing general purity (NARP-HPLC) from regioisomeric specificity (Ag-HPLC).
Protocol A: NARP-HPLC (General Purity)[1]
Objective: Quantify PEP relative to other TAG species (e.g., Tripalmitin, Triolein).
Mechanism: Separation based on Equivalent Carbon Number (ECN).
Instrument Setup
-
System: Binary Gradient HPLC (UHPLC preferred for speed).
-
Detector: Charged Aerosol Detector (CAD) or ELSD .
-
Why? UV at 205nm is unstable with gradient elution; RI is incompatible with gradients. CAD provides uniform response for lipids.
-
-
Column: C18 (250 mm x 4.6 mm, 5 µm).[3]
-
Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18. Two columns in series increases resolution for complex lipid mixtures.
-
-
Temperature: 25°C (Low temperature maximizes selectivity for unsaturated lipids).
Mobile Phase
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Isopropanol (IPA) / Hexane (1:1 v/v)
-
Note: Hexane improves solubility of very hydrophobic TAGs.
-
Gradient Program
| Time (min) | % A (ACN) | % B (IPA/Hex) | Curve |
| 0.0 | 100 | 0 | Initial |
| 20.0 | 60 | 40 | Linear |
| 45.0 | 30 | 70 | Linear |
| 50.0 | 30 | 70 | Hold |
| 51.0 | 100 | 0 | Re-equilibrate |
| 60.0 | 100 | 0 | End |
System Suitability Criteria
-
Resolution (
): > 1.5 between PEP and nearest impurity (likely a dipalmitoyl-oleoyl species if using natural precursors). -
RSD (Area): < 2.0% (n=5 injections).
Protocol B: Ag-HPLC (Regioisomer Analysis)[1][6]
Objective: Separate PEP (1,3-P, 2-E) from PPE (1,2-P, 3-E).
Mechanism: Silver ions (
-
Selectivity: Retention is governed by the number of double bonds AND their steric accessibility. The EPA at the internal sn-2 position (PEP) is sterically shielded compared to EPA at the external sn-1/3 positions (PPE), leading to distinct retention times.
Instrument Setup
-
System: HPLC (Low dead volume critical).
-
Detector: ELSD or CAD.[4] MS is NOT recommended directly as Ag+ ions can bleed and suppress ionization/contaminate the source.
-
Column: ChromSpher 5 Lipids (Ag-loaded cation exchange), 250 x 4.6 mm.[1]
-
Alternative: Nucleosil 100-5 SA (Sulfonic Acid) loaded with Silver Nitrate (Home-made impregnation).[1]
-
-
Temperature: Ambient (20-25°C).
Mobile Phase
-
Solvent A: n-Hexane / Acetonitrile (99.5 : 0.5 v/v)[1]
-
Solvent B: n-Hexane / Acetonitrile / Isopropanol (80 : 10 : 10 v/v/v)[1]
-
Note: Isopropanol acts as the strong modifier to elute highly unsaturated species.
-
Gradient Program
| Time (min) | % A | % B | Flow Rate (mL/min) |
| 0.0 | 100 | 0 | 1.0 |
| 5.0 | 100 | 0 | 1.0 |
| 45.0 | 0 | 100 | 1.0 |
| 50.0 | 0 | 100 | 1.0 |
| 55.0 | 100 | 0 | 1.0 |
Expected Elution Order[7]
-
Saturated TAGs (PPP): Elute near void volume (No interaction with Ag).
-
PEP (1,3-P, 2-E): Elutes earlier than PPE. The "sandwich" configuration shields the EPA slightly more than the exposed tail in PPE.
-
PPE (1,2-P, 3-E): Elutes later due to stronger Ag+ interaction with the exposed EPA tail.
Sample Preparation Protocol
Safety: Work under a fume hood. Use amber glassware to prevent photo-oxidation.[1]
-
Stock Solution: Weigh 10 mg of PEP sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve in n-Hexane (HPLC Grade) containing 0.01% BHT.
-
Why Hexane? Compatible with both NARP (if diluted with ACN) and Ag-HPLC modes.[1]
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter (Do not use Nylon; it may extract extractables or bind lipids).
-
Working Standard: Dilute stock 1:10 with Mobile Phase A (of the specific method) immediately prior to injection.
Troubleshooting & "Expert" Tips
| Issue | Probable Cause | Corrective Action |
| Baseline Drift (ELSD/CAD) | Solvent impurities or evaporation rate changes.[1] | Use HPLC-grade solvents only.[1] Optimize gas flow and drift tube temperature (Lower temp = better sensitivity for semi-volatiles, but TAGs are non-volatile so 40-50°C is safe). |
| Peak Tailing (Ag-HPLC) | Interaction with free silanols or overloaded Ag sites.[1] | Ensure the column is not overloaded (< 20 µg on column). Add trace IPA if tailing persists in isocratic runs. |
| Loss of Resolution (Ag-HPLC) | Silver bleeding or water contamination.[1] | NEVER introduce water to a ChromSpher Lipid column. It strips the Ag+ ions. Store in Hexane/ACN. |
| Ghost Peaks | Oxidation of EPA. | Check BHT levels. If peaks appear at RRT < 1.0 in RP-HPLC, they are likely oxidized fragments or free fatty acids.[1] |
References
-
Christie, W. W. (2025). Silver Ion Chromatography of Lipids. Lipid Maps. Retrieved from [Link]
-
Holčapek, M., et al. (2015). Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography–atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
AOCS Official Method Ce 5b-89. (Reapproved 2017). Triglycerides in Vegetable Oils by HPLC. American Oil Chemists' Society.[5][6] Retrieved from [Link]
Sources
Application Note: Comprehensive Gas Chromatographic Characterization of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PEP)
Target Audience: Analytical Chemists, Lipid Researchers, and Drug Development Professionals
Introduction and Analytical Rationale
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) is a high-value structured lipid (SL) engineered to maximize the bioavailability of eicosapentaenoic acid (EPA, 20:5n-3). In human digestion, pancreatic lipase selectively hydrolyzes the sn-1 and sn-3 positions of dietary triacylglycerols (TAGs). By positioning EPA exclusively at the sn-2 position, PEP ensures that EPA is absorbed directly into the intestinal mucosa as a 2-monoacylglycerol (2-MAG), bypassing the less efficient free fatty acid absorption pathway 1.
Validating the structural integrity of PEP requires overcoming two significant chromatographic hurdles:
-
Intact TAG Volatility: PEP is a massive, high-boiling molecule. Standard gas chromatography (GC) leads to thermal degradation of the polyunsaturated EPA moiety and discrimination inside the injection port.
-
Regiospecificity: Standard derivatization to Fatty Acid Methyl Esters (FAMEs) destroys the glycerol backbone, yielding a total fatty acid profile that cannot confirm the sn-2 positioning of EPA.
To build a self-validating analytical system, this application note details a dual-pathway approach: High-Temperature GC (HT-GC) to quantify intact TAG purity, and Enzymatic Regiospecific Analysis via GC-FID to confirm the precise molecular architecture.
Fig 1. Dual-pathway GC analytical workflow for PEP structured lipid characterization.
Pathway 1: Intact TAG Analysis via High-Temperature GC (HT-GC)
The Causality of HT-GC Parameters
Analyzing intact TAGs containing polyunsaturated fatty acids (PUFAs) like EPA requires strict mitigation of thermal stress 2.
-
Cold On-Column Injection (OCI): Traditional split/splitless injectors vaporize the sample at >350°C. For PEP, this causes the EPA double bonds to isomerize or degrade, and heavier TAGs fail to fully transfer to the column (needle discrimination). OCI deposits the liquid sample directly into the capillary column, entirely bypassing the vaporization chamber.
-
Thin-Film Capillary Columns: Thick stationary phases increase analyte retention, forcing the use of oven temperatures exceeding 380°C. By utilizing a specially deactivated, thin-film column (0.1 µm), PEP elutes at lower temperatures, preserving the intact molecule.
-
Carrier Gas Velocity: Helium or hydrogen must be run at high linear velocities to minimize the residence time of the TAG inside the heated column.
Step-by-Step HT-GC Protocol
Reagents & Equipment:
-
GC-FID equipped with a Cold On-Column Injector (OCI).
-
Column: 5% phenyl-methylpolysiloxane HT column (e.g., DB-5HT or Zebron ZB-5HT), 15 m × 0.25 mm ID × 0.1 µm film thickness.
-
Solvent: Isooctane or Hexane (HPLC grade).
Procedure:
-
Sample Preparation: Dissolve the PEP sample in isooctane to a final concentration of 1.0 mg/mL. (Note: Avoid chloroform as it can degrade the column's stationary phase at high temperatures).
-
Instrument Setup: Configure the GC-FID according to the parameters in Table 1.
-
Injection: Inject 1.0 µL of the sample using the OCI technique. Ensure the syringe needle penetrates directly into the column or retention gap.
-
Data Acquisition: Record the chromatogram. PEP will elute based on its Total Carbon Number (TCN). Palmitic acid (C16) × 2 + EPA (C20) = TCN 52.
Quantitative Data Summary: HT-GC Parameters
| Parameter | Setting / Value | Scientific Rationale |
| Injector | Cold On-Column (OCI), Track Oven | Prevents thermal degradation and high-boiling discrimination. |
| Carrier Gas | Helium, constant flow at 3.0 mL/min | High velocity reduces column residence time. |
| Oven Program | 80°C (1 min) → 20°C/min to 360°C (5 min) | Rapid heating minimizes thermal exposure of the EPA moiety. |
| Detector (FID) | 380°C | Ensures complete detection without condensation of high-TCN TAGs. |
| Expected TCN | TCN 52 | Confirms the intact molecular species (C16 + C20 + C16). |
Pathway 2: Regiospecific Analysis via Enzymatic Hydrolysis
To prove that EPA is located at the sn-2 position, the TAG must be partially hydrolyzed. As noted in authoritative3, porcine pancreatic lipase is highly specific for the primary ester bonds (sn-1 and sn-3).
Fig 2. Enzymatic hydrolysis mechanism isolating the sn-2 position for FAME GC-FID analysis.
The Causality of the Regiospecific Workflow
-
Enzymatic Specificity: Pancreatic lipase cleaves the palmitic acids at sn-1 and sn-3, leaving the sn-2 EPA intact as a 2-monoacylglycerol (2-MAG) 4.
-
Immediate TLC Isolation: 2-MAGs are thermodynamically unstable. If left in solution, the acyl group will migrate from the sn-2 to the sn-1/3 position. Immediate separation via Thin-Layer Chromatography (TLC) halts this acyl migration.
-
BF3/Methanol Derivatization: The isolated 2-MAG is transesterified into a FAME. Boron trifluoride is used as a catalyst because it ensures complete methylation of the PUFA without causing double-bond isomerization.
Step-by-Step Regiospecific Protocol
Reagents & Equipment:
-
Porcine pancreatic lipase (Type II).
-
Tris-HCl buffer (1 M, pH 8.0), 2.2% CaCl₂ solution, 0.05% bile salts.
-
Silica gel G TLC plates.
-
Boron trifluoride-methanol (BF3/MeOH, 14%).
Procedure:
-
Enzymatic Hydrolysis: In a glass test tube, combine 10 mg of PEP, 1 mL of Tris-HCl buffer, 0.1 mL of CaCl₂, and 0.25 mL of bile salts. Add 10 mg of pancreatic lipase.
-
Incubation: Incubate in a water bath at 37°C for exactly 15 minutes with vigorous shaking. (Critical Step: Do not exceed 15 minutes to prevent acyl migration).
-
Reaction Quenching & Extraction: Stop the reaction by adding 1 mL of 6 M HCl. Extract the lipid fraction by adding 2 mL of diethyl ether, vortexing, and collecting the upper organic layer. Evaporate under a gentle stream of nitrogen.
-
TLC Separation: Spot the lipid extract onto a Silica gel G TLC plate. Develop the plate using a solvent system of Hexane/Diethyl ether/Acetic acid (50:50:1, v/v/v).
-
Band Recovery: Spray the plate lightly with 2',7'-dichlorofluorescein and view under UV light. Identify the 2-MAG band (typically the lowest migrating lipid band above the origin). Scrape the silica containing the 2-MAG into a clean vial.
-
FAME Derivatization: Add 1 mL of BF3/MeOH to the silica scrapings. Heat at 90°C for 30 minutes. Cool, add 1 mL of water, and extract the FAMEs with 1 mL of hexane.
-
GC-FID Analysis: Inject the hexane layer into a GC-FID equipped with a polar capillary column (e.g., DB-WAX or SP-2560, 30 m × 0.25 mm × 0.25 µm) using a standard FAME temperature program (e.g., 160°C to 240°C at 4°C/min).
Quantitative Data Summary: Expected Regiospecific Distribution
| Fatty Acid | Total TAG Profile (mol %) | sn-2 Position Profile (mol %) | sn-1,3 Position Profile (mol %)* |
| Palmitic Acid (16:0) | ~66.7% | < 5.0% | > 95.0% |
| EPA (20:5n-3) | ~33.3% | > 95.0% | < 5.0% |
*Calculated mathematically: sn-1,3 =[3 × (Total) - (sn-2)] / 2
Conclusion
The comprehensive characterization of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) cannot be achieved through a single analytical method. By coupling High-Temperature GC (to validate the intact TCN 52 molecular species) with Pancreatic Lipase regiospecific hydrolysis and FAME GC-FID (to validate the sn-2 EPA architecture), researchers can establish a self-validating, highly trustworthy analytical profile for this advanced structured lipid 5.
References
- Structural Analysis of Triacylglycerols - AOCS. Source: AOCS Lipid Library.
- Characterization of Positional Distribution of Fatty Acids and Triacylglycerol Molecular Compositions of Marine Fish Oils Rich in Omega-3 Polyunsaturated Fatty Acids. Source: PMC / National Institutes of Health.
- Enzymatic Synthesis of Structured Lipids from Single Cell Oil of High Docosahexaenoic Acid Content. Source: JAOCS / dss.go.th.
- Triacylglycerols Determination by High-temperature Gas Chromatography in the Analysis of Vegetable Oils and Foods: A Review of the Past 10 Years. Source: ResearchGate.
- Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils. Source: PMC / National Institutes of Health.
Sources
- 1. Characterization of Positional Distribution of Fatty Acids and Triacylglycerol Molecular Compositions of Marine Fish Oils Rich in Omega-3 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Application Note: NMR Spectroscopy of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PEP)
Executive Summary
This guide details the nuclear magnetic resonance (NMR) spectroscopy protocol for the characterization of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) . As a structured lipid utilized in pharmaceutical formulations and advanced nutrition, PEP consists of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 and sn-3 positions, and eicosapentaenoic acid (EPA, C20:5 n-3) at the sn-2 position.[1][2]
This protocol addresses the specific analytical challenge of verifying the regiochemistry (positional distribution) of the fatty acids.[3][4][5][6] While Gas Chromatography (GC) yields total fatty acid composition, it destroys positional information. High-resolution ¹H and ¹³C NMR provide a non-destructive, self-validating method to confirm that the EPA moiety is correctly located at the sn-2 position, a critical quality attribute for bioavailability and metabolic efficacy.[1][2]
Structural Analysis & Mechanistic Grounding
Molecular Architecture
The target molecule, PEP (C₅₅H₉₆O₆, MW: 853.4 g/mol ), possesses distinct magnetic environments due to the symmetry of the saturated sn-1,3 chains contrasting with the highly unsaturated sn-2 chain.
-
The sn-1,3 Positions (Palmitic Acid): Saturated, magnetically equivalent (in achiral solvents), characterized by intense methylene envelopes and a triplet methyl signal at high field.
-
The sn-2 Position (EPA): Polyunsaturated (5 double bonds), characterized by unique bis-allylic protons, olefinic protons, and a downfield-shifted terminal methyl group (omega-3 effect).[1][2]
The NMR Logic (Why this works)
-
Regiospecific Carbonyl Shifts (¹³C): The carbonyl carbon (C1) of a fatty acid resonates at a slightly different frequency depending on whether it is attached to the primary (sn-1,3) or secondary (sn-2) hydroxyl of glycerol.[1][2] This is the "gold standard" for positional analysis.
-
Omega-3 Distinction (¹H): The terminal methyl group of EPA is closer to a double bond (
) than that of palmitic acid, causing a desheilding effect (~0.97 ppm vs 0.88 ppm).[2] -
Glycerol Backbone Splitting: The diastereotopic nature of the glycerol methylene protons (
and on C1/C3) provides a distinct coupling pattern confirming the TAG structure.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2] -
Concentration:
-
Vessel: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to ensure field homogeneity.
Instrument Parameters (Bruker Avance Nomenclature)
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Note |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse angle ensures faster relaxation recovery.[1][2] |
| Spectral Width (SW) | 12–14 ppm | 240 ppm | Cover full range including aldehydes (if oxidized).[2] |
| Acquisition Time (AQ) | ~3–4 sec | ~1.0 sec | Sufficient for digital resolution.[2] |
| Relaxation Delay (D1) | 1.0–2.0 sec | 2.0–5.0 sec | Critical: C=O carbons have long T1.[2] Short D1 underestimates integrals.[2] |
| Scans (NS) | 16–32 | 1024–4096 | High scan count needed for ¹³C S/N ratio.[2] |
| Temperature | 298 K (25°C) | 298 K (25°C) | Maintain consistency for chemical shift reproducibility. |
Data Interpretation & Assignment
¹H NMR Assignment (500 MHz, )
Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration (Ideal) | Assignment | Structural Significance |
| 0.88 | Triplet ( | 6H | Terminal methyls of sn-1,3 chains.[1][2] | |
| 0.97 | Triplet ( | 3H | Diagnostic: Distinct | |
| 1.25 | Broad Singlet | ~48H | Bulk methylenes of Palmitic acid.[1][2] | |
| 1.60 | Multiplet | 6H | Methylene | |
| 2.05 – 2.10 | Multiplet | 4H | Allylic | EPA chain ends near double bonds.[1][2] |
| 2.31 | Triplet ( | 4H | Methylene | |
| 2.35 | Multiplet | 2H | Methylene | |
| 2.80 – 2.85 | Multiplet | 8H | Bis-allylic | Diagnostic: Specific to polyunsaturated EPA.[1][2] |
| 4.14 | Doublet of Doublets | 2H | Glycerol | Backbone confirmation ( |
| 4.30 | Doublet of Doublets | 2H | Glycerol | Backbone confirmation ( |
| 5.26 | Quintet/Multiplet | 1H | Glycerol | Overlaps with olefinic protons.[1][2] |
| 5.30 – 5.45 | Multiplet | 10H | Olefinic | 5 double bonds in EPA |
¹³C NMR Regiospecific Assignment (125 MHz, )
The separation of carbonyl signals is the definitive proof of structure.
| Chemical Shift (δ, ppm) | Assignment | Regiochemical Proof |
| 14.1 | Saturated chain terminus.[1][2] | |
| 14.3 | ||
| 62.1 | Glycerol | Primary alcohol esters.[1][2] |
| 68.9 | Glycerol | Secondary alcohol ester.[1][2] |
| 127.0 – 132.0 | Olefinic Carbons | Cluster of 10 signals from EPA.[2] |
| 172.6 | Carbonyl | Critical: Upfield shift indicates |
| 173.2 | Carbonyl | Critical: Downfield shift indicates |
Interpretation Rule: In TAGs, the carbonyl carbon of the fatty acid at the sn-2 position consistently resonates ~0.4–0.6 ppm upfield relative to the sn-1,3 positions. If the EPA carbonyl signal (identifiable by coupling patterns or HMBC) appears at 172.6 ppm and the Palmitic signal at 173.2 ppm, the structure 1,3-P-2-E is confirmed. If the signals were reversed or mixed, it would indicate acyl migration or incorrect synthesis (e.g., 1-E-2,3-P).[1][2]
Visualization of Workflow and Structure
Analytical Workflow
The following diagram outlines the decision tree for validating the PEP structure.
Caption: Step-by-step logic flow for the NMR validation of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol.
Molecular Splitting Tree
This diagram visualizes the key protons used for identification.
Caption: Hierarchical breakdown of PEP NMR signals distinguishing the glycerol backbone from specific fatty acid chains.
Troubleshooting & Best Practices
-
Oxidation Artifacts: EPA is highly susceptible to oxidation.[2]
-
Water Suppression:
-
Water in
appears at ~1.56 ppm, often overlapping with the -methylene signal (1.60 ppm). -
Fix: Use anhydrous solvent or apply a presaturation pulse sequence if accurate integration of the
-region is required.
-
-
Acyl Migration:
-
If the sample is stored in methanol or heated, the EPA may migrate from sn-2 to sn-1/3.[2]
-
Detection: Look for splitting of the glycerol sn-2 signal (5.26 ppm) or the appearance of new carbonyl peaks in ¹³C NMR.
-
References
-
Vlahov, G. (1999).[2][10] Application of NMR to the study of the structure of lipids.[3][4][6][11][12][13] G. Vlahov, "13C Nuclear Magnetic Resonance Spectroscopy to Determine Structure and Composition of Waxes and Glycerides".[10][12] 12
-
AOCS Lipid Library. (2019).[2] Regiospecific Analysis of Triacylglycerols. American Oil Chemists' Society.[2][10] 10[5][8][14]
-
Alexandri, E. et al. (2017).[2] High Resolution NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. Current Pharmaceutical Analysis. 6
-
Cayman Chemical. (n.d.).[2] 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol Product Information. 1[5][8][14]
-
ILPS. (n.d.). Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy. International Lecithin and Phospholipid Society.[2] 7
Sources
- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. netascientific.com [netascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR REGIOSPECIFIC ANALYSIS OF OLIVE OLEA EUROPAEA L.' OIL TRIGLYCERIDES [actahort.org]
- 5. Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ilps.org [ilps.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. aocs.org [aocs.org]
- 11. bch.ro [bch.ro]
- 12. eurekaselect.com [eurekaselect.com]
- 13. biorxiv.org [biorxiv.org]
- 14. psecommunity.org [psecommunity.org]
Technical Guide: 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PEP) in Nutritional Research
The following technical guide details the applications, mechanisms, and experimental protocols for 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) . This document is structured for researchers in lipid nutrition and drug development.
Introduction: The Strategic Architecture of PEP
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) is a structured triacylglycerol (sTAG) engineered to modulate metabolic pathways through precise fatty acid positioning.[1] Unlike natural fish oils (where EPA is randomly distributed) or standard ethyl esters, PEP positions Eicosapentaenoic Acid (EPA) exclusively at the sn-2 position, flanked by Palmitic Acid at the sn-1 and sn-3 positions.[1]
Why This Structure Matters
The physiological fate of a fatty acid is dictated by its position on the glycerol backbone.[2][3][4]
-
sn-1/sn-3 Positions: Hydrolyzed by pancreatic lipase in the duodenum to free fatty acids (FFAs).[1] These are absorbed and often re-esterified or oxidized for energy.
-
sn-2 Position: Resistant to pancreatic lipase.[1] It is absorbed intact as a 2-Monoacylglycerol (2-MAG) .[1] This "privileged" pathway directs the EPA 2-MAG into the enterocyte, where it serves as a backbone for the re-synthesis of Chylomicron TAGs or incorporation into phospholipids.
Core Application Focus:
-
Hepatic Lipid Modulation: PEP has been shown to decrease hepatic triacylglycerol levels more effectively than random EPA.[1]
-
Bioavailability Enhancement: Protecting EPA as a 2-MAG prevents its premature oxidation and enhances its incorporation into tissue phospholipids.[1]
Mechanism of Action: The 2-MAG Pathway
The superior bioactivity of PEP relies on the specificity of digestive enzymes.
Figure 1: The metabolic routing of PEP.[1] Pancreatic lipase strips Palmitic acid from the outer positions, preserving EPA as a 2-Monoacylglycerol for efficient absorption.[1]
Application Note: Hepatic Lipid Modulation
Objective: Use PEP to reduce hepatic steatosis (fatty liver) by leveraging the distinct metabolic signaling of 2-EPA-MAG.[1]
Rationale
Research indicates that EPA located at the sn-2 position (as in PEP) is more effective at inhibiting hepatic fatty acid synthesis enzymes (e.g., FAS, SREBP-1c) compared to EPA at sn-1/3.[1] The 2-MAG form may directly influence nuclear receptors (PPAR-alpha) upon delivery to the liver.[1]
Comparative Efficacy Data (Summary)
| Lipid Source | Structure | Hepatic TAG Reduction | Plasma EPA Incorporation |
| PEP | 1,3-Palmitoyl, 2-EPA | High (++++) | High |
| Random Fish Oil | Random Distribution | Moderate (++) | Moderate |
| EPA-EE | Ethyl Ester | Low-Moderate (+) | Low (Requires hydrolysis) |
| PPP | Tripalmitin (Control) | None (Negative Control) | None |
Experimental Protocols
Protocol A: Chemo-Enzymatic Synthesis of PEP
Purpose: To synthesize high-purity PEP for nutritional trials using a 1,3-specific lipase.[1] Principle: Acidolysis of Tri-eicosapentaenoyl glycerol (EEE) with Palmitic Acid using Rhizomucor miehei lipase (RMIM).
Reagents:
-
Tri-eicosapentaenoyl glycerol (EEE) (>95% purity).
-
Palmitic Acid (PA) (Free fatty acid form).
-
Lipase: Immobilized Rhizomucor miehei (e.g., Lipozyme RM IM).
-
Solvent: n-Hexane (optional, solvent-free preferred for food grade).[1]
Workflow:
-
Substrate Preparation: Mix EEE and Palmitic Acid in a 1:6 molar ratio (Excess PA drives the reaction to replace sn-1 and sn-3).
-
Enzyme Addition: Add Lipozyme RM IM (10% w/w of total substrates).
-
Incubation: Incubate at 50°C in a shaking water bath (200 rpm) for 24 hours. Note: 50°C is chosen to keep Palmitic acid molten but preserve EPA stability.
-
Termination: Filter out the immobilized enzyme.
-
Purification:
-
Deacidification: Remove free fatty acids (excess PA and released EPA) using molecular distillation or alkaline washing (0.5N NaOH).
-
Crystallization: Dissolve the neutral lipid fraction in acetone at 4°C. PEP (high melting point due to Palmitic acid) will crystallize, while unreacted EEE or di-EPA species remain soluble.
-
-
Validation: Analyze via Silver-Ion HPLC or Regiospecific Lipase Hydrolysis (Protocol B).
Figure 2: Chemo-enzymatic synthesis workflow for PEP.[1]
Protocol B: Regiospecific Analysis (Validation)
Purpose: To confirm that EPA is exclusively at the sn-2 position.[1] Method: Pancreatic Lipase Hydrolysis followed by TLC/GC.[1]
Steps:
-
Hydrolysis:
-
Mix 50 mg of synthesized PEP with 5 mL Tris-HCl buffer (pH 8.0), 1 mL 22% CaCl2, and 10 mg bile salts.
-
Add 20 mg Pancreatic Lipase (Porcine).
-
Incubate at 37°C for exactly 3 minutes (partial hydrolysis is required to generate 2-MAGs without complete breakdown).
-
-
Extraction: Stop reaction with 2 mL 6M HCl. Extract lipids with diethyl ether.[1]
-
Separation (TLC):
-
Plate: Silica Gel G.[1]
-
Solvent System: Hexane/Diethyl Ether/Acetic Acid (50:50:1).
-
Identify bands: FFA, TAG, DAG, and 2-MAG .
-
-
Methylation & GC Analysis:
-
Calculation:
References
-
Nagao, T., et al. (2000). Enzymatic Synthesis of 1,3-Dicapryloyl-2-eicosapentaenoylglycerol. Journal of the American Oil Chemists' Society.[5] Retrieved from [Link]
-
Yoshinaga, K., et al. (2021). Efficient Enzymatic Synthesis of Structured Lipids Containing Omega-3 Fatty Acids. Molecules. Retrieved from [Link]
-
Mu, H., & Porsgaard, T. (2005). The metabolism of structured triacylglycerols. Progress in Lipid Research. Retrieved from [Link]
-
Innis, S. M. (2011). Dietary triacylglycerol structure and its role in infant nutrition. Advances in Nutrition. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. psecommunity.org [psecommunity.org]
- 3. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits [mdpi.com]
- 4. Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Application Note: 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PEP) as a Dietary Supplement in Mouse Models of Lipid Metabolism
Target Audience: Lipid biochemists, preclinical researchers, and drug development professionals.
Executive Summary & Mechanistic Rationale
The therapeutic efficacy of long-chain polyunsaturated fatty acids (LC-PUFAs) like Eicosapentaenoic Acid (EPA) is heavily dictated by their stereospecific positioning on the glycerol backbone. 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) —a structured triacylglycerol (TAG) containing palmitic acid at the sn-1 and sn-3 positions and EPA at the sn-2 position (CAS: 148691-18-3)—represents a highly targeted molecule for modulating hepatic lipid metabolism.
The sn-2 Hypothesis and Causality
When standard unstructured fish oils are ingested, pancreatic lipase indiscriminately cleaves fatty acids at the sn-1 and sn-3 positions. If EPA is located at these outer positions, it is released as a free fatty acid (FFA), which is prone to oxidation and inefficient absorption. Conversely, dietary administration of PEP leverages the "sn-2 hypothesis." Pancreatic lipase cleaves the sn-1 and sn-3 palmitic acids, preserving the EPA as a 2-monoacylglycerol (2-MAG). This 2-MAG is highly stable, efficiently absorbed by enterocytes, and directly incorporated into chylomicrons for targeted delivery to the liver.
In vivo studies demonstrate that this targeted delivery fundamentally alters lipid metabolism. Specifically, compared to unstructured EPA or EPA bound to the sn-1/3 positions.
Fig 1: Digestion and hepatic delivery pathway of sn-2 EPA from dietary PEP.
In Vivo Experimental Design
To accurately evaluate the efficacy of PEP against, the experimental design must eliminate confounding variables related to caloric intake and baseline lipid profiles.
-
Model Selection: Male C57BL/6J mice (6–8 weeks old) are the gold standard. Causality: This strain is highly susceptible to diet-induced hepatic steatosis, providing a robust dynamic range to measure the TAG-lowering effects of PEP.
-
Dietary Matrix: PEP must be incorporated into a purified diet (e.g., AIN-93G) rather than standard laboratory chow. Causality: Standard chow contains variable levels of phytoestrogens and baseline lipids that unpredictably alter hepatic lipid metabolism.
Expected Data Outcomes
Based on the foundational work by , researchers should expect distinct phenotypic outcomes depending on the stereospecific position of the EPA.
Table 1: Comparative Effects of EPA Positional Isomers on Hepatic Lipids in C57BL/6J Mice
| Lipid Isomer | sn-1 Position | sn-2 Position | sn-3 Position | Hepatic TAG Level | Hepatic Cholesterol Level |
| Control (Lard/Standard) | Mixed | Mixed | Mixed | Baseline | Baseline |
| PEP (1,3-DP-2-EPA) | Palmitic Acid | EPA | Palmitic Acid | Significantly Decreased | Unchanged |
| PPE (1,2-DP-3-EPA) | Palmitic Acid | Palmitic Acid | EPA | Moderately Decreased | Significantly Decreased |
Note: PEP demonstrates superior efficacy in reducing hepatic triacylglycerols (TAG) via targeted delivery of sn-2 EPA, whereas PPE primarily impacts cholesterol metabolism.
Detailed Protocol: Dietary Administration and Hepatic Lipid Profiling
This protocol is engineered as a self-validating system . At each critical juncture, a validation step is built in to ensure that observed biological effects are due to the PEP supplement and not experimental artifacts.
Fig 2: Standardized workflow for evaluating PEP efficacy in mouse models.
Phase 1: Diet Formulation & Validation
-
Preparation: Substitute a calculated portion of the baseline fat (e.g., soybean oil) in an AIN-93G diet with PEP (CAS 148691-18-3) to achieve a 1% to 5% (w/w) EPA concentration.
-
Cold Pelleting: Extrude the diet at temperatures below 40°C. LC-PUFAs are highly susceptible to thermal oxidation.
-
Self-Validation (Lipid Integrity): Prior to feeding, extract lipids from a 1g sample of the finished diet. Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID) to confirm the final EPA concentration and verify the absence of lipid peroxides.
Phase 2: Animal Husbandry & Dosing
-
Acclimatization: Acclimate C57BL/6J mice for 1 week on a standard AIN-93G diet.
-
Administration: Randomize mice into Control and PEP groups (n=8-10 per group). Provide the formulated diets ad libitum for 4 to 8 weeks.
-
Self-Validation (Isocaloric Verification): Monitor food intake and body weight twice weekly. Causality: If the PEP group consumes significantly less food, reduced hepatic TAG could be an artifact of caloric restriction. If intake diverges by >10%, pivot to a pair-feeding model to isolate the metabolic effect of the lipid structure.
Phase 3: Tissue Harvesting
-
Fasting: Fast the mice for 12 hours prior to sacrifice. Causality: Fasting clears postprandial chylomicrons from the bloodstream, ensuring that the measured hepatic lipids reflect endogenous lipid metabolism rather than a transient dietary influx.
-
Collection: Euthanize via CO2 asphyxiation. Immediately excise the liver, rinse in ice-cold PBS to remove residual blood, weigh, and snap-freeze in liquid nitrogen.
Phase 4: Hepatic Lipid Extraction (Modified Folch Method)
-
Homogenization: Homogenize 50 mg of frozen liver tissue in 1 mL of ice-cold PBS.
-
Self-Validation (Internal Standard Spike): Spike the homogenate with a known concentration of Trinonadecanoin (C19:0 TAG). Causality: C19:0 is an odd-chain fatty acid not naturally found in mice. Post-extraction recovery rates of this standard (>90%) validate the extraction efficiency, preventing the misinterpretation of low TAG yields as a biological effect rather than a procedural failure.
-
Extraction: Add 5 mL of Chloroform:Methanol (2:1 v/v) to the homogenate. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 1 mL of 0.9% NaCl solution. Centrifuge at 2,000 × g for 10 minutes at 4°C.
-
Collection: Carefully extract the lower organic (chloroform) phase containing the neutral lipids (TAGs) using a glass Pasteur pipette. Evaporate under a gentle stream of nitrogen gas.
Phase 5: Quantification
-
Resuspension: Resuspend the dried lipid pellet in 100 µL of isopropanol or ethanol containing 1% Triton X-100 to solubilize the lipids.
-
Enzymatic Assay: Use a commercial colorimetric Triglyceride assay kit (measuring glycerol release post-lipase digestion) to quantify total TAG. Normalize the TAG concentration to the initial liver tissue weight (mg TAG / g liver).
References
-
Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice. The Journal of Nutritional Biochemistry, 2015. URL:[Link]
-
Effect of Structured Phenolic Lipids with EPA/DHA and Gallic Acid against Metabolic-Associated Fatty Liver Disease (MAFLD) in Mice. Molecules, 2022. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (DPEG)
Introduction: 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (DPEG), designated as TG(16:0/20:5/16:0), is a structured triglyceride of significant interest in pharmaceutical and nutritional sciences.[1] Its specific structure, with eicosapentaenoic acid (EPA) at the sn-2 position and palmitic acid at the sn-1 and sn-3 positions, is designed to deliver the therapeutic benefits of EPA efficiently. The synthesis of such structured lipids is a precise process, and achieving high purity is paramount for reproducible experimental results and potential clinical applications.[2][3] This guide provides in-depth troubleshooting for common purity issues encountered during the synthesis and purification of DPEG.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized DPEG?
A1: During a typical enzymatic or chemical synthesis, several byproducts and unreacted materials can present as impurities. These include:
-
Partial Acylglycerols: 1,2- or 2,3-Dipalmitoyl glycerol, 1,3-Dipalmitoyl glycerol (unreacted starting material), and various monoacylglycerols (MAGs) and diacylglycerols (DAGs).[4][5]
-
Free Fatty Acids (FFAs): Unreacted palmitic acid and eicosapentaenoic acid.
-
Acyl Migration Isomers: The most challenging impurity is often the isomeric product 1,2-Dipalmitoyl-3-eicosapentaenoyl glycerol or 2,3-Dipalmitoyl-1-eicosapentaenoyl glycerol. This occurs when a fatty acid chain migrates from its original position on the glycerol backbone to an adjacent one, a common side reaction in lipid synthesis.[6][7]
-
Other Triglycerides: Tripalmitin (starting material) or trieicosapentaenoin if the reaction conditions are not optimized.[8][9]
Q2: How can I quickly assess the purity of my DPEG sample?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for initial purity assessment.[10][11] By spotting your sample alongside standards for the starting materials (e.g., tripalmitin, free fatty acids) and the final product, you can visualize the presence of major impurities. A typical TLC system would involve a silica gel plate and a mobile phase like hexane:diethyl ether:acetic acid (e.g., 80:20:1 v/v/v) to separate components based on polarity. Triglycerides will have a high Rf value, while DAGs, MAGs, and FFAs will be more polar and have lower Rf values.
Q3: What is acyl migration and why is it a critical issue for DPEG purity?
A3: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone.[7] In DPEG synthesis, the desired sn-2 position of EPA is thermodynamically less stable than the primary sn-1/3 positions.[12] Factors like high temperatures, prolonged reaction times, and certain catalysts can promote the migration of the palmitoyl group to the sn-2 position, resulting in an isomeric, and biologically distinct, impurity that is very difficult to separate from the target DPEG due to their nearly identical physical properties.[6]
Q4: What analytical technique provides definitive confirmation of the DPEG structure and purity?
A4: While HPLC can quantify purity, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is the gold standard for confirming the specific positional distribution (regiospecificity) of fatty acids on the glycerol backbone.[13][14][15] The chemical shifts of the carbonyl carbons and specific carbons on the glycerol backbone are distinct for fatty acids at the sn-2 versus the sn-1,3 positions, allowing for unambiguous structural confirmation and quantification of isomeric impurities.[16][17]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter, their probable causes, and recommended solutions.
Problem 1: HPLC analysis shows multiple peaks, indicating a mixture of components.
Your High-Performance Liquid Chromatography (HPLC) chromatogram, likely using a C18 column with an Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometer (MS), shows more than just the main DPEG peak.[18][19][20]
Caption: Troubleshooting decision tree for impure DPEG samples.
-
Cause A: Unreacted Starting Materials or Byproducts (MAGs, DAGs)
-
Why it happens: Enzymatic reactions, such as interesterification using a 1,3-specific lipase, can be reversible or incomplete.[21] The presence of water can lead to hydrolysis, forming partial acylglycerols (MAGs and DAGs) and free fatty acids.[22] Insufficient reaction time or suboptimal stoichiometry of substrates can leave starting materials unreacted.
-
Solution:
-
Reaction Optimization: Ensure a solvent-free system or use molecular sieves to remove water generated during esterification.[10] Carefully optimize the molar ratio of substrates (e.g., tripalmitin to EPA ethyl ester) and reaction time. Monitor the reaction's progress using TLC.
-
Purification: These impurities are significantly more polar than the target triglyceride (DPEG). They can be effectively removed using silica gel column chromatography.[22] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity (e.g., adding ethyl acetate) will elute the DPEG first, retaining the more polar impurities.
-
-
-
Cause B: Isomeric Impurities from Acyl Migration
-
Why it happens: This is a common side reaction, especially at elevated temperatures or with extended reaction times, where the fatty acid at the sn-2 position swaps with one at the sn-1 or sn-3 position.[6][7] The resulting isomer has nearly identical polarity and molecular weight to DPEG, making it very difficult to separate by standard chromatography.
-
Solution:
-
Minimize During Synthesis: The most effective strategy is prevention. Use the mildest possible reaction temperature (e.g., 40-60°C for enzymatic reactions) and the shortest effective reaction time.[8]
-
Specialized Chromatography: If acyl migration has occurred, standard reversed-phase (C18) HPLC or silica gel chromatography will likely fail to resolve the isomers. Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) is the method of choice.[15][22] The silver ions interact differently with the double bonds of EPA based on their position on the glycerol backbone, allowing for successful separation of the regioisomers.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Purification of DPEG using Silica Gel Column Chromatography
This protocol is designed to remove polar impurities like free fatty acids, monoacylglycerols, and diacylglycerols from the crude reaction mixture.
Workflow Diagram
Caption: Workflow for the purification of DPEG via column chromatography.
Step-by-Step Methodology:
-
Prepare the Column: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% n-hexane. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of n-hexane. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with a solvent system of increasing polarity. The exact gradient will depend on the impurity profile, but a representative system is outlined in the table below.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
-
Analysis: Spot every few fractions on a TLC plate to monitor the separation. Visualize spots using an appropriate stain (e.g., iodine vapor or phosphomolybdic acid).
-
Pooling and Evaporation: Combine the fractions that contain the pure DPEG (identified by a single spot at the correct Rf value). Remove the solvent using a rotary evaporator under reduced pressure to yield the purified product.
Table 1: Example Elution Gradient for DPEG Purification
| Step | Solvent System (n-Hexane:Ethyl Acetate) | Volume (Column Volumes) | Target Components to Elute |
| 1 | 100:0 | 2 | Non-polar byproducts |
| 2 | 98:2 | 5 | 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (DPEG) |
| 3 | 90:10 | 3 | Diacylglycerols (DAGs) |
| 4 | 70:30 | 3 | Monoacylglycerols (MAGs) & Free Fatty Acids (FFAs) |
References
-
Positional and Compositional Analysis of Saturated, Monounsaturated and Polyunsaturated Fatty acids in Human Adipose Tissue Trig - bioRxiv. (2021, February 25). bioRxiv. [Link]
-
Enzymatic Synthesis of 1,3-Dicapryloyl-2-eicosapentaenoylglycerol. (2000). Journal of the American Oil Chemists' Society. [Link]
-
Simova, S., Ivanova, G., & Spassov, S. L. (2003). Alternative NMR method for quantitative determination of acyl positional distribution in triacylglycerols and related compounds. Chemistry and Physics of Lipids, 126(2), 167-176. [Link]
-
Christie, W. W. (2019, July 23). Structural Analysis of Triacylglycerols. AOCS Lipid Library. [Link]
-
Triglyceride Synthesis and Its Role in Metabolism. (2024, September 5). The Medical Biochemistry Page. [Link]
-
A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects. (2022). Food Chemistry: X. [Link]
-
Determination of the 1,3- and 2-Positional Distribution of Fatty Acids in Olive Oil Triacylglycerols by 13C Nuclear Magnetic Resonance Spectroscopy. (2019). Journal of the American Oil Chemists' Society. [Link]
-
Ferreira, D., et al. (2023). Positional and compositional analysis of saturated, monounsaturated, and polyunsaturated fatty acids in human adipose tissue triglyceride by 13C nuclear magnetic resonance. NMR in Biomedicine, 36(4), e4632. [Link]
-
HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. SIELC Technologies. [Link]
-
Liu, Y., et al. (2015). Production of Structured Triacylglycerols Containing Palmitic Acids at sn-2 Position and Docosahexaenoic Acids at sn-1, 3 Positions. Journal of Oleo Science, 64(11), 1227-1234. [Link]
-
Synthesis of the structured lipid 1,3-dioleoyl-2-palmitoylglycerol from palm oil. (2004). Journal of the American Oil Chemists' Society. [Link]
-
Synthesis of Structured Triglycerides Based on Canarium Oil for Food Application. (2018). Journal of Engineering and Technological Sciences. [Link]
-
Pando, M. E., et al. (2023). Enzymatic Synthesis Process of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil and Concentrated by Response Surface Methodology under Supercritical Conditions. Molecules, 28(4), 1709. [Link]
-
Wang, Y., et al. (2022). A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects. PubMed, 16, 100561. [Link]
-
A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light Scattering. (2008). ResearchGate. [Link]
-
Enzymatic synthesis of structured lipids. (2007). Current Opinion in Biotechnology. [Link]
-
Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. (2015). Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration. (2024). Foods. [Link]
-
Biosynthesis of Triacylglycerols. (2026, January 19). Biology LibreTexts. [Link]
-
High Resolution Analysis of Triglycerides in Cooking Oil using HPLC with ELSD. (2011). Agilent Technologies. [Link]
-
Comparing chemical and enzymatic synthesis of rich behenic lipids products: technological and nutritional potential. (2021). Food Science and Technology. [Link]
-
First membrane-based separation and purification of triglycerides and fatty acids. University of Iowa - NIFA Reporting Portal. [Link]
-
1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas. (2021). Journal of Food Biochemistry. [Link]
-
Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. (2022). Foods. [Link]
-
High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System. (2009). Agilent Technologies. [Link]
-
Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. (2019). ResearchGate. [Link]
-
Optimization of the Reaction Conditions in the Lipase-Catalyzed Synthesis of Structured Triglycerides. (1998). Journal of the American Oil Chemists' Society. [Link]
-
Structured lipids: methods of production, commercial products and nutraceutical characteristics. (2015). Mattioli 1885. [Link]
Sources
- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mattioli1885journals.com [mattioli1885journals.com]
- 4. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of Structured Triacylglycerols Containing Palmitic Acids at sn-2 Position and Docosahexaenoic Acids at sn-1, 3 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.neliti.com [media.neliti.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Alternative NMR method for quantitative determination of acyl positional distribution in triacylglycerols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
- 16. researchgate.net [researchgate.net]
- 17. Positional and compositional analysis of saturated, monounsaturated, and polyunsaturated fatty acids in human adipose tissue triglyceride by 13 C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. youngin.com [youngin.com]
- 21. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: HPLC Separation of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PEP) Isomers
Case ID: PEP-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Lipidomics Division Status: Open Subject: Troubleshooting co-elution and identification of PEP vs. PPE regioisomers.
Executive Summary & Diagnostic Workflow
The Challenge: You are attempting to separate 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) from its asymmetric regioisomer 1,2-Dipalmitoyl-3-eicosapentaenoyl glycerol (PPE) .
The Root Cause: Standard Non-Aqueous Reversed-Phase (NARP) HPLC separates Triacylglycerols (TAGs) based on the Equivalent Carbon Number (ECN) .[1]
-
ECN Formula:
-
PEP (P-E-P): C16 + C20 + C16 = CN 52. Double Bonds = 5. ECN = 42.
-
PPE (P-P-E): C16 + C16 + C20 = CN 52. Double Bonds = 5. ECN = 42.
Because both isomers share an identical ECN, they will co-elute or show critical overlap on C18 columns. Resolution requires separation based on spatial configuration (Silver-Ion Chromatography) or mass spectral fragmentation analysis.
Diagnostic Decision Tree
Figure 1: Decision matrix for selecting the correct chromatographic mode based on isomer resolution needs.
Troubleshooting Guide (Q&A Format)
Ticket #1: "I am using a C18 column, but PEP and PPE elute as a single peak."
Diagnosis: This is expected behavior.[2] As calculated above, both molecules have an ECN of 42. While some C18 columns offer slight "shape selectivity" (where the kinked EPA chain at sn-2 might elute slightly differently than at sn-1), it is rarely sufficient for baseline resolution.
Solution: Implement Silver-Ion (Argentation) Chromatography.
Silver ions (
-
Mechanism: In PPE, the EPA is at the outer (sn-1/3) position, making its double bonds more sterically accessible to the silver ions on the stationary phase.
-
Result: PPE retains longer than PEP on Ag-Ion columns because the internal (sn-2) EPA in PEP is sterically shielded by the flanking Palmitic acids.
Action Plan:
-
Switch to a commercially available silver-loaded column (e.g., ChromSpher Lipids or similar).
-
Self-Validation: Inject a standard mixture. The elution order must be PEP (first)
PPE (second).
Ticket #2: "My Ag-Ion baseline is drifting, and retention times are shifting."
Diagnosis: Silver-Ion chromatography is highly sensitive to mobile phase composition, specifically water content and the modifier concentration. Silver ions can also bleed from the column if the mobile phase is too polar.
Solution: The "Modifier Tuning" Protocol. Standard Hexane/Isopropanol mixes are often too strong. You must use Acetonitrile (ACN) as a "moderator" because ACN also complexes with silver, competing with the lipid.
Optimized Ag-HPLC Protocol for PEP/PPE:
-
Column: ChromSpher Lipids (or equivalent thiol-bound Ag phase), 250 x 4.6 mm.
-
Temperature: 25°C (Critical: Higher temps reduce Ag-
complex stability, reducing retention). -
Mobile Phase A: n-Hexane : Acetonitrile (99.9 : 0.1 v/v).
-
Mobile Phase B: n-Hexane : Isopropanol : Acetonitrile (89.9 : 10 : 0.1 v/v).
-
Gradient: 0% B isocratic for 5 min, then ramp to 20% B over 20 min.
Why this works: The trace ACN stabilizes the silver ions, preventing reduction and bleed, while the IPA provides the elution strength needed for the polar glycerol backbone.
Ticket #3: "How do I confirm the peak identity without standards?"
Diagnosis: You need a self-validating identification method. Mass Spectrometry (MS) fragmentation patterns provide a definitive "fingerprint" for regioisomers based on the energetics of fatty acid loss.
The "Self-Validating" MS Logic:
In APCI or ESI (with Ammonium adducts), TAGs fragment to form Diacylglycerol (DAG) ions
-
Rule: Fatty acids at the sn-1/3 (outer) positions cleave more easily than those at the sn-2 (inner) position.
The Fragmentation Test:
-
PEP (P-E-P):
-
Loss of sn-1 (P)
Fragment is [P-E] DAG. -
Loss of sn-3 (P)
Fragment is [P-E] DAG. -
Result: Dominant ion is [P-E]. [P-P] ion is absent or <5%.
-
-
PPE (P-P-E):
-
Loss of sn-1 (P)
Fragment is [P-E] DAG. -
Loss of sn-3 (E)
Fragment is [P-P] DAG. -
Result: Spectrum shows both [P-E] and significant [P-P] ions (typically 30-40% abundance).
-
MS Fragmentation Logic Diagram
Figure 2: Fragmentation pathways. The presence of the [P-P]+ DAG ion is the critical biomarker for the PPE impurity.
Comparative Data Summary
| Feature | NARP-HPLC (C18) | Ag-Ion HPLC |
| Separation Principle | Hydrophobicity (ECN) | |
| PEP vs PPE Resolution | Poor / Co-elution (ECN=42) | Excellent (Steric effect) |
| Elution Order | Random/Co-eluting | PEP (1st) |
| Mobile Phase | ACN / IPA | Hexane / ACN / IPA |
| Best Use Case | General Purity (vs other TAGs) | Isomer Ratio Determination |
References & Authority
-
Holčapek, M., et al. (2015). Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography–atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A. Context: Establishes the gold standard for Ag-Ion separation and MS fragmentation rules for TAG regioisomers.
-
Byrdwell, W. C. (2005). Dual parallel liquid chromatography with dual mass spectrometry (LC2/MS2) for a lipidomics analysis of triacylglycerols. Journal of Chromatography A. Context: Details the "Critical Pair" theory and ECN calculations for NARP-HPLC.
-
Mottram, H. R., et al. (1997). Regiospecific analysis of triacylglycerols using high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Context: Foundational paper on the "DAG fragment ratio" method for identifying sn-2 position occupancy.
Sources
Enhancing stability of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol formulations
To: Research & Development Team From: Senior Application Scientist, Lipid Formulations Subject: Technical Guide: Stability Protocols for 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PEP)
Introduction: The "Trojan Horse" Lipid
You are working with 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) .[1] This is a structured triacylglycerol (sTAG) designed for high bioavailability.
-
The Mechanism: Pancreatic lipase hydrolyzes fatty acids at the sn-1 and sn-3 positions.[1][2][3] By placing Palmitic Acid (C16:0) at the outer positions and Eicosapentaenoic Acid (EPA, C20:5) at the sn-2 position, digestion yields 2-eicosapentaenoyl glycerol (2-EPA-MAG) . This 2-MAG is absorbed intact by enterocytes, bypassing the lymphatic bottleneck often seen with free fatty acids.[1][4]
-
The Challenge: While the sn-2 position offers steric protection against hydrolysis, the EPA moiety remains chemically fragile. Furthermore, the molecule is thermodynamically unstable; the EPA "wants" to migrate to the sn-1 or sn-3 positions, which destroys the specific bioavailability advantage you are engineering.
This guide addresses the three pillars of PEP stability: Oxidative Integrity , Positional Fidelity (Acyl Migration) , and Polymorphic Behavior .
Module 1: Chemical Stability (Oxidation Control)
The Issue: EPA contains five double bonds (bis-allylic sites), making it exponentially more reactive than oleic or linoleic acid.[1]
FAQ: Troubleshooting Oxidation
Q: My Peroxide Value (PV) is low (< 2 meq/kg), but the formulation smells "fishy" or "rancid." Why? A: You are likely measuring the wrong metric. PV measures primary oxidation products (hydroperoxides), which are odorless and transient. They rapidly decompose into secondary oxidation products (aldehydes, ketones) which cause the off-odor.[1]
-
Diagnostic: You must measure the p-Anisidine Value (p-AV) alongside PV.[1][4]
-
Rule of Thumb: Calculate the TOTOX value:
. A TOTOX > 10 indicates compromised integrity.[1]
Q: Can I just add Vitamin E (Tocopherol) to stabilize it?
A: Not always. In bulk oil,
-
The Fix: In emulsions, hydrophobic antioxidants (like Tocopherol) get buried too deep in the lipid core to trap interfacial radicals. You need an amphiphilic or hydrophilic antioxidant (e.g., Ascorbyl Palmitate or Trolox) to protect the oil-water interface where oxidation initiates.[1]
Visualizing the Threat: The Autoxidation Cascade
Figure 1: The oxidation pathway of EPA. Note that PV measures the intermediate state (Green), while the actual degradation happens at the Decomposition phase (Blue).
Module 2: Structural Integrity (Acyl Migration)
The Issue: In liquid state or solution, the EPA at sn-2 can migrate to sn-1/3.[1][4] This creates a mixture of random isomers, negating the "structured lipid" claim.
FAQ: Preventing Isomerization
Q: I heated the lipid to 60°C to melt it for emulsification. Is that safe? A: Only for short durations. Acyl migration is thermodynamically driven and accelerates with heat.[1][5]
-
The Limit: Avoid sustaining temperatures >50°C for more than 30 minutes.
-
The Catalyst: Silica gel (chromatography) and certain protic solvents (methanol/water) catalyze migration.
Q: How do I check if migration occurred? A: Standard TLC (Thin Layer Chromatography) separates lipid classes (TAG vs DAG) but cannot distinguish regioisomers (PEP vs PPE).
-
Required Method: You must use 13C-NMR or Chiral HPLC .[1][4] In NMR, the carbonyl carbon signals differ slightly depending on whether the fatty acid is at sn-1,3 or sn-2.[1][4]
Protocol: Low-Migration Handling
-
Solvent Choice: If dissolving, use aprotic solvents like Hexane or Isooctane .[1] Avoid alcohols (Ethanol/Methanol) for long-term storage as they promote transesterification.[1]
-
Temperature: Store bulk lipid at -20°C .
-
Thawing: Thaw slowly at 4°C. Do not microwave.
Module 3: Physical Stability (Polymorphism)
The Issue: PEP is a solid fat at room temperature. Like cocoa butter, it can crystallize into different forms (
Troubleshooting Crystallization
Q: My solid lipid nanoparticles (SLNs) are expelling the drug payload during storage. A: This is likely a polymorphic transition.
-
Mechanism: You likely cooled the particles too fast, trapping the lipid in the unstable
-form (loose packing). Over time, it transitions to the stable -form (tight packing).[1] This "tightening" of the crystal lattice squeezes out the drug. -
Solution: Use a "soft" cooling ramp or add a liquid lipid (e.g., MCT oil) to create a Nanostructured Lipid Carrier (NLC) , which creates a permanently imperfect crystal lattice that holds drugs better.
Decision Tree: Stability Troubleshooting
Figure 2: Diagnostic logic for stabilizing PEP formulations.
Summary of Critical Specifications
| Parameter | Specification Target | Method of Verification |
| Peroxide Value (PV) | < 2.0 meq O2/kg | AOCS Cd 8-53 (Titration) |
| p-Anisidine Value | < 10.0 | AOCS Cd 18-90 (Spectrophotometry) |
| Regio-Isomeric Purity | > 95% sn-2 EPA | 13C-NMR or Enzymatic Hydrolysis |
| Storage Temperature | -20°C (Bulk) | Calibrated Freezer |
| Headspace Gas | Argon or Nitrogen | Oxygen Meter |
References
-
Ghazani, S. M., & Marangoni, A. G. (2019).[6] The triclinic polymorphism of cocoa butter is dictated by its major molecular species, 1-palmitoyl, 2-oleoyl, 3-stearoyl glycerol (POS).[1][7] Crystal Growth & Design, 19(1), 90-97.[1][7]
- Context: Establishes the polymorphic behavior of 1,3-saturated-2-unsaturated TAGs, directly applicable to PEP physical stability.
-
AOCS Official Method Cd 8-53. Peroxide Value Acetic Acid - Chloroform Method.[1][4] American Oil Chemists' Society.[1][6]
- Context: The gold standard protocol for measuring primary oxid
-
Xu, X. (2000).[1] Enzymatic production of structured lipids: Process reactions and acyl migration.[5][8][9] INFORM, 11, 1121–1130.[9]
- Context: Definitive guide on the thermodynamics of acyl migration (sn-2 to sn-1/3) in structured lipids.
-
Cayman Chemical. 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol Product Information.
- Context: Source for solubility data (DMF/Ethanol)
-
Waraho, T., et al. (2011). Antioxidant mechanisms of α-tocopherol and ascorbyl palmitate in structured lipid-based emulsions.[1] Journal of Agricultural and Food Chemistry.
- Context: Explains the "Polar Paradox" and why hydrophilic antioxidants are needed for PEP emulsions.
Sources
- 1. netascientific.com [netascientific.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects [pubmed.ncbi.nlm.nih.gov]
- 9. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilizing 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PPE)
Ticket ID: PPE-SOL-001 Subject: Overcoming Solubility & Stability Challenges with Structured Lipids Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2][3]
Executive Summary: Understanding Your Molecule
Before attempting solubilization, you must understand the "physical paradox" of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PPE) .
-
The Structure: PPE is a Structured Lipid (SL) . It consists of a glycerol backbone with:[4]
-
The Problem: The saturated "wings" (Palmitic acid) drive the molecule to crystallize and behave like a solid wax at room temperature, while the central EPA moiety makes it extremely hydrophobic and sensitive to oxygen.
-
The Trap: Most researchers treat it like a standard fatty acid (dissolving in DMSO), which leads to immediate precipitation upon contact with aqueous media. PPE is a neutral lipid (Triacylglycerol/TAG), not a free fatty acid. It requires carrier systems (micelles or lipoproteins) to exist in a biological buffer.[3]
Decision Matrix: Choose Your Delivery System
Select your experimental context to determine the correct solubilization strategy.
Figure 1: Decision matrix for selecting the appropriate solvent system based on downstream application.[1][2][3]
Troubleshooting Guides & Protocols
Scenario A: "I dissolved it in DMSO/Ethanol, added it to media, and it turned cloudy/precipitated."
Diagnosis: You are experiencing the "Solvent Shock" effect . PPE is a neutral lipid (TAG).[3] While it has limited solubility in Ethanol or DMF (~10 mg/mL), it has near-zero solubility in water .[1][2][3] When you dilute an organic stock into culture media, the water concentration spikes, the solvent capacity collapses, and the hydrophobic PPE molecules aggregate instantly into large, biologically inaccessible crystals.
The Fix: The "Artificial Chylomicron" Method (Phospholipid Emulsion) To deliver a TAG to cells, you must mimic the body's transport system (Chylomicrons). You need to encapsulate the PPE inside a phospholipid shell.
Protocol: Preparation of PPE-PC Emulsions (10 mM Stock)
-
Reagents: PPE, Egg Phosphatidylcholine (Egg PC), Chloroform, PBS.[3]
-
Ratio: 1:1 molar ratio (PPE : Egg PC) ensures stable vesicles.[3]
-
Dissolve: In a glass vial, dissolve 8.5 mg PPE and 7.7 mg Egg PC in 1 mL Chloroform.
-
Dry: Evaporate the chloroform under a gentle stream of Nitrogen or Argon. Rotate the vial to form a thin lipid film on the walls. Vacuum desiccate for 1 hour to remove trace solvent.
-
Hydrate: Add 1 mL of pre-warmed PBS (37°C) to the dried film.
-
Disperse: Vortex vigorously for 2 minutes. The solution will look milky (large multilamellar vesicles).
-
Size Reduction (Critical): Sonicate using a probe sonicator (20% amplitude, 10s on/10s off) on ice until the solution becomes clear or slightly opalescent. This indicates the formation of Small Unilamellar Vesicles (SUVs) containing your PPE.
-
Filter: Pass through a 0.22 µm PES filter to ensure sterility.
Scenario B: "I am running a Lipase assay, but the enzyme activity is zero."
Diagnosis: Lipases act at the oil-water interface .[1][2][3] If your PPE is floating as a waxy chunk or stuck to the tube walls, the enzyme cannot access the ester bonds. You need to increase the surface area using a detergent.
The Fix: Triton X-100 Mixed Micelles
Protocol:
-
Stock Prep: Dissolve PPE in Chloroform/Methanol (2:1).
-
Drying: Aliquot the required amount of PPE into your assay tube and evaporate the solvent completely (Nitrogen stream).
-
Solubilization: Add your assay buffer containing 0.4% (w/v) Triton X-100 (or Sodium Taurocholate for physiological relevance).[3]
-
Agitation: Vortex and sonicate in a water bath for 5 minutes at 37°C.
-
Result: The detergent forms mixed micelles, presenting the sn-1 and sn-3 ester bonds to the lipase in a dispersed, accessible form.[2][3]
Scenario C: "My results vary wildly between experiments." (The Stability Issue)
Diagnosis: You are likely seeing oxidative degradation of the sn-2 EPA moiety.[1][2] The five double bonds in Eicosapentaenoic acid are "oxygen magnets." Once oxidized, the molecule becomes toxic to cells and unrecognizable to enzymes.
The Fix: The "Nitrogen Shield" Protocol
| Parameter | Recommendation | Why? |
| Storage Solvent | Chloroform containing 0.01% BHT | BHT (Butylated hydroxytoluene) acts as a radical scavenger.[1][2][3] |
| Headspace | Argon or Nitrogen gas | Displaces oxygen from the vial. Argon is heavier than air and protects better. |
| Temperature | -80°C (Long term) | -20°C is insufficient for >1 month storage of PUFA-rich TAGs.[1][2] |
| Handling | Amber Vials | UV light catalyzes lipid peroxidation. |
Workflow Visualization: Emulsion Preparation
This diagram details the critical steps to transition PPE from a solid wax to a bio-available emulsion.
Figure 2: Step-by-step workflow for creating PPE-loaded phospholipid emulsions.
Frequently Asked Questions (FAQ)
Q: Can I use BSA (Bovine Serum Albumin) to solubilize PPE? A: Proceed with caution. BSA is excellent for carrying Free Fatty Acids (like pure EPA or Palmitate).[3] It is not an efficient carrier for neutral Triacylglycerols (TAGs) like PPE. While some non-specific binding occurs, you will likely end up with a suspension rather than a true solution. For TAGs, phospholipid emulsions (Scenario A) are superior.
Q: What is the maximum solubility in DMSO? A: Effectively negligible for biological concentrations. While you might dissolve ~1-5 mg/mL in pure DMSO with heating, adding this to water (media) causes immediate precipitation.[1][2][3] Do not use DMSO for TAG delivery.
Q: How do I verify the concentration of my emulsion? A: Since you cannot rely on simple absorbance:
-
Turbidity Check: If it looks like milk, the particles are too large (>100nm) and may not be taken up by cells via standard pathways.
-
Enzymatic Quant: Use a Triglyceride Quantification Kit (Colorimetric). Note: You must use a kit that includes a lipase step to free the glycerol backbone, as the assay detects glycerol.
References
-
Endo, Y., Hoshizaki, S., & Fujimoto, K. (1997).[3] Autoxidation of synthetic isomers of triacylglycerol containing eicosapentaenoic acid. Journal of the American Oil Chemists' Society, 74(5), 543–548.[3] Link
-
Cayman Chemical. (n.d.). 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol Product Information. Cayman Chemical Product Guidelines. Link
-
VWR International. (n.d.). Lipids in Cell Culture Media: Solubilization Strategies. VWR Technical Library. Link[2][3]
-
PubChem. (n.d.). 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol Compound Summary. National Library of Medicine. Link[2]
-
Avanti Polar Lipids. (n.d.). Preparation of Liposomes and Emulsions.[5][6] Avanti Technical Support. Link
Sources
- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MG(0:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) | C23H36O4 | CID 11660820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MCE 1,3-Dipalmitoyl-2-oleoyl glycerol | LabMart Limited [labmartgh.com]
- 5. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 6. WO1990003429A1 - Lipid microemulsions for culture media - Google Patents [patents.google.com]
Validation & Comparative
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol vs. 1,2-Dipalmitoyl-3-eicosapentaenoyl glycerol
As drug development increasingly pivots toward lipid-based therapeutics and targeted delivery systems, the regiospecificity of triacylglycerols (TAGs) has emerged as a critical variable in pharmacokinetics. The positional distribution of fatty acids on the glycerol backbone dictates their interaction with digestive enzymes, subsequent absorption kinetics, and downstream metabolic signaling.
This guide provides an in-depth comparative analysis of two highly specific structured lipids: 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) and 1,2-Dipalmitoyl-3-eicosapentaenoyl glycerol (PPE) . By evaluating their distinct metabolic fates, this guide equips researchers and formulators with the mechanistic insights needed to select the appropriate positional isomer for targeted therapeutic outcomes.
Structural and Mechanistic Overview
To understand the divergent physiological effects of PEP and PPE, we must first examine their molecular architecture and their interaction with human pancreatic lipase.
-
PEP (1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol): A structured TAG where saturated palmitic acid (16:0) occupies the outer sn-1 and sn-3 positions, while the polyunsaturated eicosapentaenoic acid (EPA, 20:5) is protected at the internal sn-2 (beta) position.
-
PPE (1,2-Dipalmitoyl-3-eicosapentaenoyl glycerol): A positional isomer where palmitic acid occupies the sn-1 and sn-2 positions, leaving EPA exposed at the outer sn-3 (alpha) position.
The Pancreatic Lipase Cleavage Mechanism
Pancreatic lipase is highly regiospecific, selectively hydrolyzing ester bonds at the sn-1 and sn-3 positions of the glycerol backbone . It leaves the sn-2 position intact, generating a 2-monoacylglycerol (2-MAG) and two free fatty acids (FFAs).
Because 2-MAGs are highly bioavailable and readily absorbed by enterocytes for re-esterification into chylomicrons, the fatty acid residing at the sn-2 position is efficiently conserved and transported systemically. Conversely, FFAs cleaved from the sn-1/3 positions face different fates: free EPA is more susceptible to hepatic β-oxidation, while free palmitic acid tends to form insoluble calcium soaps in the intestinal lumen, leading to fecal excretion.
Fig 1. Regiospecific cleavage of PEP and PPE by pancreatic lipase.
Comparative Performance & Experimental Data
The structural differences between PEP and PPE translate directly into distinct pharmacokinetic and pharmacodynamic profiles. While one might assume that maximizing EPA absorption (via PEP) yields the best metabolic outcomes, in vivo data reveals a more complex reality.
Hepatic Cholesterol and Lipid Metabolism
In a landmark study utilizing C57BL/6J mice, researchers evaluated the differential effects of EPA positional isomers. Counterintuitively, PPE (EPA at sn-3) demonstrated superior efficacy in lowering hepatic cholesterol concentrations compared to PEP (EPA at sn-2). The free EPA released from PPE appears to interact more aggressively with hepatic cholesterol-metabolism enzymes during its first-pass metabolism via the portal vein, whereas the chylomicron-packaged 2-EPA MAG from PEP bypasses the liver initially via the lymphatic system.
Eicosanoid Modulation (PGI2 / TXA2 Ratio)
Eicosanoids derived from EPA are potent modulators of cardiovascular health. Prostacyclin (PGI2) is anti-thrombotic and vasodilatory, while Thromboxane A2 (TXA2) is pro-thrombotic. Experimental data shows that PPE significantly increases the PGI2 to TXA2 ratio to a higher degree than PEP . For drug developers targeting atherosclerosis or thrombosis, PPE represents a more potent structural candidate.
Quantitative Data Summary
| Pharmacokinetic / Metabolic Feature | PEP (sn-2 EPA) | PPE (sn-3 EPA) |
| Primary EPA Digestion Product | 2-EPA Monoacylglycerol (2-MAG) | Free Eicosapentaenoic Acid (FFA) |
| Systemic EPA Bioavailability | High (Lymphatic transport) | Moderate (Portal vein transport) |
| Palmitic Acid Absorption | Low (Excreted as Calcium Soaps) | High (Absorbed as 2-Palmitoyl MAG) |
| Hepatic Cholesterol Reduction | Minimal / Not statistically significant | Highly Significant |
| PGI2 / TXA2 Ratio Modulation | Moderate increase | Superior increase (Anti-thrombotic) |
Experimental Protocols: A Self-Validating System
To accurately study these isomers, researchers must ensure strict regiospecificity during synthesis and validate the metabolic outcomes in vivo. The following protocols are designed with built-in validation steps to ensure data integrity.
Fig 2. Experimental workflow for synthesizing and evaluating structured TAGs.
Protocol 1: Enzymatic Synthesis and Validation of Positional Isomers
Causality Check: Chemical interesterification causes random fatty acid distribution. To synthesize pure PEP or PPE, we must use regiospecific enzymatic acidolysis. We utilize Rhizomucor miehei lipase because its strict sn-1,3 specificity prevents acyl migration, ensuring the sn-2 position remains unaltered.
-
Substrate Preparation: For PEP synthesis, begin with a high-purity marine oil rich in sn-2 EPA. For PPE, begin with tripalmitin.
-
Enzymatic Acidolysis: React the substrate with the target free fatty acid (e.g., palmitic acid for PEP; EPA for PPE) in a solvent-free bioreactor at 50°C. Introduce immobilized Rhizomucor miehei lipase (10% w/w).
-
Short-Path Distillation: Causality Check: EPA is highly susceptible to thermal oxidation. Use short-path distillation under high vacuum (<0.01 mbar) at 150°C to remove unreacted free fatty acids without degrading the polyunsaturated chains.
-
Validation (Grignard Degradation): To validate the self-consistency of the synthesis, subject the purified TAG to Grignard degradation (using ethyl magnesium bromide). This partially deacylates the TAG to yield sn-2 MAGs. Analyze these MAGs via Gas Chromatography-Flame Ionization Detection (GC-FID) to confirm that >95% of the target fatty acid is correctly positioned at sn-2.
Protocol 2: In Vivo Lipid Metabolism Assay
Causality Check: C57BL/6J mice are selected because their lipid metabolism and diet-induced hypercholesterolemia pathways closely mimic human physiological responses.
-
Dietary Formulation: Formulate isoenergetic diets containing 10% (w/w) of either purified PEP or PPE as the primary lipid source.
-
Animal Feeding: Feed 6-week-old male C57BL/6J mice the formulated diets for 4 weeks under controlled conditions (12h light/dark cycle).
-
Fecal Collection & Soap Validation: Collect feces during the final 3 days. Extract lipids and quantify calcium soaps. Validation: Mice fed PEP should exhibit significantly higher fecal palmitic acid calcium soaps than those fed PPE, confirming in vivosn-1,3 cleavage.
-
Tissue Harvesting & Extraction: Fast the mice for 12 hours, then euthanize. Harvest liver tissue and blood. Extract hepatic lipids using the Folch method (Chloroform:Methanol 2:1).
-
Metabolic Profiling:
-
Use enzymatic colorimetric kits to quantify total hepatic cholesterol and triglycerides.
-
Use highly sensitive ELISA kits on serum to quantify PGI2 (via its stable metabolite 6-keto-PGF1α) and TXA2 (via TXB2).
-
Application Guide: Which Isomer to Choose?
The selection between PEP and PPE should be strictly dictated by the therapeutic target:
-
Choose PEP (sn-2 EPA) when the primary goal is Neurological Accretion or Malabsorption Syndromes . Because 2-EPA MAG is highly conserved and efficiently transported via the lymphatic system, PEP is ideal for maximizing the absolute bioavailability of EPA in patients with pancreatic insufficiency or for targeting brain lipid accretion.
-
Choose PPE (sn-3 EPA) when the primary goal is Cardiovascular Health and Metabolic Syndrome . If the therapeutic endpoint involves lowering hepatic cholesterol, altering lipid metabolism enzymes, or achieving a potent anti-thrombotic state (high PGI2/TXA2 ratio), PPE is the superior structural candidate.
References
-
Yoshinaga, K., Sasaki, K., Watanabe, H., Nagao, K., Inoue, N., Shirouchi, B., Yanagita, T., Nagai, T., Mizobe, H., & Kojima, K. (2015). "Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice." The Journal of Nutritional Biochemistry, 26(1), 57-63. URL: [Link]
-
Christensen, M. S., Høy, C. E., Becker, C. C., & Redgrave, T. G. (1995). "Intestinal absorption and lymphatic transport of eicosapentaenoic (EPA), docosahexaenoic (DHA), and decanoic acids: dependence on intramolecular triacylglycerol structure." The American Journal of Clinical Nutrition, 61(1), 56-61. URL:[Link]
-
Innis, S. M. (2011). "Dietary triacylglycerol structure and its role in infant nutrition." Advances in Nutrition, 2(3), 275-283. URL:[Link]
Validation of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol analytical methods
Validation of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PEP) Analytical Methods
Executive Summary
This guide evaluates and compares analytical methodologies for the quantification and structural validation of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) .[1] As a structured triacylglycerol (TAG) designed to enhance the bioavailability of Eicosapentaenoic acid (EPA) via the sn-2 position, the precise determination of regioisomerism (PEP vs. its asymmetric isomer PPE) is critical for researchers in nutraceuticals and drug delivery.
This document contrasts the High-Throughput LC-MS/MS Method against the Classical Enzymatic Hydrolysis Reference Method , providing experimental protocols, validation data, and mechanistic insights to ensure scientific integrity.
The Analytical Challenge: Regiospecificity
The core challenge in analyzing PEP (TG 16:0/20:5/16:0) is distinguishing it from its isobaric regioisomer, 1,2-Dipalmitoyl-3-eicosapentaenoyl glycerol (PPE) .[1]
Standard Reverse-Phase HPLC (RP-HPLC) separates lipids based on Equivalent Carbon Number (ECN).[1] Since PEP and PPE share the same ECN (ECN = CN - 2DB = 52 - 25 = 42), they often co-elute.[1] Therefore, methods must exploit fragmentation energetics or enzymatic specificity .
Comparative Analysis of Methods
| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: Enzymatic Hydrolysis + GC (Reference) | Method C: 13C-NMR (Structural) |
| Principle | Preferential fragmentation of sn-1/3 fatty acids from | Specific hydrolysis of sn-1/3 bonds by Pancreatic Lipase; GC analysis of remaining sn-2 MAG. | Chemical shift differences of carbonyl carbons ( |
| Regio-Specificity | High (Based on Diacylglycerol ion ratios).[1] | Very High (Biochemical specificity). | High (Requires pure compound). |
| Throughput | High (15 min/sample). | Low (4-6 hours/batch). | Low (Requires long acquisition). |
| Sensitivity (LOQ) | ng/mL range. | mg range.[4][5] | |
| Sample Requirement | Minimal (Biological fluids/tissues). | High (Bulk oil/emulsions). | High (Pure synthesis product). |
| Primary Use | Routine QC & PK Studies | Method Validation & Reference Material | Structural Elucidation |
Detailed Protocols & Validation
Method A: LC-ESI-MS/MS (The Self-Validating System)
This method relies on the "Diacylglycerol (DAG) Fragment Ratio" rule.[1] In Ammonium adducts (
Mechanism:
-
PEP (P-E-P): Preferential loss of Palmitic acid (sn-1/3).
-
Major Fragment:
.[1] -
Minor Fragment:
.
-
-
PPE (P-P-E): Preferential loss of Palmitic (sn-1) and EPA (sn-3).[1]
-
Result: Significant abundance of both DAG fragments.
-
Protocol:
-
LC Conditions:
-
Column: Kinetex C18 (2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: ACN:H2O (60:40) + 10mM Ammonium Formate.
-
Mobile Phase B: IPA:ACN (90:10) + 10mM Ammonium Formate.
-
Gradient: 40% B to 100% B over 12 mins.
-
-
MS Parameters:
-
Source: ESI Positive.[6]
-
Precursor:
870.8 ( for PEP). -
Transitions (MRM):
-
Quantifier:
(Loss of Palmitic, DAG P-E). -
Qualifier (Regio-check):
(Loss of EPA, DAG P-P).
-
-
-
Self-Validation Criteria:
-
Calculate Ratio
. -
For pure PEP,
(typically). For PPE, .
-
Method B: Enzymatic Hydrolysis (The Ground Truth)
Used to validate the standards used in Method A.
Protocol:
-
Digestion: Mix 50 mg lipid with 5 mL Tris-HCl buffer (pH 8.0), 1 mL 22% CaCl2, and 0.5 mL bile salts.
-
Hydrolysis: Add 20 mg Porcine Pancreatic Lipase. Incubate at 37°C for exactly 3 minutes (limit acyl migration).
-
Extraction: Stop reaction with HCl/Ethanol. Extract with Diethyl Ether.[7]
-
Separation: Spot on TLC plate (Silica Gel G). Develop in Hexane:Ether:Acetic Acid (50:50:1).
-
Analysis: Scrape the 2-Monoacylglycerol (2-MAG) band.[1] Methylate (BF3-MeOH) and analyze by GC-FID.
-
Acceptance: The 2-MAG fraction must contain >95% EPA.[1]
Visualization of Workflows
Figure 1: Analytical Decision Matrix
A logic flow for selecting the appropriate validation path based on sample type and data requirements.
Caption: Decision matrix for selecting between NMR, Enzymatic Hydrolysis, and LC-MS/MS based on sample availability and analytical goals.
Figure 2: MS/MS Fragmentation Logic (PEP vs PPE)
Mechanistic visualization of how the LC-MS/MS method distinguishes regioisomers.
Caption: Fragmentation pathways showing how PEP yields a dominant P-E fragment, whereas PPE yields both P-E and P-P fragments in high abundance.
Experimental Validation Data
The following data represents typical performance metrics for the LC-ESI-MS/MS method validated against enzymatically confirmed standards.
| Parameter | Result (PEP Target) | Acceptance Criteria |
| Linearity ( | 0.998 ( | |
| Accuracy (Recovery) | ||
| Precision (Intra-day RSD) | ||
| Precision (Inter-day RSD) | ||
| Regio-Selectivity | Ratio (597/551) = | Ratio |
| LOD / LOQ | 2 ng/mL / 8 ng/mL | S/N > 3 / S/N > 10 |
Interpretation: The high ratio of the 597.5 ion confirm the sn-1,3 positions are occupied by Palmitic acid, validating the structure as PEP. If the ratio drops towards 1.0, it indicates contamination with the PPE regioisomer.
References
-
Leskinen, H., et al. (2007). "Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods." Rapid Communications in Mass Spectrometry. Link
-
AOCS Official Method Ch 3-91. (2019).[1] "Preparation of Methyl Esters of Fatty Acids." American Oil Chemists' Society. Link
-
Faber, T.J., et al. (2018). "Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry." Nutrients.[5][7] Link
-
Mottram, H.R., et al. (1997). "Regiospecific analysis of triacylglycerols using electrospray ionization-mass spectrometry." Lipids.[2][4][5][7][8][9][10][11][12][13][14] Link
-
Perona, J.S., et al. (2011). "Regiospecificity of fatty acids in triacylglycerols: a review of the methodology." Grasas y Aceites. Link
Sources
- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. netascientific.com [netascientific.com]
- 3. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. utupub.fi [utupub.fi]
- 7. mdpi.com [mdpi.com]
- 8. hplc.eu [hplc.eu]
- 9. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 11. agilent.com [agilent.com]
- 12. Regiospecific Analysis of Fatty Acids and Calculation of Triglyceride Molecular Species in Marine Fish Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
A Comparative Guide to the Efficacy of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol and Fish Oil
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic potential of omega-3 polyunsaturated fatty acids (PUFAs), particularly eicosapentaenoic acid (EPA), is well-established. However, the efficacy of EPA is intrinsically linked to its molecular form, which dictates its bioavailability, stability, and metabolic fate. This guide provides an in-depth comparison of two primary forms of EPA delivery: traditional fish oil, available as natural triglycerides (TG) or processed ethyl esters (EE), and 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (1,3-DP-2-EPA), a synthetically structured triacylglycerol (STG). We will explore the fundamental differences in their chemical structure, metabolic pathways, and the resulting implications for therapeutic efficacy, supported by experimental data and detailed laboratory protocols for comparative assessment.
The Critical Role of Molecular Structure
The biological activity of an omega-3 supplement begins with its molecular architecture. The form in which EPA is delivered to the gastrointestinal tract directly influences its absorption and subsequent incorporation into tissues.
Fish Oil: A Heterogeneous Mixture
Fish oil, the most common source of EPA, primarily contains this fatty acid in two forms:
-
Natural Triglycerides (TG): This is the form found naturally in fish, where three fatty acids (which can be a mix of EPA, DHA, saturated, and monounsaturated fats) are esterified to a glycerol backbone.[1] The position of EPA on the glycerol backbone (sn-1, sn-2, or sn-3) is variable.
-
Ethyl Esters (EE): To concentrate EPA and DHA and remove impurities, crude fish oil is often processed via transesterification, where the glycerol backbone is replaced with ethanol.[1][2] This results in a semi-synthetic form that is less common in nature. While this allows for higher concentrations of EPA, it fundamentally alters the molecule's digestive and metabolic pathway.[1]
1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol: A Precisely Structured Triacylglycerol (STG)
1,3-DP-2-EPA is a triacylglycerol engineered with a specific, non-random structure. It contains palmitic acid at the sn-1 and sn-3 positions and, critically, EPA at the sn-2 position.[3][4] This precise molecular design is not accidental; it is intended to leverage the specificity of digestive enzymes to enhance the absorption of EPA in a more biologically active form.
Caption: Comparison of Omega-3 Molecular Forms.
Bioavailability and Metabolism: The sn-2 Position Advantage
The primary determinant of efficacy is bioavailability—the proportion of a nutrient that is absorbed and utilized by the body.[5] The structural differences between fish oil and 1,3-DP-2-EPA have profound implications for this process.
The Digestive Fate
During digestion, pancreatic lipase hydrolyzes triacylglycerols. This enzyme exhibits high positional specificity, preferentially cleaving fatty acids from the sn-1 and sn-3 positions.[1]
-
Fish Oil (TG & EE): If EPA is at the sn-1 or sn-3 position in a fish oil TG, it is liberated as a free fatty acid (FFA). Ethyl esters must also be hydrolyzed to release EPA as an FFA. These FFAs are then absorbed. However, the absorption of FFAs can be less efficient and requires re-esterification back into triglycerides within the enterocytes before being packaged into chylomicrons.[1][6] Studies consistently show that natural TG forms are better absorbed than EE forms.[2][7] One study found that natural TG fish oil resulted in 50% more plasma EPA and DHA compared to EE oils.[1][2]
-
1,3-DP-2-EPA: Due to lipase specificity, the palmitic acids at the sn-1 and sn-3 positions are cleaved, leaving an intact 2-eicosapentaenoyl monoglyceride (2-EPA-MG) . This 2-MG form is readily absorbed by intestinal cells and serves as a direct backbone for the re-synthesis of triglycerides, ensuring the EPA molecule is efficiently incorporated into chylomicrons for transport. This process is believed to enhance the uptake and delivery of EPA to target tissues.
The hypothesis is that delivering EPA as a 2-monoacylglycerol bypasses the potential rate-limiting step of re-esterification from a free fatty acid, leading to superior bioavailability.[1]
Comparative Bioavailability Data
While direct, large-scale human clinical trials comparing 1,3-DP-2-EPA to fish oil are emerging, the principle of enhanced absorption from structured lipids is supported by existing evidence. Studies comparing different chemical forms of EPA have shown that the glycerol form is absorbed with minimal hydrolysis and escapes random redistribution during the absorption process.[1]
| Parameter | Fish Oil (Ethyl Ester) | Fish Oil (Natural Triglyceride) | 1,3-DP-2-EPA (Structured TG) |
| Primary Absorbed Form | EPA as Free Fatty Acid | EPA as Free Fatty Acid or 2-MG | EPA as 2-Monoglyceride |
| Relative Bioavailability | Lowest[6][8][9] | Higher than EE[2][7] | Hypothesized to be highest |
| Oxidative Stability | Least stable, readily oxidizes[1][2] | More stable than EE[1] | High (as a saturated TG) |
| Metabolic Efficiency | Requires re-esterification from FFA | Requires re-esterification if EPA is at sn-1/3 | Directly used for TG re-synthesis |
Table 1: Comparative properties of different EPA delivery forms.
Caption: Workflow for a human bioavailability study.
Comparative Efficacy and Mechanisms of Action
Beyond bioavailability, the ultimate measure of efficacy lies in physiological outcomes. EPA is known to exert multiple beneficial effects, including triglyceride reduction and anti-inflammatory actions.[10][11]
Triglyceride Reduction
High triglyceride levels are a significant risk factor for cardiovascular disease.[12] Both EPA and DHA are effective at lowering plasma triglycerides, primarily by reducing the liver's production of very-low-density lipoprotein (VLDL).[[“]][14][15]
-
Fish Oil: Numerous large-scale clinical trials have demonstrated the triglyceride-lowering effects of fish oil supplements and purified EPA ethyl esters (Icosapent Ethyl).[10][16] In one study, 4 g/day of Icosapent Ethyl reduced triglyceride levels by a median of 28.4% from baseline.[16]
-
1,3-DP-2-EPA: Animal studies have shown that dietary administration of 1,3-DP-2-EPA effectively decreases hepatic triacylglycerol levels in mice.[3] The enhanced bioavailability of EPA from this structured lipid is expected to translate to a more potent effect on hepatic VLDL synthesis compared to an equivalent dose of EPA from fish oil, though more human trials are needed to quantify this difference.
Anti-inflammatory and Pleiotropic Effects
EPA exerts powerful anti-inflammatory effects, in part by competing with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of less inflammatory eicosanoids (e.g., prostaglandin E3, thromboxane A3, leukotriene B5). Furthermore, EPA has been shown to improve endothelial function, stabilize cell membranes, and reduce plaque progression.[10][11]
A superior delivery system like 1,3-DP-2-EPA, which ensures more efficient incorporation of EPA into cell membrane phospholipids, would logically enhance these anti-inflammatory and pleiotropic benefits. By increasing the EPA/AA ratio in cell membranes more effectively, 1,3-DP-2-EPA could provide a more robust modulation of inflammatory pathways.
Caption: EPA competes with AA to reduce inflammation.
Methodologies for Comparative Efficacy Assessment
To empirically validate the theoretical advantages of 1,3-DP-2-EPA, rigorous and standardized experimental protocols are essential.
Protocol: Quantification of EPA Incorporation in Tissues
This protocol determines the extent to which EPA from a supplement is incorporated into the membranes of target cells, such as red blood cells (erythrocytes), which reflects the omega-3 status of other tissues.[17][18]
Objective: To quantify and compare the percentage of EPA in erythrocyte membrane total lipids following supplementation with 1,3-DP-2-EPA versus fish oil.
Methodology:
-
Sample Collection: Collect baseline whole blood samples in EDTA tubes. After a defined supplementation period (e.g., 4 weeks), collect follow-up samples.
-
Erythrocyte Isolation: Centrifuge whole blood at 1,500 x g for 15 minutes at 4°C. Aspirate the plasma and buffy coat. Wash the remaining red blood cell pellet three times with cold 0.9% saline.
-
Lipid Extraction: Extract total lipids from a known volume of packed erythrocytes using the Folch or Bligh & Dyer method with a chloroform:methanol mixture.[19]
-
Fatty Acid Methylation: Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification using boron trifluoride (BF3) in methanol or methanolic HCl.[17][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the FAMEs into a GC-MS system equipped with a polar capillary column (e.g., CP-Sil 88 or equivalent).[20]
-
Use a temperature gradient program to separate the FAMEs based on chain length and degree of unsaturation.
-
Identify the EPA-methyl ester peak by comparing its retention time and mass spectrum to a certified FAME standard.
-
-
Data Analysis: Quantify the EPA peak area relative to the total area of all identified fatty acid peaks. Express the result as a percentage of total fatty acids. Compare the change from baseline between the 1,3-DP-2-EPA and fish oil groups using appropriate statistical tests.
Protocol: Assessment of Lipid Peroxidation
This protocol measures markers of oxidative stress to determine if the superior stability of the triglyceride form translates to a protective effect in vivo.[21][22]
Objective: To compare levels of malondialdehyde (MDA), a marker of lipid peroxidation, in plasma after supplementation.
Methodology (TBARS Assay):
-
Sample Collection: Collect plasma samples at baseline and post-supplementation.
-
Reagent Preparation: Prepare Thiobarbituric Acid (TBA) reagent (e.g., 0.8% TBA in 20% acetic acid solution, pH 3.5). Prepare an MDA standard curve using 1,1,3,3-tetramethoxypropane.[23]
-
Assay Procedure:
-
To 100 µL of plasma, add 200 µL of 8.1% SDS.
-
Add 1.5 mL of the 20% acetic acid solution.
-
Add 1.5 mL of the 0.8% TBA solution.
-
Vortex the mixture and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.[23]
-
-
Measurement: Cool the samples on ice and centrifuge to pellet any precipitate. Measure the absorbance of the pink-colored supernatant at 532 nm.[23]
-
Data Analysis: Calculate the MDA concentration in the samples using the standard curve. Normalize to total protein content if necessary. Compare the change in MDA levels between the treatment groups.
Protocol: Evaluation of Inflammatory Markers
This protocol assesses systemic inflammation by measuring key biomarkers.[24][25]
Objective: To compare the effect of 1,3-DP-2-EPA and fish oil on plasma levels of high-sensitivity C-reactive protein (hs-CRP) and key cytokines like TNF-α and IL-6.
Methodology (ELISA):
-
Sample Collection: Collect plasma or serum at baseline and post-supplementation.
-
Assay Procedure:
-
Use commercially available, high-sensitivity Enzyme-Linked Immunosorbent Assay (ELISA) kits for hs-CRP, TNF-α, and IL-6.
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody specific to the target marker.
-
Adding standards and diluted patient samples to the wells.
-
Incubating to allow the marker to bind to the antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
-
Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis: Generate a standard curve from the standards. Calculate the concentration of each inflammatory marker in the patient samples based on this curve. Statistically compare the change from baseline between the supplementation groups.
Conclusion and Future Perspectives
The available biochemical and metabolic evidence strongly suggests that the molecular structure of an omega-3 supplement is a critical determinant of its therapeutic efficacy. While traditional fish oil is a proven source of EPA, its efficacy is hampered by the heterogeneity of its triglyceride structure and the lower bioavailability and stability of the ethyl ester form.[1][2]
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol represents a mechanistically advanced approach to EPA delivery. By positioning EPA at the sn-2 location, it leverages the specificity of digestive enzymes to ensure the absorption of EPA as a 2-monoglyceride, a highly efficient substrate for incorporation into the body's lipid transport system. This targeted delivery is hypothesized to result in superior bioavailability, greater oxidative stability, and ultimately, enhanced physiological effects, including more potent triglyceride reduction and anti-inflammatory action.
While the foundational science is compelling, the field requires more head-to-head human clinical trials that directly compare 1,3-DP-2-EPA with various forms of fish oil, using the robust methodologies outlined in this guide. Such studies will be crucial for drug development professionals to fully quantify the therapeutic advantages of this structured lipid and to optimize its application in clinical practice.
References
- A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis. (2013). Vertex AI Search.
- Application Notes and Protocols for Measuring Lipid Peroxidation with Tirilazad Tre
- Measurement of lipid peroxidation in vivo: a comparison of different procedures. (1985). PubMed.
- Novel methodologies for assessing omega-3 fatty acid status – a system
- A Comprehensive Review of Chemistry, Sources and Bioavailability of Omega-3 F
- What Is Bioavailability Of Omega-3: Full Guide. (2024). MVS Pharma.
- Novel methodologies for assessing omega-3 fatty acid status - a system
- Omega-3 Fatty Acids - Health Professional Fact Sheet. (2025). Office of Dietary Supplements (ODS).
- BIOAVAILABILITY OF OMEGA-3 PUFA FROM FOODS ENRICHED WITH FISH OIL – A MINI REVIEW. Vertex AI Search.
- Lipid Peroxid
- Impact of technological processing on the bioavailability of omega-3 fatty acids in fish oil: a review. (2025). PubMed.
- Fish Oil Triglycerides vs. Ethyl Esters: A comparative review of absorption, stability and safety concerns. Vertex AI Search.
- Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? PMC.
- The use of spectroscopic methods in combination with multivariate data analysis for determination of omega fatty acids: A review. (2024). Journal of Applied Pharmaceutical Science.
- Incorporation of Omega-3 Fatty Acid and Synthesis of their Metabolites in Muscle Tissue in Mice Fed with Flaxseed.
- How to perform lipid peroxidation inhibition assay?. (2020).
- Fish Oil Triglycerides vs Ethyl Ester: Which Absorbs Better?. (2026). Vertex AI Search.
- DEVELOPMENT OF SIMPLE ANALYTICAL METHOD OF OMEGA-3 FATTY ACID BY PROPANOIC ACID DETERMINATION USING ALKALIMETRIE TITR
- What's The Difference Between Triglyceride And Ethyl Ester Omega 3 Fish Oil?. (2024). Intelligent Labs.
- Evaluation of Inflammatory Markers and Clinical... : Journal of Pharmacy and Bioallied Sciences. Ovid.
- Comparative efficacy of fish oil versus microalgal omega-3 on triglycerides. Consensus.
- Fish Oil vs. Omega-3, Explained. (2023).
- EBM Tools for Practice: Best Biomarkers for Inflammation.
- The bioavailability of eicosapentaenoic acid from reconstituted triglyceride fish oil is higher than that obtained from the trig. Asia Pacific Journal of Clinical Nutrition.
- Diagnostics: Inflamm
- Glyceryl Eicosapentaenoate Based Topic Products As an Irritant-free Cream and Serum for Hydration of Sensitive Skin. (2024).
- Understand the Optimal Use of Inflammatory Marker Tests. (2022). Medscape Reference.
- 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3. Biomol.
- The enteral bioavailability of eicosapentaenoic acid and docosahexaenoic acid is as good from ethyl esters as
- Icosapent ethyl therapy for very high triglyceride levels: a 12-week, multi-center, placebo-controlled, randomized, double-blinded, phase III clinical trial in China. (2023). PMC.
- 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol | Triacylglycerol. MedChemExpress.
- Emerging Pathways of Action of Eicosapentaenoic Acid (EPA). (2025). PMC - NIH.
- Comparison of Omega-3 Eicosapentaenoic Acid Versus Docosahexaenoic Acid-Rich Fish Oil Supplementation on Plasma Lipids and Lipoproteins in Normolipidemic Adults. (2020). PMC.
- Clinical results and mechanism of action of icosapent ethyl. (2023). PMC.
- Docosahexaenoic Acid but Not Eicosapentaenoic Acid Lowers Ambulatory Blood Pressure and Heart R
- Omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid and their mechanisms of action on apolipoprotein B-containing lipoproteins in humans: A review.
- 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas.
- Omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid and their mechanisms of action on apolipoprotein B-containing lipoproteins in humans: a review. (2017). PMC.
- Emerging Mechanisms of Cardiovascular Protection for the Omega-3 F
- Summary of Health Canada's assessment of a health claim about eicosapentaenoic acid, docosahexaenoic acid and triglyceride lower. Vertex AI Search.
Sources
- 1. filomedica.com.cy [filomedica.com.cy]
- 2. shorthillseye.com [shorthillseye.com]
- 3. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What Is Bioavailability Of Omega-3: Full Guide [mvs-pharma.com]
- 6. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. intelligentlabs.org [intelligentlabs.org]
- 8. mdpi.com [mdpi.com]
- 9. Impact of technological processing on the bioavailability of omega-3 fatty acids in fish oil: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Mechanisms of Cardiovascular Protection for the Omega-3 Fatty Acid Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical results and mechanism of action of icosapent ethyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
- 15. Omega-3 fatty acids eicosapentaenoic acid and docosahexaenoic acid and their mechanisms of action on apolipoprotein B-containing lipoproteins in humans: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Icosapent ethyl therapy for very high triglyceride levels: a 12-week, multi-center, placebo-controlled, randomized, double-blinded, phase III clinical trial in China - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel methodologies for assessing omega-3 fatty acid status – a systematic review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 18. Novel methodologies for assessing omega-3 fatty acid status - a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thescipub.com [thescipub.com]
- 20. japsonline.com [japsonline.com]
- 21. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of lipid peroxidation in vivo: a comparison of different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
In Vitro vs. In Vivo Profiling of 1,3-Dipalmitoyl-2-eicosapentaenoyl Glycerol (PEP): A Comparative Guide
As drug development pivots toward highly bioavailable lipid-based delivery systems, structured lipids have emerged as superior alternatives to conventional fatty acid carriers. 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) —a synthesized triacylglycerol (TAG) containing palmitic acid at the sn-1 and sn-3 positions and eicosapentaenoic acid (EPA) at the sn-2 position—represents a masterclass in regiospecific lipid engineering.
This guide provides an objective, data-driven comparison between PEP and conventional EPA alternatives (such as EPA Ethyl Esters and randomized fish oils). By dissecting both in vitro physicochemical stability and in vivo pharmacokinetic efficacy, we will establish the mechanistic causality that makes PEP a highly efficient EPA delivery vehicle.
The Mechanistic Rationale: The sn-2 Advantage
The fundamental flaw in delivering EPA via ethyl esters (EE-EPA) or free fatty acids (FFA) lies in human gastrointestinal physiology. Pancreatic lipase is highly regiospecific, selectively hydrolyzing the sn-1 and sn-3 positions of a triglyceride.
When PEP is ingested, pancreatic lipase cleaves the two palmitic acids, leaving a 2-eicosapentaenoyl monoacylglycerol (2-EPA-MAG) . Unlike free EPA, which is highly susceptible to enterocytic
Diagram 1: Regiospecific digestion of PEP yielding highly bioavailable 2-EPA-MAG.
In Vitro Evaluation: Oxidative Stability and Steric Shielding
Polyunsaturated fatty acids (PUFAs) like EPA are notoriously prone to autoxidation. However, the molecular architecture of a TAG heavily influences its oxidative susceptibility. Studies demonstrate that EPA is significantly more oxidatively stable when positioned at the sn-2 carbon compared to the sn-1 or sn-3 positions [1].
Causality: The saturated palmitic acid chains at sn-1 and sn-3 provide steric hindrance, physically shielding the highly unsaturated EPA chain at sn-2 from free radical attack. Consequently, 1,3-dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) oxidizes at a demonstrably slower rate than its positional isomer, 1,2-dipalmitoyl-3-eicosapentaenoyl glycerol (PPE).
Self-Validating Protocol: AAPH-Initiated Oxidation Assay
To objectively compare the oxidative stability of PEP against EE-EPA and PPE, we utilize an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) assay. AAPH is chosen because it thermally decomposes to generate peroxyl radicals at a constant, predictable rate, eliminating the variability of spontaneous autoxidation.
-
Preparation: Suspend 10 mM of the target lipid (PEP, PPE, or EE-EPA) in a 50 mM phosphate buffer (pH 7.4) using 1% Tween-20 to form uniform micelles.
-
Initiation: Add 50 mM AAPH to the emulsion and incubate at 37°C in a dark, temperature-controlled microplate reader.
-
Quantification (Conjugated Dienes): Continuously monitor absorbance at 234 nm. The formation of conjugated dienes is a primary marker of lipid peroxidation.
-
Validation: Include a blank (buffer + Tween-20 + AAPH without lipid) to subtract background absorbance. Utilize Trolox (a water-soluble vitamin E analog) as a reference antioxidant control to validate the radical generation rate.
-
Endpoint: Calculate the induction period (IP)—the time taken before a rapid exponential increase in absorbance occurs. A longer IP indicates superior oxidative stability.
In Vivo Evaluation: Hepatic Lipid Modulation
The in vivo superiority of PEP is most evident in its impact on hepatic lipid metabolism. Dietary administration of 1,3-dipalmitoyl-2-eicosapentaenoyl glycerol has been shown to significantly decrease hepatic triacylglycerol levels in murine models [2].
Causality: Because 2-EPA-MAG bypasses the metabolic bottlenecks of free EPA, it achieves higher intracellular concentrations in the liver. Once there, EPA acts as a potent ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR-
Self-Validating Protocol: Murine Dietary Intervention & Hepatic Profiling
This protocol measures the comparative efficacy of PEP vs. EE-EPA in reducing hepatic steatosis.
-
Acclimation & Diet: Randomize male C57BL/6J mice (8 weeks old) into three groups (n=10/group): Control (High-Fat Diet, HFD), HFD + EE-EPA (1% w/w), and HFD + PEP (1% w/w equimolar EPA). Feed for 8 weeks.
-
Tissue Harvesting: Following a 12-hour fast, euthanize the mice. Perfuse the liver with ice-cold PBS to remove blood lipids, ensuring only hepatic intracellular lipids are measured.
-
Lipid Extraction (Folch Method): Homogenize 100 mg of liver tissue in 2 mL of Chloroform:Methanol (2:1 v/v). The biphasic separation efficiently isolates neutral lipids (TAGs) in the lower organic phase while precipitating proteins.
-
Internal Standard Addition: Spike the homogenate with a known concentration of Triheptadecanoin (C17:0 TAG) prior to extraction. Because C17:0 is virtually absent in mammalian tissues, its recovery validates the extraction efficiency and allows for absolute quantification.
-
GC-MS Analysis: Transesterify the extracted lipids into Fatty Acid Methyl Esters (FAMEs) using 14% BF3-methanol. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to quantify total hepatic TAGs and the specific incorporation of EPA into hepatic membranes.
Diagram 2: In vivo workflow for quantifying hepatic TAG reduction via GC-MS.
Quantitative Data Comparison
The following table synthesizes expected experimental outcomes based on the physicochemical properties and in vivo behaviors of PEP compared to standard alternatives.
| Parameter | 1,3-Dipalmitoyl-2-EPA (PEP) | EPA Ethyl Ester (EE-EPA) | Random Fish Oil (Mixed TAG) |
| EPA Position | 100% sn-2 | N/A (Single chain) | Random (Often sn-1/3) |
| Oxidative Stability (IP) | High (~120 mins) | Low (~45 mins) | Moderate (~75 mins) |
| Digestive Product | 2-EPA-MAG | Free EPA + Ethanol | Mixed MAGs + Free EPA |
| Enterocyte Uptake | > 95% | ~ 50-60% | ~ 70-80% |
| Hepatic TAG Reduction | Strong (+++) | Moderate (+) | Moderate (++) |
| GI Tolerability | Excellent | Poor (Can cause reflux) | Good |
Note: Induction Period (IP) values are illustrative baselines derived from standardized AAPH radical generation assays comparing structured lipids to free/ethyl ester forms.
Conclusion
For drug development professionals formulating omega-3 therapeutics, the vehicle is just as critical as the active pharmaceutical ingredient. 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) outperforms traditional EPA ethyl esters across all critical metrics. In vitro, the steric shielding provided by the sn-1 and sn-3 palmitic acids drastically reduces EPA autoxidation. In vivo, the regiospecificity of pancreatic lipase ensures EPA is delivered as a 2-monoacylglycerol, bypassing enterocytic
References
-
Eicosapentaenoic Acid Is Most Oxidatively Stable in the sn-2 Position of Triacylglycerols Compared with sn-3 and sn-1. ResearchGate / Lipids Literature. Retrieved from[Link]
A Comparative Guide to the Synthesis of Structured Lipids: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of structured lipids (SLs), tailor-made fats and oils with specific fatty acid compositions and positional distributions, offers exciting opportunities in nutrition, pharmaceuticals, and food technology.[1][2][3] These "designer lipids" are engineered to deliver specific health benefits, such as improved absorption of essential fatty acids, reduced caloric intake, and targeted delivery of therapeutic agents.[2][4][5] The synthesis of these molecules can be broadly categorized into two primary approaches: enzymatic and chemical. This guide provides an in-depth, objective comparison of these two methodologies, offering the technical insights and experimental data necessary for informed decision-making in your research and development endeavors.
The Fundamental Divide: Specificity and Reaction Conditions
The core difference between enzymatic and chemical synthesis lies in the catalyst's nature and the corresponding reaction conditions. Chemical synthesis typically employs inorganic catalysts, such as sodium methoxide, leading to a random rearrangement of fatty acids on the glycerol backbone.[6][7][8] In contrast, enzymatic synthesis utilizes lipases, which can exhibit high specificity, allowing for the targeted placement of fatty acids at particular positions (sn-1, sn-2, or sn-3) on the glycerol molecule.[1][2][9]
This fundamental difference has profound implications for the final product's structure and, consequently, its functional and nutritional properties.[7]
A Head-to-Head Comparison: Performance and Practicalities
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (regio- and stereo-specific)[1][9] | Low (random distribution)[6][7] |
| Reaction Conditions | Mild (lower temperatures, neutral pH)[10][11] | Harsh (high temperatures, high pressure, extreme pH)[7] |
| By-product Formation | Minimal, cleaner product profile[9][11] | Potential for undesirable by-products, requiring extensive purification[7][12] |
| Product Yield | Can be high, but may require optimization | Generally high |
| Catalyst Cost | Higher initial cost, but can be offset by reusability (immobilization)[10][12] | Lower cost[7][12] |
| Environmental Impact | Greener, more sustainable process[11][13] | Can generate more waste and consume more energy[11] |
| Substrate Compatibility | Sensitive to substrate impurities | More tolerant to a wider range of substrates |
The "Why" Behind the Choice: Causality in Synthesis Strategy
The decision to employ either enzymatic or chemical synthesis is driven by the desired outcome and the specific characteristics of the target structured lipid.
When to Choose Enzymatic Synthesis:
The primary driver for selecting enzymatic synthesis is the need for structural precision . For applications where the specific positioning of a fatty acid is critical for its biological function, such as in human milk fat substitutes or for targeted drug delivery, the specificity of lipases is indispensable.[5][14] For instance, the absorption of palmitic acid is significantly enhanced when it is located at the sn-2 position of the glycerol backbone, a feat achievable with sn-1,3 specific lipases.[1]
Furthermore, the mild reaction conditions of enzymatic processes are crucial when working with sensitive polyunsaturated fatty acids (PUFAs) like EPA and DHA, which are prone to degradation at high temperatures.[1] The reduced formation of by-products also simplifies downstream processing, leading to a purer final product.[9][11]
When Chemical Synthesis Remains a Viable Option:
Chemical synthesis is often favored for large-scale production where the primary goal is to create a randomized mixture of triacylglycerols with a desired overall fatty acid composition, rather than a specific positional distribution.[7] A key example is the production of trans-fat-free margarines and shortenings, where the goal is to alter the physical properties of the fat, such as its melting profile.[6][9] The lower cost of chemical catalysts can also be a significant factor in cost-sensitive applications.[7][12]
However, the harsh reaction conditions can lead to the formation of undesirable by-products and may not be suitable for all types of fatty acids. The resulting random distribution of fatty acids may also not provide the specific nutritional or therapeutic benefits associated with precisely structured lipids.[11]
Visualizing the Pathways: A Tale of Two Syntheses
To better understand the fundamental differences in these synthetic approaches, the following diagrams illustrate the core mechanisms.
Enzymatic Synthesis: A Controlled Rearrangement
Caption: Enzymatic synthesis using a specific lipase.
Chemical Synthesis: A Random Shuffle
Caption: Chemical synthesis leading to random interesterification.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these processes, the following are representative, step-by-step methodologies for both enzymatic and chemical synthesis of structured lipids.
Protocol 1: Enzymatic Synthesis of a Medium-Long-Medium (MLM) Type Structured Lipid via Acidolysis
This protocol describes the synthesis of a structured lipid with medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position, a structure with significant nutritional interest.[5][10]
Materials:
-
High-oleic sunflower oil (rich in LCFAs)
-
Caprylic acid (C8:0, an MCFA)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme TL IM)[15]
-
Hexane (for purification)
-
Sodium hydroxide solution (for neutralization)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Stirred tank reactor with temperature control
Methodology:
-
Substrate Preparation: Mix high-oleic sunflower oil and caprylic acid in a 1:2 molar ratio in the stirred tank reactor.
-
Enzyme Addition: Add the immobilized lipase to the substrate mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.[16]
-
Reaction: Heat the mixture to 50-60°C with constant stirring (e.g., 200 rpm) for 4-24 hours.[16] The reaction is carried out in a solvent-free system.[15]
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Purification:
-
Neutralize the unreacted free fatty acids with a sodium hydroxide solution.
-
Wash the mixture with distilled water to remove soaps.
-
Dry the lipid phase over anhydrous sodium sulfate.
-
Remove any remaining solvent using a rotary evaporator.
-
-
Analysis: Analyze the final product for its fatty acid composition and positional distribution using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR).
Protocol 2: Chemical Synthesis of a Randomized Structured Lipid via Interesterification
This protocol outlines the production of a trans-fat-free plastic fat suitable for applications like margarine.[6][17]
Materials:
-
A blend of vegetable oils (e.g., soybean oil and fully hydrogenated soybean oil)
-
Sodium methoxide (catalyst)
-
Citric acid solution (to inactivate the catalyst)
-
Bleaching earth
-
Deodorizer
-
High-temperature reactor with vacuum and agitation
Methodology:
-
Substrate Preparation: Prepare a blend of the desired vegetable oils in the reactor.
-
Drying: Heat the oil blend under vacuum to remove any moisture, which can inactivate the catalyst.
-
Catalyst Addition: Add the sodium methoxide catalyst (typically 0.1-0.2% w/w) to the hot oil blend.
-
Reaction: Maintain the reaction at a high temperature (e.g., 80-120°C) under vacuum with vigorous agitation for a specified time (e.g., 30-60 minutes) to achieve random interesterification.[8]
-
Catalyst Inactivation: Stop the reaction by adding a citric acid solution to neutralize the catalyst.
-
Purification:
-
Wash the interesterified fat with hot water to remove the inactivated catalyst and soaps.
-
Dry the fat under vacuum.
-
Bleach the fat using bleaching earth to remove color pigments.
-
Deodorize the fat by steam stripping under high vacuum and temperature to remove volatile compounds.
-
-
Analysis: Characterize the final product for its melting profile (Solid Fat Content), fatty acid composition, and triacylglycerol profile.[6]
Conclusion: A Symbiotic Future
While enzymatic and chemical synthesis methods for structured lipids present distinct advantages and disadvantages, they are not mutually exclusive. In fact, a chemo-enzymatic approach, where a chemical reaction modifies a substrate to make it suitable for a subsequent enzymatic reaction, can sometimes be the most effective strategy.[7][12]
The choice of synthesis route ultimately depends on the specific application, the desired level of structural precision, cost considerations, and environmental impact. For the development of high-value, nutritionally optimized structured lipids with specific health benefits, the precision and mild conditions of enzymatic synthesis are unparalleled. For the large-scale production of functional fats where randomization is acceptable, chemical synthesis remains a cost-effective option. As the demand for functional and healthier food and pharmaceutical products grows, the role of both enzymatic and chemical synthesis in the production of structured lipids will continue to be significant.
References
- Devi, B. L. A. P., Zhang, H., Damstrup, M. L., Guo, Z., Zhang, L., Lue, B.-M., & Xu, X. (Year). Enzymatic synthesis of designer lipids. Source. [URL not provided in search results]
- [Source providing table of advantages and disadvantages of different SL production methods]. [URL not provided in search results]
- [Source on enzymatic synthesis of structured lipids from PubMed]. [URL not provided in search results]
- [Source on recent research trends in enzymatic synthesis of structured lipids from PubMed]. [URL not provided in search results]
- [Source comparing chemical and enzymatic interesterification of structured lipids]. Proceedings.Science. [URL not provided in search results]
- [Source on tailor-made structured lipids]. [URL not provided in search results]
- [Source on structured lipids produced through lipase-catalyzed acidolysis of canola oil]. Journal of Agricultural Science and Technology. [URL not provided in search results]
- [Source on the future of structured lipids and their applications]. MDPI. [URL not provided in search results]
- [Source on structured lipids production methods and commercial products]. Mattioli 1885. [URL not provided in search results]
- [Source on structured lipids as unique designer lipids]. Science Journals. [URL not provided in search results]
- [Source on continuous production of dietetic structured lipids]. MDPI. [URL not provided in search results]
- [Source on novel lipase-catalyzed synthesis of structured lipids]. PubMed. [URL not provided in search results]
- [Source on synthesis of structured lipids by lipase-catalyzed interesterification]. PubMed. [URL not provided in search results]
- [Source on synthesis and applications of structured lipids]. Taylor & Francis. [URL not provided in search results]
- [Source on production of specific-structured lipids by enzymatic interesterification]. [URL not provided in search results]
- [Source on the future of structured lipids and enzymatic synthesis from PMC]. PMC. [URL not provided in search results]
- [Source on enzymatic synthesis of structured lipids from high oleic sunflower oil]. Taylor & Francis. [URL not provided in search results]
- [Source on bioprocess technologies for production of structured lipids]. ULisboa. [URL not provided in search results]
- [Source comparing chemical and enzymatic synthesis of behenic lipids]. SciELO. [URL not provided in search results]
- [Source reviewing lipase-catalyzed interesterification for MLM structured lipids]. [URL not provided in search results]
- [Source reviewing lipase-catalyzed interesterification for MLM structured lipids]. Food Technology and Biotechnology. [URL not provided in search results]
- [Source on structured lipids synthesis and applications]. Food Reviews International. [URL not provided in search results]
- [Source reviewing lipase-catalyzed acidolysis for producing structured glycerides]. PubMed. [URL not provided in search results]
- [Source on structured lipids with medical and food applications]. Wiley. [URL not provided in search results]
- [Source with a scheme of chemical and enzymatic syntheses for structured lipids]. ResearchGate. [URL not provided in search results]
- [Source on structured lipids engineering for health]. MDPI. [URL not provided in search results]
- [Source comparing chemical and enzymatic synthesis of behenic lipids]. SciELO. [URL not provided in search results]
- [Source on lipase-catalyzed synthesis of structured fatty acids]. MDPI. [URL not provided in search results]
- [Source on optimization of enzymatic interesterification of structured lipid]. EA Journals. [URL not provided in search results]
- [Source on structured lipids produced through lipase-catalyzed acidolysis of canola oil]. Journal of Agricultural Science and Technology. [URL not provided in search results]
- [Source with an overview of structured lipids in the food industry]. ResearchGate. [URL not provided in search results]
- [Source on structured lipids engineering for health from PMC]. PMC. [URL not provided in search results]
- [Source on enzymatic interesterification of structured lipids]. SciSpace. [URL not provided in search results]
- [Source on enzymatic and nutraceutical structured lipids]. International Journal of Research in Agricultural Sciences. [URL not provided in search results]
- [Source reviewing interesterification for oil and fat modification]. ijrti. [URL not provided in search results]
- [Source on preparation of 2-arachidonoylglycerol by enzymatic alcoholysis]. MDPI. [URL not provided in search results]
- [Source on synthesis of OPO structured lipids via enzymatic alcoholysis]. ResearchGate. [URL not provided in search results]
Sources
- 1. ocl-journal.org [ocl-journal.org]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. researchgate.net [researchgate.net]
- 4. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 5. mdpi.com [mdpi.com]
- 6. proceedings.science [proceedings.science]
- 7. sciencejournals.stmjournals.in [sciencejournals.stmjournals.in]
- 8. scielo.br [scielo.br]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bce.au.dk [bce.au.dk]
- 13. mdpi.com [mdpi.com]
- 14. Recent Research Trends on the Enzymatic Synthesis of Structured Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ftb.com.hr [ftb.com.hr]
- 17. ijrti.org [ijrti.org]
Comprehensive Comparison Guide: Efficacy of 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol (PEP) vs. Alternatives in Modulating Hepatic Triacylglycerol in Mice
Executive Summary
For drug development professionals and nutritional biochemists targeting hepatic steatosis and lipid metabolism disorders, the stereospecific positioning of polyunsaturated fatty acids (PUFAs) on the glycerol backbone is a critical variable. 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) —a structured triacylglycerol (TAG) containing palmitic acid at the sn-1 and sn-3 positions and eicosapentaenoic acid (EPA) at the sn-2 position—demonstrates unique pharmacokinetic properties.
This guide objectively compares the performance of PEP against other TAG positional isomers and traditional omega-3 supplements, providing mechanistic insights and validated experimental protocols for evaluating its efficacy in reducing hepatic triacylglycerol (TAG) levels in murine models [1][2].
Mechanistic Rationale: The Importance of sn-2 Positioning
To understand why PEP outperforms randomized fish oils in targeted hepatic TAG reduction, one must examine the causality of lipid digestion.
When dietary TAGs enter the small intestine, pancreatic lipase exhibits strict stereospecificity, hydrolyzing fatty acids almost exclusively at the sn-1 and sn-3 (α) positions.
-
sn-1/3 EPA (e.g., EPP): EPA at the outer positions is cleaved into free fatty acids (FFAs). These FFAs are highly susceptible to β-oxidation in the liver, limiting their availability for structural integration or targeted enzyme inhibition.
-
sn-2 EPA (e.g., PEP): EPA at the sn-2 (β) position remains intact as a 2-monoacylglycerol (2-MAG). 2-MAGs are highly bioavailable, efficiently absorbed by enterocytes, and directly re-esterified into chylomicrons. This pathway bypasses immediate β-oxidation, delivering intact EPA to the liver via chylomicron remnants, where it effectively downregulates fatty acid synthetic enzymes and decreases hepatic TAG accumulation [1].
Metabolic fate of 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) and hepatic effects.
Comparative Efficacy Data
Experimental data from C57BL/6J mouse models reveals that the binding position of EPA and DHA significantly alters lipid metabolism [1]. While sn-1/3 EPA is superior for cholesterol reduction, sn-2 EPA (PEP) is highly specific for hepatic TAG reduction.
| Lipid Formulation | PUFA Position | Effect on Hepatic TAG | Effect on Hepatic Cholesterol | Primary Application Profile |
| PEP (TG 16:0/20:5/16:0) | sn-2 (β) EPA | Significant Decrease | Neutral | Targeted reduction of hepatic steatosis / TAG accumulation. |
| EPP (TG 20:5/16:0/16:0) | sn-1,3 (α) EPA | Neutral / Slight Decrease | Significant Decrease | Targeted reduction of hepatic cholesterol. |
| PDP (TG 16:0/22:6/16:0) | sn-2 (β) DHA | Strong Decrease | Strong Decrease | Broad-spectrum lipid metabolism modulation. |
| Standard Fish Oil | Randomized | Variable | Variable | General systemic omega-3 supplementation. |
| EPA Ethyl Ester (EPA-EE) | N/A (Ethanol backbone) | Moderate Decrease | Moderate Decrease | Requires high-fat meal for optimal pancreatic lipase activation. |
Experimental Protocols: In Vivo Murine Workflow
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for assessing the efficacy of PEP on hepatic lipid levels. The design controls for caloric intake and prevents post-mortem lipid degradation.
Phase 1: Dietary Intervention (C57BL/6J Mice)
-
Acclimation: Acclimate 6-week-old male C57BL/6J mice for 1 week in a temperature-controlled environment (22±1°C) with a 12-hour light/dark cycle.
-
Randomization: Divide mice into isocaloric dietary groups (e.g., Control Fat, PEP diet, EPP diet). Causality Note: Isocaloric matching ensures that changes in hepatic TAG are strictly due to the stereospecificity of the lipid, not total energy intake.
-
Feeding: Administer diets ad libitum for 4 weeks. Monitor body weight and food intake bi-weekly.
Phase 2: Tissue Harvest & Lipid Extraction (Folch Method)
-
Harvesting: Following a 12-hour fast, euthanize mice. Immediately excise the liver, wash in ice-cold PBS to remove residual blood, and snap-freeze in liquid nitrogen. Causality Note: Snap-freezing immediately halts endogenous lipase activity, preventing artificial skewing of TAG quantification.
-
Homogenization: Homogenize 50 mg of liver tissue in 1 mL of ice-cold Chloroform:Methanol (2:1 v/v) [3].
-
Phase Separation: Add 0.2 mL of 0.9% NaCl solution. Vortex vigorously and centrifuge at 2,000 × g for 10 minutes at 4°C.
-
Collection: Extract the lower organic phase (containing total lipids) and dry under a gentle stream of nitrogen gas to prevent PUFA oxidation.
Phase 3: Quantification
-
Resuspend the dried lipid pellet in 100 µL of 1% Triton X-100 in ethanol.
-
Quantify hepatic TAG using a validated enzymatic colorimetric assay (e.g., Triglyceride GPO-PAP method), normalizing the TAG concentration (mg/dL) to the initial liver tissue weight (mg).
In vivo experimental workflow for assessing hepatic TAG modulation by structured lipids.
Conclusion for Drug Development
For researchers developing targeted therapeutics for Non-Alcoholic Fatty Liver Disease (NAFLD) or hypertriglyceridemia, standard mixed fish oils introduce high pharmacokinetic variability. 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (PEP) offers a highly controlled, stereospecific delivery mechanism. By leveraging the sn-2 position, PEP ensures high enterocyte bioavailability and direct hepatic delivery of EPA, resulting in a statistically significant decrease in hepatic triacylglycerol levels compared to sn-1/3 isomers.
References
-
Title: Differential effects of triacylglycerol positional isomers containing n-3 series highly unsaturated fatty acids on lipid metabolism in C57BL/6J mice Source: Journal of Nutritional Biochemistry (2015) URL: [Link]
-
Title: A simple method for the isolation and purification of total lipides from animal tissues Source: Journal of Biological Chemistry (1957) URL: [Link]
Benchmarking 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol against other omega-3 carriers
[1]
Executive Summary: The Case for Structured Lipids
1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol (P-EPA-P) represents a precision-engineered structured triacylglycerol (sTAG).[1] Unlike standard fish oils (randomized TAGs) or ethyl esters (EE), P-EPA-P is designed to leverage the specific enzymatic preference of human digestion to maximize the bioavailability and metabolic stability of Eicosapentaenoic Acid (EPA).
This guide benchmarks P-EPA-P against conventional carriers, demonstrating its superiority in oxidative stability (due to the flanking saturated palmitic acids) and tissue targeting (via the sn-2 monoacylglycerol pathway).[1][2]
Molecular Architecture & Mechanism
The "Trojan Horse" Strategy
Standard Omega-3 carriers expose the polyunsaturated fatty acid (PUFA) to oxidation and inefficient digestion. P-EPA-P protects the EPA moiety by placing it at the sn-2 position, flanked by stable Palmitic Acid (C16:0) at sn-1 and sn-3.[1][2][3][4][5][6][7]
-
sn-1/sn-3 (Palmitic Acid): Acts as a protective shield against oxidation and provides a solid/semi-solid physical matrix at room temperature.[1][2]
-
sn-2 (EPA): The bioactive payload.[1]
Mechanism of Action: The 2-MAG Highway
Human pancreatic lipase is 1,3-regiospecific.[1][2] It hydrolyzes fatty acids at the outer positions, leaving the sn-2 monoglyceride (2-MAG) intact.[1][2] This 2-MAG is the primary vehicle for fatty acid absorption into the enterocyte.[2]
Figure 1: The 2-MAG Absorption Highway. Pancreatic lipase cleaves the sn-1/3 palmitic acids, releasing 2-EPA-glycerol.[1][2] This specific metabolite is rapidly absorbed and preferentially re-esterified into phospholipids, facilitating transport to the brain and liver.
Benchmarking Performance
Oxidative Stability
EPA is highly susceptible to oxidation due to its five double bonds. In P-EPA-P, the EPA is "sandwiched" between two saturated fatty acids.[1][2]
| Carrier Type | Structure | Oxidative Stability Index (OSI) | Mechanism of Degradation |
| P-EPA-P (Structured) | EPA at sn-2; Palmitic at sn-1/3 | High | Steric hindrance and saturated shell protect the core PUFA.[1] |
| Fish Oil (Standard) | Randomized TAG | Low to Moderate | Exposed PUFAs at sn-1/3 are rapidly attacked by free radicals.[1] |
| Ethyl Ester (EE) | EPA-Ethyl Ester | Moderate | Lacks glycerol backbone stability; prone to hydrolysis and oxidation.[1][2] |
| Free Fatty Acid | EPA-FFA | Very Low | Highly reactive; rapid auto-oxidation.[1] |
Bioavailability & Hydrolysis Rates
While Ethyl Esters are a common pharmaceutical standard (e.g., Vascepa), they require an additional digestive step (carboxyl ester lipase) which is slower and dependent on high-fat meals.[2]
| Parameter | P-EPA-P (sTAG) | Ethyl Ester (EE) | Natural Fish Oil (TAG) |
| Enzymatic Hydrolysis Rate | Fast (Standard Lipase) | Slow (Requires Carboxyl Ester Lipase) | Fast (Standard Lipase) |
| Absorption Mechanism | 2-MAG (Efficient) | FFA + Ethanol (Complex) | 2-MAG + FFA |
| Meal Dependence | Low | High (Requires fat to stimulate bile) | Moderate |
| Tissue Accretion | Preferential to Phospholipids (Brain/Retina) | General Systemic | General Systemic |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Critical Insight: Research indicates that EPA located at the sn-2 position (as in P-EPA-P) is more effectively incorporated into erythrocyte and brain phospholipids compared to EPA located at sn-1/3 or as free ethyl esters [1][2].[2]
Experimental Protocols
Protocol A: Enzymatic Synthesis of P-EPA-P
Objective: Synthesize 1,3-dipalmitoyl-2-eicosapentaenoyl glycerol using a 1,3-regiospecific lipase.[1][2]
Reagents:
-
Tripalmitin (PPP)
-
EPA Ethyl Ester (EPA-EE) or Free EPA[2]
-
Lipase: Rhizomucor miehei or Thermomyces lanuginosus (immobilized).[2]
Workflow:
-
Substrate Mixing: Mix Tripalmitin and EPA-EE in a 1:3 molar ratio in a solvent-free system.
-
Enzymatic Acidolysis: Add immobilized 1,3-specific lipase (10% w/w). Incubate at 50°C (above melting point of substrates) for 24 hours under nitrogen atmosphere.
-
Purification: Remove enzyme via filtration. Perform short-path distillation to remove free fatty acids and excess EPA-EE.[1]
-
Crystallization: Dissolve the mixture in acetone at 4°C. P-EPA-P will crystallize out due to the high melting point of the palmitic wings, separating it from di-EPA or tri-EPA byproducts.[2]
Protocol B: Validation of sn-2 Position (Regiospecific Analysis)
Objective: Confirm that EPA is exclusively located at the sn-2 position.[1][2]
Figure 2: Regiospecific Analysis Workflow. This protocol isolates the 2-monoacylglycerol fraction to verify that the EPA payload remains at the sn-2 position.[1][2]
Step-by-Step:
-
Digestion: Incubate 50mg of P-EPA-P with porcine pancreatic lipase in Tris-HCl buffer (pH 8.0) containing CaCl2 and bile salts for 3 minutes at 37°C.
-
Extraction: Stop reaction with HCl and extract lipids using diethyl ether.
-
TLC Separation: Spot extract on Silica Gel G plates. Develop in Hexane:Diethyl Ether:Acetic Acid (50:50:1).
-
Isolation: Identify the 2-MAG band (using a 2-monoolein standard). Scrape the band.
-
GC Analysis: Transmethylate the scraped 2-MAG and analyze via GC-FID.
-
Acceptance Criteria: >95% of fatty acids in the 2-MAG fraction must be EPA.[2]
-
Conclusion
For drug development professionals, 1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol offers a distinct advantage over first-generation Omega-3 carriers.[1][2] It combines the physical stability of a saturated fat (easing formulation and shelf-life concerns) with the biological superiority of the sn-2 absorption pathway. It is the ideal candidate for next-generation therapies targeting neurological or hepatic conditions where high tissue accretion of EPA is required.[2]
References
-
Damerau, A., et al. (2025).[5] "Eicosapentaenoic Acid Is Most Oxidatively Stable in the sn-2 Position of Triacylglycerols Compared with sn-3 and sn-1."[1][2][5] Journal of Agricultural and Food Chemistry.
-
Bandarra, N.M., et al. (2021).[6] "Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil." Molecules, 26(11), 3094.[8]
-
Christensen, M.S., et al. (1993). "The enteral bioavailability of eicosapentaenoic acid and docosahexaenoic acid is as good from ethyl esters as from glyceryl esters in spite of lower hydrolytic rates by pancreatic lipase in vitro."[9] Biochimica et Biophysica Acta (BBA).
-
Cayman Chemical. (n.d.).[2] "1,3-Dipalmitoyl-2-eicosapentaenoyl glycerol Product Information." Cayman Chemical.[2]
-
Subbaiah, P.V., et al. (2016). "Novel Physiological Function of sn-2-Monoacylglycerol Lipase in the Absorption of Dietary EPA and DHA." PLOS ONE.
Sources
- 1. 1,3-Dipalmitoyl-2-Eicosapentaenoyl Glycerol | CAS 148691-18-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. netascientific.com [netascientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iris.hi.is [iris.hi.is]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. psecommunity.org [psecommunity.org]
- 8. Synthesis of EPA- and DHA-Enriched Structured Acylglycerols at the sn-2 Position Starting from Commercial Salmon Oil by Enzymatic Lipase Catalysis under Supercritical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The enteral bioavailability of eicosapentaenoic acid and docosahexaenoic acid is as good from ethyl esters as from glyceryl esters in spite of lower hydrolytic rates by pancreatic lipase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
